Product packaging for 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole(Cat. No.:CAS No. 4335-28-8)

6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Cat. No.: B1362699
CAS No.: 4335-28-8
M. Wt: 202.28 g/mol
InChI Key: ZUSMDKHVRFBRNJ-UHFFFAOYSA-N
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Description

6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is a useful research compound. Its molecular formula is C11H10N2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2S B1362699 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole CAS No. 4335-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSMDKHVRFBRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4335-28-8, 4335-29-9
Record name 6-Phenyl-2,3-dihydroimidazo(2,1-b)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-6-phenylimidazo(2,1-b)thiazole monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-PHENYL-2,3-DIHYDROIMIDAZO(2,1-B)THIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEA4JRD166
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole: Core Properties and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] This fused ring system is of significant interest due to its versatile pharmacological profile, with derivatives exhibiting anti-inflammatory, antibacterial, anti-tuberculosis, and cytotoxic properties.[1] One of the most notable members of this class is Levamisole, the S-enantiomer of Tetramisole, which is utilized as an anthelmintic and immunomodulatory agent. 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole, the subject of this guide, is a key derivative and is notably recognized as a degradation product and impurity of Levamisole.[2] Its chemical architecture and relationship to established therapeutic agents make it a compound of interest for researchers in drug discovery and development.

This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, known biological activities, and analytical methodologies.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound featuring a fused imidazole and thiazole ring system with a phenyl substituent at the 6-position.[3] This planar structure and the electronic properties conferred by the phenyl group are key contributors to its chemical reactivity and biological interactions.[3]

dot graph "6_Phenyl_2_3_dihydroimidazo_2_1_b_thiazole_Structure" { layout=neato; node [shape=plaintext]; "C11H10N2S" [pos="0,2.5!"]; bgcolor="transparent"; node [fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];

} Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 6-phenyl-2,3-dihydroimidazo[2,1-b][2][3]thiazole[4]
CAS Number 4335-28-8[4]
Molecular Formula C₁₁H₁₀N₂S[3]
Molecular Weight 202.28 g/mol [3]
Melting Point 147°C[3]
pKa (predicted) ~4.81 ± 0.20[3]
SMILES C1CSC2=NC(=CN21)C3=CC=CC=C3[4]
InChIKey ZUSMDKHVRFBRNJ-UHFFFAOYSA-N[4]
Synonyms 2,3-Dihydro-6-phenylimidazo[2,1-b]thiazole, Levamisole Impurity D[4]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process. A common and effective method involves the reaction of a 2-aminothiazole derivative with a phenacyl bromide.

Synthesis_Pathway

Experimental Protocol: A Representative Synthesis

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 2-Amino-4-phenylthiazole

  • 1,2-Dibromoethane

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-phenylthiazole (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: Add 1,2-dibromoethane (1.1 equivalents) to the solution, followed by the addition of sodium bicarbonate (2.5 equivalents) as a base.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in dichloromethane and wash with water. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent by evaporation. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield this compound as a solid.[3]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Biological Activity and Mechanism of Action

While this compound itself is primarily known as a degradation product of Levamisole, the imidazo[2,1-b]thiazole scaffold is a hotbed for the discovery of new therapeutic agents.[2]

Derivatives of this core structure have been investigated for a range of biological activities:

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of 6-phenylimidazo[2,1-b]thiazole derivatives. For instance, certain derivatives have shown significant inhibitory activity against various cancer cell lines, with proposed mechanisms including the disruption of cellular signaling pathways and the induction of apoptosis.[3] Some derivatives have also been identified as pan-RAF inhibitors, demonstrating efficacy in melanoma cells.[3]

  • Antimicrobial Properties: The imidazo[2,1-b]thiazole nucleus is also a promising scaffold for the development of new antimicrobial agents.[3]

The biological activity is often attributed to the planar nature of the fused ring system, which facilitates intercalation with biological macromolecules, and the phenyl group, which can engage in hydrophobic interactions with target proteins.[3]

Mechanism_of_Action

Analytical Methodology

As an impurity of Levamisole, accurate and sensitive analytical methods are required for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Representative HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for best separation. A common starting point is a 70:30 (v/v) mixture of buffer and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 224 nm).[5]

  • Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and sensitivity (LOD and LOQ).

Toxicology and Safety Profile

The toxicological profile of this compound is not extensively documented in publicly available literature. However, studies on related imidazo-based heterocyclic derivatives suggest that cytotoxicity can be a concern, particularly at higher concentrations.[6] Some derivatives have shown potential for hepatotoxicity in in-vivo studies.[6] Therefore, standard laboratory safety precautions should be observed when handling this compound. These include:

  • Working in a well-ventilated area, preferably a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Consulting the Safety Data Sheet (SDS) for detailed handling and disposal information.

Applications in Research and Drug Discovery

This compound serves as a valuable building block and lead compound in medicinal chemistry. Its applications include:

  • Scaffold for Library Synthesis: Its core structure can be readily functionalized to generate libraries of novel compounds for screening against various biological targets.

  • Lead Optimization: For identified active derivatives, the this compound core can be systematically modified to improve potency, selectivity, and pharmacokinetic properties.

  • Reference Standard: As a known impurity of Levamisole, high-purity this compound is essential as a reference standard for quality control in the pharmaceutical industry.[3]

Conclusion

This compound is a heterocyclic compound of significant interest due to its structural relationship to the versatile imidazo[2,1-b]thiazole scaffold and its status as a key impurity of the drug Levamisole. While its own biological activity is an area of ongoing research, its derivatives have shown considerable promise, particularly in the development of novel anticancer agents. A thorough understanding of its synthesis, physicochemical properties, and analytical methods is crucial for researchers and drug development professionals working with this important class of compounds.

References

The Imidazo[2,1-b]thiazole Core: A Technical Guide to its Discovery and Synthesis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically relevant agents. The imidazo[2,1-b]thiazole nucleus is a quintessential example of such a "privileged scaffold."[1] This fused heterocyclic system, comprising an imidazole ring fused to a thiazole ring, has garnered significant attention from researchers due to its remarkable versatility and broad spectrum of biological activities.[2] Its derivatives have been investigated and developed for a multitude of therapeutic applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic agents.[3][4] The impact of this scaffold in drug discovery is underscored by the clinical use of drugs based on this core structure.[1][5] This guide provides an in-depth exploration of the historical discovery and the evolution of synthetic strategies for the imidazo[2,1-b]thiazole core, offering valuable insights for researchers and professionals in the field of drug development.

Section 1: The Genesis of a Bioactive Core - A Historical Perspective

The journey of the imidazo[2,1-b]thiazole scaffold from a chemical curiosity to a cornerstone of medicinal chemistry is marked by key discoveries that unveiled its therapeutic potential. While early explorations of fused imidazole-thiazole systems existed, the watershed moment that propelled this scaffold into the limelight was the discovery of Levamisole .

Levamisole: The Catalyst for Discovery

The story of the imidazo[2,1-b]thiazole nucleus in modern medicine is inextricably linked to the anthelmintic drug Tetramisole, first synthesized in 1966.[6] It was soon discovered that the biological activity of the racemic Tetramisole resided in its levorotatory isomer, Levamisole. Marketed for its potent anthelmintic properties in veterinary medicine for treating ascaridiasis and ancylostomiasis, Levamisole's utility did not end there.[6] Subsequent research revealed its immunomodulatory effects, leading to its investigation and use in various human conditions, including as an adjuvant in cancer therapy. The discovery of Levamisole's potent biological activity served as a powerful impetus for medicinal chemists to explore the broader chemical space of the imidazo[2,1-b]thiazole scaffold, leading to the synthesis and evaluation of a vast library of derivatives.[6]

Section 2: The Art of Assembly: Synthetic Strategies for the Imidazo[2,1-b]thiazole Scaffold

The construction of the imidazo[2,1-b]thiazole core has been a subject of extensive research, leading to the development of a diverse array of synthetic methodologies. These strategies have evolved from classical condensation reactions to highly efficient modern techniques, including multi-component and microwave-assisted syntheses.[1]

The Classical Approach: The Hantzsch-Type Reaction

One of the most fundamental and widely employed methods for the synthesis of imidazo[2,1-b]thiazoles is a variation of the Hantzsch thiazole synthesis. This approach typically involves the condensation reaction between a 2-aminothiazole derivative and an α-halocarbonyl compound.

The causality behind this experimental choice lies in the nucleophilic nature of the endocyclic nitrogen of the 2-aminothiazole, which readily attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and dehydration to afford the fused imidazo[2,1-b]thiazole ring system. The versatility of this method allows for the introduction of various substituents on both the thiazole and imidazole rings by simply varying the starting materials.

Experimental Protocol: A Representative Hantzsch-Type Synthesis of a 6-Aryl-imidazo[2,1-b]thiazole Derivative

Step 1: Reaction Setup

  • To a solution of 2-aminothiazole (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add the desired α-bromoacetophenone derivative (1.0 mmol).

Step 2: Reflux

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Isolation of the Intermediate

  • Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, the hydrobromide salt of the imidazo[2,1-b]thiazole, is collected by filtration.

Step 4: Neutralization and Purification

  • The collected solid is suspended in water and neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • The crude product is then collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure 6-aryl-imidazo[2,1-b]thiazole.

Modern Synthetic Innovations

In the quest for more efficient, atom-economical, and environmentally friendly synthetic routes, researchers have developed several modern methodologies for the construction of the imidazo[2,1-b]thiazole scaffold.

One-Pot Multi-Component Reactions (MCRs): These reactions have emerged as a powerful tool in synthetic chemistry, allowing for the synthesis of complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has been successfully applied to the synthesis of imidazo[2,1-b]thiazoles.[7] This approach offers high atom economy and simplifies the synthetic process, making it highly attractive for the rapid generation of compound libraries for drug screening.

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of imidazo[2,1-b]thiazoles. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods.[1] Catalyst-free microwave-assisted synthesis has also been reported, further enhancing the green credentials of this methodology.[1]

Catalyst-Free and Greener Approaches: Reflecting the growing importance of sustainable chemistry, recent efforts have focused on developing catalyst-free and environmentally benign methods. These include visible-light-triggered approaches and the use of green solvents like water and ionic liquids.[1]

Table 1: Comparison of Key Synthetic Methodologies for Imidazo[2,1-b]thiazole Core

Methodology Key Reactants Typical Conditions Advantages Disadvantages
Hantzsch-Type Reaction 2-Aminothiazole, α-HalocarbonylReflux in a polar solvent (e.g., ethanol)Readily available starting materials, versatileOften requires heating, can produce by-products
Groebke–Blackburn–Bienaymé Reaction Aldehyde, 2-Aminothiazole, IsocyanideOne-pot, often at room temperature or with mild heatingHigh atom economy, operational simplicity, diversity-orientedIsocyanides can be toxic and have unpleasant odors
Microwave-Assisted Synthesis Various (often Hantzsch-type reactants)Microwave irradiationRapid reaction times, improved yields, cleaner reactionsRequires specialized equipment
Catalyst-Free Approaches VariousOften under thermal or photochemical conditionsAvoids toxic and expensive catalysts, environmentally friendlyMay have limited substrate scope or require specific conditions

Section 3: Visualizing the Synthesis

To further elucidate the synthetic process, the following diagram illustrates a generalized Hantzsch-type reaction for the formation of the imidazo[2,1-b]thiazole scaffold.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Reactant1 2-Aminothiazole Intermediate Nucleophilic Attack & S-Alkylation Reactant1->Intermediate + Reactant2 α-Halocarbonyl Reactant2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Forms Intermediate Salt Dehydration Dehydration Cyclization->Dehydration Loss of H2O Product Imidazo[2,1-b]thiazole Dehydration->Product

Caption: Generalized Hantzsch-type synthesis of the imidazo[2,1-b]thiazole core.

Section 4: Future Perspectives and Conclusion

The imidazo[2,1-b]thiazole scaffold continues to be a fertile ground for drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives ensure its continued relevance in medicinal chemistry.[1][5] Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, as well as the exploration of novel therapeutic applications for this remarkable heterocyclic system. The ongoing efforts in designing and synthesizing new imidazo[2,1-b]thiazole-based compounds hold significant promise for the development of next-generation therapeutics to address a wide range of human diseases.[1][8]

References

An In-depth Technical Guide to 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical structure, explore its stereochemical properties, detail methodologies for its synthesis and characterization, and touch upon its biological relevance. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this important scaffold.

Core Molecular Architecture

This compound is a bicyclic heterocyclic compound featuring a fused imidazole and thiazole ring system.[1] Its molecular framework is defined by the chemical formula C₁₁H₁₀N₂S and it has a molecular weight of approximately 202.28 g/mol .[1][2][3] The structure is characterized by a phenyl group substituent at the 6-position of the imidazo[2,1-b]thiazole core. This phenyl group is a critical contributor to the molecule's lipophilicity and its ability to engage in hydrophobic interactions with biological targets.[1]

The fused ring system creates a relatively planar and rigid structure, which is often a desirable feature in rational drug design for optimizing binding to protein targets.[4][5] The presence of two nitrogen atoms and one sulfur atom introduces heteroatomic properties, including sites for hydrogen bonding and potential metabolic activity.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties is essential for predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂SPubChem[3]
Molecular Weight202.28 g/mol PubChem[3]
XLogP3-AA2.2Smolecule[1], PubChem[3]
Hydrogen Bond Donors0PubChem[3]
Hydrogen Bond Acceptors2PubChem[3]
Rotatable Bonds1PubChem[3]
pKa (weak base)~4.81 ± 0.20Smolecule[1]

The XLogP3-AA value of 2.2 indicates moderate lipophilicity, suggesting a favorable balance for membrane permeability and aqueous solubility.[1]

Stereochemistry: An Achiral Scaffold

A crucial aspect of this molecule is its stereochemistry. Unlike its more saturated analog, 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole (commonly known as tetramisole), the this compound core is achiral .[2]

The absence of a stereocenter is due to the double bond between N1 and C6 within the imidazole portion of the ring system. This C=N bond makes the C6 carbon sp² hybridized and planar, thus it cannot be a chiral center.

In contrast, tetramisole has a fully saturated imidazolidine ring, rendering the C6 carbon sp³ hybridized and tetrahedral.[6] This creates a stereocenter, leading to two enantiomers:

  • (-)-enantiomer: Levamisole, the biologically active form, known for its anthelmintic and immunomodulatory properties.

  • (+)-enantiomer: Dextramisole, which is significantly less active.

The distinction is critical, as the biological activity of the tetrahydro- series is highly dependent on the stereoconfiguration.[7] While the dihydro- version is achiral, its derivatives can, of course, have chirality introduced at other positions.

Caption: Stereochemical comparison of dihydro- and tetrahydro- forms.

Synthesis and Characterization

The synthesis of the imidazo[2,1-b]thiazole scaffold is well-established. A common and effective method is the condensation reaction between a 2-aminothiazole derivative and an α-haloketone.

General Synthetic Workflow

The process typically involves the reaction of 2-aminothiazoline with 2-bromoacetophenone. The initial nucleophilic attack by the exocyclic nitrogen of the aminothiazoline onto the carbonyl carbon of the bromoacetophenone, followed by cyclization and dehydration, yields the final product.

Workflow start Starting Materials reactants 2-Aminothiazoline + 2-Bromoacetophenone start->reactants step1 Condensation Reaction reactants->step1 intermediate Intermediate Adduct step1->intermediate step2 Intramolecular Cyclization & Dehydration intermediate->step2 product 6-Phenyl-2,3-dihydro- imidazo[2,1-b]thiazole step2->product

Caption: General workflow for synthesis.

Experimental Protocol: Synthesis

This protocol describes a representative synthesis. Note: This is a generalized procedure and should be adapted and performed with all appropriate safety precautions by qualified personnel.

  • Reaction Setup: To a solution of 2-aminothiazoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 2-bromoacetophenone (1.05 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization: Filter the salt and dissolve it in water. Neutralize the solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is ~8-9.[4]

  • Isolation: The free base product will precipitate out of the aqueous solution. Collect the solid by filtration.

  • Purification: Wash the crude product with cold water and dry it under a vacuum. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.[8]

Spectroscopic Characterization Data

Structural confirmation is achieved through standard spectroscopic methods. The following table summarizes the expected data based on the compound's structure.

TechniqueExpected Observations
¹H NMR - Phenyl Protons: Multiplets in the aromatic region (δ 7.2-7.8 ppm). - Imidazo Proton: A singlet for the C5-H proton (δ ~7.1 ppm).[9] - Dihydrothiazole Protons: Triplets or multiplets for the two methylene groups (-CH₂-CH₂-) in the aliphatic region (δ ~3.9-4.4 ppm).[9]
¹³C NMR - Phenyl Carbons: Signals in the aromatic region (δ ~120-140 ppm). - Imidazo/Thiazole Carbons: Signals for the heterocyclic carbons, with the C=N carbon appearing further downfield (δ ~145-150 ppm).[9] - Aliphatic Carbons: Signals for the two methylene carbons in the upfield region (δ ~30-35 ppm).[9]
Mass Spec (MS) - Molecular Ion (M⁺): A prominent peak at m/z ≈ 202.06, corresponding to the molecular weight of the compound.
IR (KBr) - C-H stretching (aromatic): Peaks above 3000 cm⁻¹. - C-H stretching (aliphatic): Peaks below 3000 cm⁻¹. - C=N and C=C stretching: Strong absorptions in the 1500-1650 cm⁻¹ region.

Biological Significance and Reactivity

The imidazo[2,1-b]thiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[10][11] Derivatives of this compound have been investigated for a range of therapeutic applications.

  • Antitumor Activity: Various derivatives have demonstrated cytotoxic effects against cancer cell lines. The proposed mechanism often involves the inhibition of protein kinases or interference with critical cellular signaling pathways, leading to apoptosis.[1][11]

  • Anti-inflammatory Properties: Certain diaryl-substituted derivatives have shown potent anti-inflammatory activity in preclinical models.[12]

  • Antimicrobial and Antitubercular Activity: The scaffold has been used to develop agents with activity against bacteria and Mycobacterium tuberculosis.[1][9][13]

The biological activity is often attributed to the combination of the rigid, heteroatomic core, which can form specific interactions with enzyme active sites, and the phenyl group, which enhances membrane permeability and provides a site for hydrophobic interactions.[1]

Conclusion

This compound is a fundamentally important achiral heterocyclic scaffold. Its straightforward synthesis, rigid conformation, and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutic agents. A thorough understanding of its chemical structure, contrasted with its chiral tetrahydro- analog tetramisole, is essential for any researcher working in this area of medicinal chemistry. The continued exploration of this core structure promises to yield new compounds with significant biological and therapeutic potential.

References

A Spectroscopic Guide to 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical sciences.[1] With the molecular formula C₁₁H₁₀N₂S and a molecular weight of 202.28 g/mol , this molecule is structurally characterized by a fused imidazole and thiazole ring system with a phenyl substituent at the 6-position.[1] It is notably recognized as a known impurity of the anthelmintic drug Levamisole, designated as "Levamisole EP Impurity D".[2][3] The structural elucidation and purity assessment of this compound are critically dependent on a thorough understanding of its spectroscopic properties. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational resource for its identification and characterization.

Molecular Structure and Key Identifiers

PropertyValue
IUPAC Name 6-phenyl-2,3-dihydroimidazo[2,1-b][1][2]thiazole[4]
CAS Number 4335-28-8[4]
Molecular Formula C₁₁H₁₀N₂S[1][2]
Molecular Weight 202.28 g/mol [1]

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// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.8!"]; S4 [label="S", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.8!"]; C6 [label="C", pos="1.2,0.8!"]; N7 [label="N", pos="0,0!"]; C8 [label="C", pos="2.4,1.6!"]; C9 [label="C", pos="3.6,0.8!"]; C10 [label="C", pos="3.6,-0.8!"]; C11 [label="C", pos="2.4,-1.6!"]; C12 [label="C", pos="1.2,-2.4!"]; C13 [label="C", pos="0,-2.4!"];

// Phenyl group C_Ph1 [label="C", pos="2.4, 0!"]; C_Ph2 [label="C", pos="3.6, 0.8!"]; C_Ph3 [label="C", pos="4.8, 0!"]; C_Ph4 [label="C", pos="4.8, -1.6!"]; C_Ph5 [label="C", pos="3.6, -2.4!"]; C_Ph6 [label="C", pos="2.4, -1.6!"];

// Heterocycle bonds N1 -- C2; C2 -- C3; C3 -- S4; S4 -- C5; C5 -- N7; C5 -- C6; C6 -- N1; N1 -- N7; C6 -- C_Ph1;

// Phenyl bonds C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1;

// Atom labels N1_label [label="N1", pos="-0.3,1.8!"]; C2_label [label="C2", pos="-1.8,1.1!"]; C3_label [label="C3", pos="-1.8,-1.1!"]; S4_label [label="S4", pos="0,-1.8!"]; C5_label [label="C5", pos="1.8,-1.1!"]; C6_label [label="C6", pos="1.8,1.1!"]; N7_label [label="N7", pos="-0.3,0!"]; C_Ph1_label [label="C1'", pos="2.7, -0.3!"];

}

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the key signals are expected in the aromatic and aliphatic regions.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2-7.8multiplet5HPhenyl protons
~ 7.0singlet1HImidazole CH
~ 4.0triplet2HThiazolidine CH₂
~ 3.3triplet2HThiazolidine CH₂

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is based on analogous structures and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignment
~ 150C=N (imidazole)
~ 135Quaternary Phenyl C
~ 128-130Phenyl CH
~ 115Imidazole CH
~ 110C-S (thiazolidine)
~ 50CH₂ (thiazolidine)
~ 25CH₂ (thiazolidine)

Note: These are predicted chemical shifts based on the analysis of similar heterocyclic systems.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
~ 1600C=N stretch (imidazole)
1580-1450C=C stretch (aromatic)
~ 1350C-N stretch

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches from the dihydrothiazole ring appear at slightly lower frequencies.[1]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 202, which corresponds to its molecular weight.[1]

Mass Spectrometry Data:

m/zInterpretation
202[M]⁺ (Molecular Ion)

The fragmentation pattern of this compound is expected to show characteristic losses, such as the phenyl group, leading to fragment ions corresponding to the dihydroimidazothiazole core.[1]

G M [M]⁺ m/z 202 F1 [M - C₆H₅]⁺ m/z 125 M->F1 - C₆H₅

Caption: Proposed key fragmentation pathway for this compound.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Utilize a standard pulse sequence with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion and key fragment ions.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide serves as a critical resource for its unambiguous identification and characterization. The detailed NMR, IR, and MS data, coupled with established experimental protocols, provide researchers, scientists, and drug development professionals with the necessary tools to confidently work with this important heterocyclic compound. A thorough understanding of its spectroscopic fingerprint is paramount for quality control, impurity profiling, and further investigation into its chemical and biological properties.

References

Physical and chemical properties of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the imidazo[2,1-b]thiazole scaffold, it represents a core structural motif found in a wide array of biologically active molecules.[1][2] This guide provides a comprehensive overview of its fundamental physical and chemical properties, offering a critical knowledge base for researchers engaged in its synthesis, characterization, and application in novel therapeutic agents. The compound's structure, featuring a fused imidazole and thiazole ring system with a phenyl substituent, imparts a unique combination of electronic and steric properties that govern its reactivity and pharmacological potential.[3] Notably, it is also recognized as a known degradation product of the anthelmintic drug Levamisole, making its characterization crucial for pharmaceutical stability and impurity profiling.[4] Derivatives of this scaffold have demonstrated promising activity as antitumor, anti-inflammatory, and antiviral agents, underscoring the importance of a thorough understanding of the parent molecule's characteristics.[3][5][6]

Section 1: Molecular Structure and Identification

The unambiguous identification of this compound is foundational for any scientific investigation. Its bicyclic structure contains a bridgehead nitrogen atom, a feature that defines its three-dimensional conformation and chemical behavior.

Caption: 2D structure of this compound.

Key Identifiers

Precise communication in research necessitates the use of standardized chemical identifiers. The following table summarizes the key identification parameters for this compound.

IdentifierValueReference
IUPAC Name 6-phenyl-2,3-dihydroimidazo[2,1-b][3][7]thiazole[7]
CAS Number 4335-28-8[3][7]
Molecular Formula C₁₁H₁₀N₂S[3][7][8]
Molecular Weight 202.28 g/mol [3][7][8]
InChI InChI=1S/C11H10N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,8H,6-7H2[7][8]
InChIKey ZUSMDKHVRFBRNJ-UHFFFAOYSA-N[7][8]
Canonical SMILES C1CSC2=NC(=CN21)C3=CC=CC=C3[7]

Section 2: Physicochemical Properties

The physicochemical properties of a molecule are paramount as they dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development.

PropertyValueReference
Melting Point 147 °C[9]
pKa (Predicted) 4.81 ± 0.20 (Weak Base)[3]
Partition Coefficient (XLogP3-AA) 2.2[3][7]
Predicted Density 1.31 g/cm³[3]
Solubility Profile

The compound exhibits moderate lipophilicity, as indicated by its partition coefficient (XLogP3-AA) of 2.2.[3][7] This value suggests a balanced solubility profile, allowing for dissolution in both nonpolar organic solvents and, to a lesser extent, aqueous media. The presence of the phenyl group contributes significantly to its lipophilic character, facilitating passage across lipid bilayers. Conversely, the nitrogen heteroatoms in the fused ring system can act as hydrogen bond acceptors, which enhances its solubility in protic solvents compared to analogous hydrocarbon structures.[3] This balance is a desirable trait in drug candidates, as it influences both bioavailability and formulation possibilities.

Acid-Base Properties

With a computationally predicted pKa of approximately 4.81, this compound is characterized as a weak base.[3] This basicity is attributed to the lone pairs of electrons on the nitrogen atoms within the imidazothiazole core. Protonation is expected to occur at the most electron-rich nitrogen, a factor influenced by resonance effects within the bicyclic system. Understanding the pKa is crucial for predicting the ionization state of the molecule at physiological pH (approx. 7.4), which in turn affects receptor binding, cell permeability, and solubility in biological fluids.

Section 3: Chemical Reactivity and Stability

This compound is stable under standard ambient conditions.[3] Its reactivity is primarily dictated by the electron-rich nature of the fused heterocyclic system and the attached phenyl ring.

G Core This compound (Electron-Rich Core) N_Sub Nucleophilic Substitution (at Nitrogen atoms) Core->N_Sub Reactivity of N atoms Condense Condensation Reactions (e.g., with aldehydes/ketones) Core->Condense Active sites Cyclize Further Cyclization (Precursor for complex heterocycles) Core->Cyclize Scaffold for elaboration Aromatic_Sub Electrophilic Substitution (on Phenyl Ring) Core->Aromatic_Sub Phenyl group reactivity

Caption: Key reactivity sites of the imidazo[2,1-b]thiazole core.

The key reactive characteristics include:

  • Nucleophilic Substitution : The nitrogen atoms possess lone pairs of electrons, making them susceptible to attack by electrophiles and enabling the introduction of various functional groups.[3]

  • Condensation Reactions : The core structure can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form more complex derivatives.[3]

  • Cyclization : The molecule serves as a versatile precursor for additional cyclization reactions, allowing for the construction of more elaborate polycyclic systems.[3]

Section 4: Synthesis and Purification

The synthesis of this scaffold is a key process for accessing its derivatives for structure-activity relationship (SAR) studies. A common and effective method is described below.

Synthetic Workflow

The synthesis typically involves a multi-step process culminating in a cyclization reaction to form the fused ring system.

cluster_workflow Synthetic Workflow Start Starting Materials: - Ethyl 2-(2-aminothiazol-4-yl) acetate - 2-Bromoacetophenone Reflux Reflux in Acetone Start->Reflux Basify Basification (e.g., with NaHCO₃) Reflux->Basify Extract Extraction (with Dichloromethane) Basify->Extract Purify Purification Extract->Purify Final Final Product: This compound Purify->Final

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol outlines a representative synthesis. The causality behind each step is explained to provide a deeper understanding.

Objective: To synthesize this compound.

Materials:

  • Ethyl 2-(2-aminothiazol-4-yl) acetate

  • 2-Bromoacetophenone

  • Acetone (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of Ethyl 2-(2-aminothiazol-4-yl) acetate and 2-bromoacetophenone in anhydrous acetone.

    • Rationale: Acetone serves as a suitable polar aprotic solvent for the reactants. The reaction proceeds via nucleophilic attack of the aminothiazole on the bromoacetophenone, followed by intramolecular cyclization.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-Up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the acetone.

  • Basification: Add a saturated solution of sodium bicarbonate to the residue until the pH is basic.

    • Rationale: This step neutralizes any hydrobromic acid byproduct formed during the reaction and ensures the final product is in its free base form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).

    • Rationale: The product is more soluble in the organic DCM layer than in the aqueous layer, allowing for its separation from inorganic salts and other aqueous-soluble impurities.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

    • Rationale: Removes residual water from the organic phase.

  • Solvent Removal: Evaporate the dichloromethane under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Recrystallization is a standard and effective method for purifying the crude solid product.

Objective: To purify the crude this compound.

Procedure:

  • Solvent Selection: Choose a suitable solvent system. An ethanol-water mixture is often effective.[3]

    • Rationale: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization Induction: Slowly add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Rationale: Slow cooling promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol-water.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Section 5: Spectroscopic Characterization

While specific spectral data is often proprietary, the expected characteristics from standard analytical techniques can be predicted based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.0-8.0 ppm range), a singlet for the vinylic proton on the imidazole ring, and two multiplets corresponding to the diastereotopic protons of the two methylene (-CH₂-) groups in the dihydrothiazole ring.

  • ¹³C NMR: The carbon NMR spectrum should display approximately 9-11 unique signals corresponding to the different carbon environments: aromatic carbons of the phenyl ring, carbons of the fused heterocyclic system, and the aliphatic carbons of the dihydrothiazole ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at an m/z value corresponding to its molecular weight of approximately 202.28.[3][7] Fragmentation patterns would likely involve cleavage of the phenyl group or opening of the heterocyclic rings.

  • Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C-H stretching for the aliphatic CH₂ groups (~2950-2850 cm⁻¹), and characteristic C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region.

Section 6: Biological Significance and Therapeutic Potential

The imidazo[2,1-b]thiazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.

  • Anticancer Activity: Derivatives of this compound have been developed as potent inhibitors of key signaling proteins in cancer pathways. For instance, certain derivatives have shown promise as pan-RAF inhibitors for treating melanoma and as FLT3 inhibitors for acute myeloid leukemia (AML).[3][5] The mechanism often involves blocking phosphorylation cascades that drive cell proliferation.

  • Anti-inflammatory Properties: The scaffold has been explored for its anti-inflammatory potential, with some derivatives showing significant activity in preclinical models of arthritis.[6]

  • Other Applications: Research has also pointed towards potential antimicrobial and antiviral applications, highlighting the versatility of this chemical core.[3]

Conclusion

This compound is a heterocyclic compound with a well-defined set of physicochemical properties that make it an attractive scaffold for drug discovery. Its balanced solubility, weak basicity, and versatile chemical reactivity provide a solid foundation for the synthesis of diverse chemical libraries. A thorough understanding of its synthesis, purification, and spectroscopic characteristics is essential for any researcher aiming to exploit its therapeutic potential, particularly in the development of novel kinase inhibitors for oncology and agents for inflammatory diseases.

References

Solubility and stability of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a significant heterocyclic compound often encountered in medicinal chemistry and as a known degradation product of the anthelmintic drug Levamisole.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing the compound's physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, this guide establishes a robust framework for its characterization by leveraging data from closely related analogues and outlining authoritative analytical protocols. We delve into the molecular determinants of solubility, provide detailed experimental workflows for its quantitative assessment, and explore the chemical stability of the imidazo[2,1-b]thiazole core through the lens of forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction to this compound

This compound belongs to the imidazo[2,1-b]thiazole class of fused heterocyclic compounds, which are recognized as "privileged" structures in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anthelmintic, and immunomodulatory properties.[2][3] The molecule has a molecular formula of C₁₁H₁₀N₂S and a molecular weight of approximately 202.28 g/mol .[4][5] Its structure, featuring a fused imidazole and thiazole ring with a phenyl substituent, imparts a unique combination of aromaticity, rigidity, and lipophilicity that governs its interaction with biological targets and its physicochemical behavior.

Understanding the solubility and stability of this compound is paramount for its application in drug discovery and development, ensuring accurate biological testing, reproducible analytical measurements, and the development of stable formulations. This guide provides the foundational knowledge and actionable protocols to empower researchers in these endeavors.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The solubility of this compound is influenced by its molecular structure, crystal lattice energy, and the nature of the solvent.

Theoretical Considerations and Physicochemical Properties

A molecule's solubility can be predicted qualitatively by examining its structure and key physicochemical parameters.

  • Lipophilicity and Partition Coefficient (LogP): The computed partition coefficient (XLogP3-AA) for this compound is 2.2.[4][5] This value indicates moderate lipophilicity, suggesting a balanced solubility profile in both nonpolar (organic) and polar (aqueous) environments. The phenyl group contributes significantly to the lipophilic character, while the nitrogen heteroatoms in the fused ring system provide polarity.

  • Hydrogen Bonding: The nitrogen atoms within the imidazo[2,1-b]thiazole core can act as hydrogen bond acceptors.[4] This capability is expected to enhance its solubility in protic solvents like water and alcohols, as these solvent molecules can donate hydrogen bonds.

  • pKa: The basicity of the nitrogen atoms will influence the compound's solubility in aqueous solutions of varying pH. Protonation of the nitrogen atoms at acidic pH would result in the formation of a more soluble salt form.

A summary of the key computed physicochemical properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂S[4][5]
Molecular Weight202.28 g/mol [4][5]
XLogP3-AA2.2[4][5]
Hydrogen Bond Acceptor Count2PubChem
Hydrogen Bond Donor Count0PubChem
Polar Surface Area43.1 Ų[5]
Experimental Determination of Solubility

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO). Ensure enough solid is present to achieve saturation and that some undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Perform a precise dilution of the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating High-Performance Liquid Chromatography (HPLC) method (a suitable HPLC method is detailed in Part 2).

  • Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL or µg/mL.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to vials prep2 Add various solvents prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep Centrifuge or let stand to separate solid equil->sep sampling Withdraw supernatant sep->sampling dilution Dilute aliquot sampling->dilution quant Quantify via HPLC/UV dilution->quant result Calculate Solubility (mg/mL) quant->result

Caption: Workflow for experimental solubility determination.

Part 2: Stability Analysis

The chemical stability of a compound is a critical parameter that affects its shelf-life, formulation, and safety. A stability-indicating analytical method is essential to separate the intact compound from any potential degradation products.

Predicted Degradation Pathways

This compound is a known degradation product of Levamisole.[1] The stability of the imidazo[2,1-b]thiazole ring system is therefore of great interest. Based on the known degradation of Levamisole and the chemical nature of the heterocyclic system, the following degradation pathways are plausible:

  • Hydrolysis: The imidazo[2,1-b]thiazole ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions. Levamisole hydrochloride is known to be stable in acidic conditions but decomposes in alkaline solutions.[6] This suggests that the thiazolidine part of the ring (in Levamisole) or the dihydrothiazole part of the target compound could be susceptible to ring-opening.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, potentially leading to complex degradation pathways.

The following diagram illustrates a logical approach to investigating these potential degradation pathways.

G cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Compound 6-Phenyl-2,3-dihydroimidazo [2,1-b]thiazole Acid Acidic Hydrolysis (e.g., 0.1 N HCl) Compound->Acid Base Basic Hydrolysis (e.g., 0.1 N NaOH) Compound->Base Oxidation Oxidative (e.g., 3% H₂O₂) Compound->Oxidation Thermal Thermal (e.g., 60°C) Compound->Thermal Photo Photolytic (UV/Vis Light) Compound->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant ID HPLC->LCMS

Caption: Logical workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating HPLC method must be able to resolve the main peak from all potential degradation products. Several such methods have been developed for Levamisole, which can be adapted for this compound.[7][8]

Protocol: Forced Degradation Study and HPLC Analysis

This protocol is based on established methods for related compounds and follows ICH guidelines.

1. Preparation of Stressed Samples:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for 1 hour.[7]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60°C for 1 hour.[7]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for several hours.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

2. HPLC Method Parameters (Representative):

  • Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer pH 8.0) and an organic solvent (e.g., acetonitrile). A common starting point could be a 70:30 (v/v) mixture of buffer and acetonitrile.[8]

  • Flow Rate: 1.0 - 1.5 mL/min.[8]

  • Detection: UV detection at 215 nm.[8]

  • Injection Volume: 20 µL.

3. Analysis and Data Interpretation:

  • Inject the stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

  • Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.

Table 2: Expected Outcome of Forced Degradation Studies

Stress ConditionExpected DegradationRationale
0.1 N HClMinimal to moderateImidazo[2,1-b]thiazole ring is generally stable in acid.
0.1 N NaOHSignificantLevamisole is known to be unstable in alkaline conditions.[6]
3% H₂O₂Moderate to significantPotential oxidation of the sulfur atom.
Heat (60°C)Minimal to moderateTo assess thermal lability.
Light (ICH Q1B)PossibleAromatic systems can be photosensitive.

Conclusion

This compound is a heterocyclic compound of significant interest, and a thorough understanding of its solubility and stability is crucial for its scientific and developmental applications. This guide has provided a framework for this understanding by combining theoretical predictions with actionable, authoritative experimental protocols. The moderate lipophilicity suggests a balanced solubility that must be confirmed experimentally using the outlined shake-flask method. The stability profile, informed by its relationship to Levamisole, can be comprehensively investigated using a stability-indicating HPLC method coupled with forced degradation studies as detailed. By following the methodologies presented, researchers can generate the robust and reliable data necessary to advance their work with this important molecule.

References

Mechanism of action of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of compounds with a vast array of pharmacological activities.[1] Initially rising to prominence with the anthelmintic and immunomodulatory agent Levamisole, research into this heterocyclic system has since uncovered potent derivatives with significant potential as anticancer, antimicrobial, and antiviral agents.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of these derivatives. We will dissect key signaling pathways, detail the experimental methodologies used to validate these mechanisms, and offer insights into the structure-activity relationships that drive their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

The Imidazo[2,1-b]thiazole Core: A Foundation for Diverse Bioactivity

The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole bicyclic system, a structurally stable and electronically versatile core.[1][3] The attachment of a phenyl group at the 6-position is a critical feature, contributing to the molecule's hydrophobic character, which can enhance membrane permeability and facilitate crucial binding interactions with biological targets.[4] The diverse therapeutic applications of these derivatives stem from their ability to interact with a wide range of proteins and enzymes, leading to the modulation of critical cellular pathways.[1][4]

Primary Mechanism of Action: Anticancer Activity via Kinase Inhibition

A predominant area of investigation for this compound derivatives is their potent antiproliferative activity against various cancer cell lines.[5][6] This activity is frequently attributed to the inhibition of key protein kinases that drive cancer progression.

Inhibition of the RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, particularly melanoma. Certain derivatives of this compound have emerged as powerful pan-RAF inhibitors.[4]

Mechanism: These compounds bind to RAF kinases, preventing the phosphorylation and subsequent activation of MEK. This blockade halts the downstream signaling cascade, ultimately inhibiting ERK phosphorylation and preventing the transcription of genes required for cell proliferation. The delocalized electron system within the fused imidazo[2,1-b]thiazole rings is thought to enhance binding to the kinase target.[4] For instance, a derivative identified as compound 38a , featuring a cyclic sulfamide moiety, demonstrated potent activity against melanoma cells by effectively inhibiting MEK/ERK phosphorylation.[4]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor 6-Phenyl-imidazo [2,1-b]thiazole Derivative Inhibitor->RAF Inhibits

Caption: Inhibition of the RAF/MEK/ERK pathway by a thiazole derivative.

Inhibition of Fms-Like Tyrosine Kinase 3 (FLT3)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations leading to the constitutive activation of FLT3 are common drivers of acute myeloid leukemia (AML).

Mechanism: A series of 6-phenylimidazo[2,1-b]thiazole derivatives have been specifically designed and synthesized as FLT3 inhibitors.[7] These compounds compete with ATP for binding to the kinase domain of FLT3, preventing its autophosphorylation and blocking downstream signaling pathways essential for the survival of leukemia cells. This targeted inhibition has shown high potency against FLT3-dependent AML cell lines while having minimal effect on FLT3-independent cells.[7]

Other Anticancer Mechanisms

Beyond direct kinase inhibition, these derivatives employ other mechanisms to exert their anticancer effects:

  • Tubulin Inhibition: Some derivatives interfere with the polymerization of tubulin, a key component of microtubules.[6] This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis.

  • Topoisomerase II Inhibition: Thiazole-containing compounds have been investigated as inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[8] Inhibition leads to DNA strand breaks and cell death.

Mechanism of Action: Antimicrobial Activity

Several this compound derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[9][10]

Inhibition of DNA Gyrase

The primary antimicrobial mechanism for this class of compounds appears to be the inhibition of DNA gyrase.[9][10]

Mechanism: DNA gyrase is a bacterial topoisomerase II enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and repair. By inhibiting the activity of this enzyme, the thiazole derivatives prevent the proper management of DNA topology, leading to a cessation of replication and ultimately bacterial cell death.[10] This mechanism is particularly attractive as DNA gyrase is a validated target present in bacteria but not in humans.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA (Replication Ready) Replication DNA Replication Supercoiled_DNA->Replication DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Inhibitor 5,6-dihydroimidazo [2,1-b]thiazole Derivative Inhibitor->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by a thiazole derivative.

Diverse Biological Targets and Activities

The versatility of the imidazo[2,1-b]thiazole scaffold allows its derivatives to engage with a range of other biological targets.

Compound/Derivative Class Biological Target Therapeutic Activity Potency (IC₅₀/EC₅₀) Reference
Compound 38a (Pan-RAF Inhibitor)RAF KinasesAnticancer (Melanoma)IC₅₀: 16 nM[4]
Compound 19 (FLT3 Inhibitor)FLT3 KinaseAnticancer (AML)IC₅₀: 0.022 µM (enzymatic)[7]
Compound 26fHCV NS4B ProteinAntiviral (Hepatitis C)EC₅₀: 16 nM[4]
5,6-dihydroimidazo[2,1-b]thiazolesDNA GyraseAntimicrobial (MRSA)MIC₉₀: 3.7 µg/mL[9][10]
Dihydropyridine HybridsL-type Calcium ChannelsCardiovascular ModulationNot Reported[4]

Key Experimental Protocols for Mechanistic Validation

To elucidate the mechanisms described, specific and robust experimental assays are required. The following protocols represent foundational methodologies for validating the bioactivity of this compound derivatives.

Protocol: In Vitro Kinase Inhibition Assay (e.g., FLT3)
  • Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of a specific kinase.

  • Principle: This assay measures the phosphorylation of a substrate by the kinase in the presence of ATP. A reduction in signal (e.g., luminescence from remaining ATP) indicates inhibition of the kinase by the test compound.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, recombinant human FLT3 kinase, a suitable polypeptide substrate (e.g., poly-Glu, Tyr 4:1), and ATP.

    • Compound Dilution: Serially dilute the test derivative to create a dose-response curve.

    • Kinase Reaction: In a 96-well plate, add the FLT3 kinase, the test compound at various concentrations, and the substrate.

    • Initiation: Initiate the reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. Luminescence is inversely proportional to kinase activity.

    • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol: DNA Gyrase Supercoiling Assay
  • Objective: To assess the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

  • Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent reaction. The different topological forms of DNA (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine assay buffer, relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, and the test compound at various concentrations.

    • Initiation: Add ATP to start the reaction. Incubate at 37°C for 1 hour.

    • Termination: Stop the reaction by adding a solution of SDS and Proteinase K, followed by incubation to degrade the enzyme.

    • Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel.

    • Visualization: Run the gel until adequate separation is achieved. Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

    • Analysis: The supercoiled form migrates faster than the relaxed form. A decrease in the intensity of the supercoiled band with increasing compound concentration indicates inhibition of DNA gyrase.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. The primary mechanisms of action for its derivatives are rooted in the inhibition of critical enzymes like protein kinases in cancer and DNA gyrase in bacteria. This targeted approach has yielded compounds with nanomolar potency.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds. Further exploration of structure-activity relationships, aided by in silico modeling, will be crucial for designing next-generation derivatives with enhanced selectivity and reduced off-target effects. The broad spectrum of activity suggests that this chemical core will continue to be a fruitful area of investigation for addressing unmet needs in oncology and infectious diseases.

References

The Multifaceted Biological Activities of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this compound and its derivatives. We will delve into its promising anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery and development, offering both foundational knowledge and practical insights to facilitate further investigation and innovation.

Introduction: The Chemical and Biological Significance of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole ring system, a fused bicyclic heterocycle containing nitrogen and sulfur, is a cornerstone in the development of new therapeutic agents.[1] The fusion of the imidazole and thiazole rings creates a unique electronic and structural architecture that allows for diverse chemical modifications and interactions with various biological targets. The presence of a phenyl group at the 6-position of the 2,3-dihydroimidazo[2,1-b]thiazole core, as seen in our topic compound, further enhances its pharmacological potential by contributing to its lipophilicity and potential for π-π stacking interactions with biological macromolecules.[2]

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3] This guide will focus specifically on the this compound core, providing a detailed examination of its key biological activities and the underlying molecular mechanisms.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives is a critical first step in exploring their biological potential. A common and effective method involves the reaction of a 2-aminothiazole derivative with an α-halocarbonyl compound.[4]

General Synthesis Protocol

A widely adopted method for the synthesis of the this compound core is outlined below. This protocol is a foundational procedure that can be adapted for the synthesis of various derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-imino-3-(2'-chloro-2'-phenylethyl)thiazolidine hydrochloride (1 equivalent) in a suitable solvent such as a 2N sodium carbonate solution.[5]

  • Heating: Heat the reaction mixture on a steam bath for approximately 1 hour. During this time, an oily product should form.[5]

  • Cooling and Solidification: Allow the reaction mixture to cool to room temperature. The oily product should solidify upon cooling.[5]

  • Isolation: Separate the solid product from the reaction mixture by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as 20% aqueous ethanol, to yield the purified 6-Phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole.[5]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Diagram of Synthetic Workflow:

G cluster_0 Synthesis Workflow start Start: 2-Imino-3-(2'-chloro-2'-phenylethyl)thiazolidine HCl reaction Heat with 2N Sodium Carbonate Solution start->reaction 1 hr, steam bath cooling Cool to Room Temperature reaction->cooling filtration Filtration cooling->filtration recrystallization Recrystallization from Aqueous Ethanol filtration->recrystallization product Final Product: 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole recrystallization->product

Caption: General workflow for the synthesis of the 6-Phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole core.

Anticancer Activity: Targeting Key Signaling Pathways

One of the most extensively studied biological activities of this compound derivatives is their potent anticancer effect. These compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, often through the modulation of critical cellular signaling pathways.[6]

Mechanism of Action: Inhibition of the MAPK/ERK Pathway

A primary mechanism underlying the anticancer activity of many imidazo[2,1-b]thiazole derivatives is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAF-MEK-ERK cascade.[7][8] This pathway is frequently hyperactivated in various cancers due to mutations in key components like BRAF, leading to uncontrolled cell proliferation and survival.[7]

Derivatives of this compound have been shown to act as pan-RAF inhibitors, effectively blocking the phosphorylation of MEK and ERK, thereby halting the downstream signaling cascade that promotes cancer cell growth.[7][9]

Signaling Pathway Diagram:

G cluster_0 MAPK/ERK Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound derivatives.

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives have been quantified using the MTT assay against several human cancer cell lines. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
(E)-3-(6-(4-fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-oneA549 (Lung)0.64[10]
(E)-3-(6-(4-fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-oneMCF-7 (Breast)1.44[10]
Imidazo[2,1-b]thiazole-benzimidazole conjugate 6dA549 (Lung)1.08[11]
5,6-diarylimidazo[2,1-b]thiazole derivative 8uMCF7 (Breast)0.476[8]
Imidazo[2,1-b]thiazole-based aryl hydrazone 9mMDA-MB-231 (Breast)1.12[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Diagram of MTT Assay Workflow:

G cluster_0 MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Compound cell_seeding->compound_treatment mtt_addition Add MTT Solution compound_treatment->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Add Solubilizing Agent (DMSO) incubation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance analysis Calculate Cell Viability and IC50 absorbance->analysis

Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: A Promising Avenue for Combating Drug Resistance

Derivatives of this compound have also demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[16][17] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Spectrum of Activity and Quantitative Data

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound DerivativeMicroorganismMIC (µg/mL)Reference
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesStaphylococcus aureus ATCC 65380.24 - 25[16]
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesStaphylococcus epidermidis ATCC 122280.24 - 25[16]
5,6-dihydroimidazo[2,1-b]thiazole derivativeMethicillin-resistant Staphylococcus aureus (MRSA)3.7[18]
Thiazole derivative 6Shigella dysenteriae125[19]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16][20]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.[20]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[20]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[1]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[20]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16]

Diagram of Broth Microdilution Workflow:

G cluster_0 Broth Microdilution Workflow serial_dilution Prepare Serial Dilutions of Compound inoculation Inoculate Microtiter Plate serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C inoculation->incubation read_results Visually Inspect for Growth incubation->read_results mic_determination Determine MIC read_results->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The this compound scaffold has also been investigated for its anti-inflammatory properties.[14][17] Derivatives have shown the ability to reduce inflammation in preclinical models, suggesting their potential for the treatment of various inflammatory conditions.

In Vivo Evaluation and Quantitative Data

A common in vivo model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[21][22] The ability of a compound to reduce the swelling of the paw is a measure of its anti-inflammatory effect.

Compound DerivativeAnimal ModelDose% Inhibition of EdemaReference
5,6-bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazoleRat-Significant[17]
Isomeric 4-pyridyl and 4-substituted-phenyl derivativesRat-Potent activity[14][23]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for screening potential anti-inflammatory drugs.[21][24]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for a sufficient period.

  • Compound Administration: Administer the test compound (this compound derivative) or a vehicle control to the animals, typically via oral or intraperitoneal injection.[25]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of one of the hind paws.[25]

  • Measurement of Paw Volume: Measure the volume of the paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[24]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Diagram of Carrageenan-Induced Paw Edema Workflow:

G cluster_0 Carrageenan-Induced Paw Edema Workflow animal_acclimatization Acclimatize Animals compound_admin Administer Test Compound animal_acclimatization->compound_admin carrageenan_injection Inject Carrageenan into Paw compound_admin->carrageenan_injection measure_volume Measure Paw Volume Periodically carrageenan_injection->measure_volume data_analysis Calculate % Inhibition of Edema measure_volume->data_analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. The mechanistic insights, particularly the inhibition of the MAPK/ERK pathway in cancer, provide a solid foundation for rational drug design and optimization.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to enhance potency and selectivity for specific biological targets.

  • In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the drug-like properties of lead compounds to assess their potential for clinical development.

  • In Vivo Efficacy Studies: Rigorous testing of promising candidates in relevant animal models of disease.

By leveraging the knowledge presented in this guide, researchers can continue to unlock the full therapeutic potential of the this compound scaffold and contribute to the development of novel and effective medicines.

References

Unlocking the Therapeutic Potential of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole: A Technical Guide to Core Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets associated with this core structure, with a primary focus on its well-documented anticancer properties. We will dissect the mechanistic underpinnings of its action against critical cellular pathways, including kinase signaling, inflammatory response, and microtubule dynamics. This document serves as a comprehensive resource for researchers seeking to leverage the therapeutic promise of this versatile molecule in the development of next-generation therapeutics.

Introduction: The Imidazo[2,1-b]thiazole Core - A Scaffold of Therapeutic Promise

The fused heterocyclic system of imidazo[2,1-b]thiazole represents a cornerstone in the design of novel therapeutic agents.[1][2][3] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological macromolecules. The this compound variant, with its characteristic phenyl group, exhibits a compelling profile of biological activity, most notably in the realm of oncology.[4] Research has demonstrated that this compound and its derivatives can induce apoptosis and interfere with cellular signaling pathways in malignant cells.[4] This guide will elucidate the primary molecular targets that mediate these effects.

Key Therapeutic Targets in Oncology

The anticancer activity of this compound and its derivatives is not mediated by a single mechanism but rather through the modulation of several key oncogenic pathways.

Kinase Inhibition: Disrupting Aberrant Signaling Cascades

Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. The imidazo[2,1-b]thiazole scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.

The RAF kinases (A-RAF, B-RAF, and C-RAF) are central components of the MAPK/ERK signaling pathway, which governs cell proliferation, differentiation, and survival. Mutations in the BRAF gene are prevalent in various cancers, particularly melanoma. Derivatives of this compound have emerged as promising pan-RAF inhibitors, capable of circumventing resistance mechanisms associated with selective BRAF inhibitors.[1]

Mechanism of Action: These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of RAF proteins and preventing the phosphorylation and subsequent activation of MEK. This leads to the downstream suppression of ERK signaling, ultimately inhibiting cell proliferation and inducing apoptosis in cancer cells with a hyperactivated MAPK pathway.

Diagram: Simplified MAPK/ERK Signaling Pathway and Inhibition by this compound Derivatives

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 6-Phenyl-2,3-dihydroimidazo [2,1-b]thiazole Derivative Inhibitor->RAF

Caption: Inhibition of RAF by this compound derivatives blocks the MAPK/ERK pathway.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Internal tandem duplication (ITD) mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. A series of 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of FLT3, demonstrating significant anti-leukemic activity.

Mechanism of Action: These derivatives act as ATP-competitive inhibitors of the FLT3 kinase domain, suppressing its constitutive activation in AML cells harboring FLT3-ITD mutations. This inhibition leads to cell cycle arrest and apoptosis in FLT3-dependent leukemia cells.

Microtubule Dynamics: A Target for Mitotic Catastrophe

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Targeting microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Conjugates of imidazo[2,1-b]thiazole with other pharmacophores, such as benzimidazole, have been shown to function as potent microtubule-targeting agents.[5]

Mechanism of Action: These hybrid molecules bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization.[5] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[5]

Diagram: Experimental Workflow for Assessing Microtubule Targeting

Microtubule_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Tubulin_Poly Tubulin Polymerization Assay Compound_A Compound Addition Tubulin_Poly->Compound_A Measurement Measure Light Scattering/ Fluorescence Compound_A->Measurement FACS Flow Cytometry (Cell Cycle Analysis) Cell_Culture Cancer Cell Culture (e.g., A549) Cell_Treatment Treat with Compound Cell_Culture->Cell_Treatment Cell_Treatment->FACS IF Immunofluorescence (Microtubule Staining) Cell_Treatment->IF

References

The 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole Scaffold: A Comprehensive Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core, offering insights into the rational design of novel therapeutic agents. We will delve into the key structural modifications that influence anticancer, antimicrobial, antimycobacterial, and anti-inflammatory activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The Versatile Pharmacophore: An Overview of Biological Activities

The this compound nucleus is a versatile template for the development of a wide array of therapeutic agents. Its rigid, fused ring system and the presence of strategically located nitrogen and sulfur atoms provide a unique three-dimensional structure that can be tailored to interact with various biological targets. Research has demonstrated that derivatives of this scaffold exhibit significant potential in several therapeutic areas:

  • Anticancer Activity: Analogs have shown potent cytotoxicity against a range of cancer cell lines, acting through mechanisms such as kinase inhibition and disruption of microtubule dynamics.[1][2]

  • Antimicrobial and Antifungal Activity: The scaffold has been successfully modified to yield compounds with significant activity against various bacterial and fungal strains.[3]

  • Antimycobacterial Activity: Several derivatives have emerged as promising agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][5]

  • Anti-inflammatory Activity: Notably, specific analogs have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6][7]

Cracking the Code: Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: Targeting Kinases and Microtubules

The anticancer potential of this scaffold is a major area of investigation, with SAR studies revealing critical insights.

2.1.1. Substitutions on the 6-Phenyl Ring:

The electronic and steric properties of substituents on the 6-phenyl ring play a crucial role in modulating anticancer activity.

  • Electron-withdrawing groups , such as nitro and chloro, at the para position of the phenyl ring have been shown to enhance cytotoxicity. For instance, a 4-nitrophenyl substitution on a benzo[d]imidazo[2,1-b]thiazole derivative resulted in an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra.[8][9]

  • The presence of a methylsulfonyl group at the para position is a key pharmacophore for COX-2 inhibition, which is also relevant in certain cancers.[6][7]

2.1.2. Modifications at the C-5 Position:

The C-5 position of the imidazo[2,1-b]thiazole ring is a hotspot for substitution, significantly impacting activity and selectivity.

  • Introduction of Mannich bases at this position has led to potent and selective COX-2 inhibitors. The nature and size of the amine in the Mannich base are critical, with smaller dialkylamino groups like dimethylamino often showing higher potency.[6]

  • Conjugation of chalcones and benzimidazoles at the C-5 position has yielded potent microtubule-targeting agents, inducing cell cycle arrest and apoptosis.[10][11]

2.1.3. Modifications at Other Positions:

  • Substitutions on the dihydrothiazole ring can also influence activity. For example, the stereochemistry at the C-6 position has been shown to affect antimicrobial activity, with (R)-isomers sometimes exhibiting greater potency.[12]

Antimicrobial and Antimycobacterial SAR

The structural requirements for antimicrobial and antimycobacterial activity share some similarities with the anticancer SAR, but also exhibit distinct features.

  • Lipophilicity , often modulated by substituents on the 6-phenyl ring, is a key determinant of antimicrobial and antimycobacterial efficacy, as it influences the ability of the compound to penetrate the bacterial cell wall.

  • The introduction of hydrazide and spirothiazolidinone moieties has been a successful strategy for developing potent antiviral and antimycobacterial agents.[4][5]

Data-Driven Insights: Quantitative SAR Tables

To provide a clearer understanding of the SAR, the following tables summarize the biological activity of representative this compound analogs.

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Analogs

Compound IDR1 (at C-6 Phenyl)R2 (at C-5)Target/Cell LineIC50 (µM)Reference
IT10 4-NO2 (on benzo-fused ring)Carboxamide-triazoleM. tuberculosis H37Ra2.32[8][9]
IT06 2,4-diCl (on benzo-fused ring)Carboxamide-triazoleM. tuberculosis H37Ra2.03[8][9]
6a 4-SO2MeN,N-dimethylaminomethylCOX-20.08[6]
6b 4-SO2MeN,N-diethylaminomethylCOX-20.12[6]
5d HChalcone conjugateMDA MB-2311.3[10]
5u HChalcone conjugateMDA MB-2311.2[10]
6d HBenzimidazole conjugateA5491.08[11]

Table 2: Antimicrobial and Antimycobacterial Activity of Imidazo[2,1-b]thiazole Analogs

Compound IDR1R2OrganismMIC (µg/mL)Reference
2a-j series Varied arylAcetic acid hydrazideS. aureus, S. epidermidis0.24 - 25[3]
5a-c 4-BrSpirothiazolidinone derivativesM. tuberculosisPromising[4][5]
Hit Compound (R)-configuration at C-6VariedMRSA3.7[12]

Experimental Corner: Protocols and Methodologies

To ensure the reproducibility and validation of the presented data, this section provides detailed protocols for key experimental procedures.

General Synthesis of the this compound Scaffold

A common and versatile method for the synthesis of the core scaffold involves the condensation of a 2-aminothiazole derivative with an α-haloketone.[6]

Step-by-step Protocol:

  • Preparation of α-bromoacetophenone: React the desired substituted acetophenone with a brominating agent such as bromine in a suitable solvent like chloroform at room temperature.

  • Condensation Reaction: Treat the resulting α-bromoacetophenone with 2-aminothiazole in a solvent like ethanol or acetone under reflux conditions.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a base. Extract the product with an organic solvent, dry the organic layer, and purify the crude product by crystallization or column chromatography.

A one-pot, three-component condensation reaction using an aldehyde, 2-aminothiazole, and a terminal alkyne in the presence of a catalyst like Eaton's reagent offers a more efficient and environmentally friendly alternative.[13]

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16][17][18]

Step-by-step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][19][20][21]

Step-by-step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against Mycobacterium tuberculosis.[12][22][23][24]

Step-by-step Protocol:

  • Plate Setup: Prepare serial dilutions of the test compounds in a 96-well plate containing Middlebrook 7H9 broth.

  • Inoculation: Inoculate the wells with a standardized culture of M. tuberculosis.

  • Incubation: Incubate the plates at 37°C for several days.

  • Alamar Blue Addition: Add Alamar Blue reagent to the wells.

  • MIC Determination: A color change from blue (no growth) to pink (growth) indicates mycobacterial viability. The MIC is the lowest concentration of the compound that prevents this color change.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key pathways and workflows.

Signaling Pathways Targeted by Anticancer Analogs

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ligand EGF Ligand Ligand->EGFR Binds & Activates Analog Imidazo[2,1-b]thiazole Analog Analog->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

BRAF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK Analog Imidazo[2,1-b]thiazole Analog BRAF B-RAF Analog->BRAF Inhibits RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Activates Analog Imidazo[2,1-b]thiazole Analog Analog->FLT3 Inhibits Leukemic_Cell_Proliferation Leukemic Cell Proliferation & Survival STAT5->Leukemic_Cell_Proliferation RAS->Leukemic_Cell_Proliferation AKT AKT PI3K->AKT AKT->Leukemic_Cell_Proliferation

Experimental Workflows

MTT_Workflow start Start plate_cells Plate Cancer Cells in 96-well Plate start->plate_cells end End add_compounds Add Serial Dilutions of Test Compounds plate_cells->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 calculate_ic50->end

MIC_Workflow start Start prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum end End serial_dilution Prepare Serial Dilutions of Compounds in 96-well Plate prepare_inoculum->serial_dilution inoculate_plate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate visual_inspection Visually Inspect for Growth incubate_plate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic determine_mic->end

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The extensive body of research highlights the critical role of systematic SAR studies in guiding the design of potent and selective analogs. Future efforts in this field should focus on:

  • Exploring novel substitutions at less-explored positions of the scaffold to identify new pharmacophores.

  • Employing computational modeling and machine learning to predict the activity of new analogs and to better understand their interactions with biological targets.

  • Investigating the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-likeness and potential for clinical development.

  • Developing multi-target agents by integrating pharmacophores for different targets onto the same scaffold, which could be particularly beneficial in complex diseases like cancer.

By leveraging the knowledge of the structure-activity relationships outlined in this guide, researchers can continue to unlock the full therapeutic potential of the this compound scaffold.

References

6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The imidazo[2,1-b]thiazole ring system, a fused heterocycle, represents a quintessential "privileged structure" in medicinal chemistry.[1][2] Its unique three-dimensional conformation allows it to bind to a wide range of biological targets with high affinity, making it a fertile ground for drug discovery. This guide focuses on the 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole core, a scaffold that has given rise to compounds with a vast spectrum of pharmacological activities, including antitumor, anthelmintic, immunomodulatory, and neuroprotective effects.[3][4][5] We will dissect the foundational synthesis, explore the mechanistic underpinnings of its diverse bioactivities, delineate key structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics based on this versatile core.

The Imidazo[2,1-b]thiazole Core: A Foundation of Therapeutic Versatility

The "Privileged Structure" Concept

In drug discovery, a privileged structure is a molecular framework that is capable of serving as a ligand for multiple, distinct biological targets. The imidazo[2,1-b]thiazole scaffold fits this definition perfectly, having been successfully adapted to target enzymes, receptors, and structural proteins.[1][6] This versatility stems from its rigid bicyclic nature, which reduces the entropic penalty of binding, and the strategic placement of nitrogen and sulfur heteroatoms that serve as key hydrogen bond donors and acceptors.

Physicochemical Properties of the Core Scaffold

The parent compound, this compound, possesses a well-defined set of physicochemical properties that make it an excellent starting point for medicinal chemistry campaigns. Its moderate lipophilicity suggests a favorable balance for membrane permeability and aqueous solubility.[7]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀N₂S[7][8]
Molecular Weight ~202.28 g/mol [7][8]
CAS Number 4335-28-8[7][8]
Partition Coefficient XLogP3-AA = 2.2[7]
pKa (Weak Base) ~4.81[7]
Appearance Crystalline Solid[9]
Historical Context: From Levamisole to Broad-Spectrum Therapeutics

The journey of this scaffold began with the discovery of Tetramisole and its levorotatory isomer, Levamisole ((6S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole).[2] Initially developed as a potent anthelmintic agent, subsequent research uncovered Levamisole's remarkable immunomodulatory properties.[2][10] This serendipitous discovery was a pivotal moment, showcasing the scaffold's therapeutic plasticity and sparking decades of research into synthesizing and evaluating new derivatives for a host of other diseases, most notably cancer.[1][5]

Synthetic Strategies and Methodologies

The synthesis of the this compound core is well-established, with the Hantzsch thiazole synthesis being a common and reliable approach. This method's robustness and tolerance for diverse functional groups make it ideal for generating compound libraries for screening.

Foundational Synthesis: Hantzsch-Type Reaction

The most prevalent synthesis involves the condensation and subsequent cyclization of a 2-aminothiazole precursor with an α-halocarbonyl compound. The causality behind this choice lies in the high reactivity of the α-halocarbonyl and the nucleophilicity of the thiazole's nitrogen atoms, leading to efficient ring closure.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the core scaffold via a Hantzsch-type condensation reaction.

Materials:

  • 2-Aminothiazole

  • 2-Bromoacetophenone (or other α-halophenylketone)

  • Anhydrous Acetone (or Ethanol)

  • Sodium Bicarbonate (or other mild base)

  • Dichloromethane

  • Ethanol-water mixture for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-aminothiazole and 2-bromoacetophenone in anhydrous acetone.

  • Condensation: Add a slight excess of a mild base, such as sodium bicarbonate, to neutralize the HBr formed during the reaction.

  • Reflux: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the nucleophilic substitution and subsequent intramolecular cyclization.

  • Work-Up: After cooling to room temperature, filter the mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the crude residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Evaporate the dichloromethane. Purify the crude product by recrystallization from an ethanol-water mixture to yield the final product as a crystalline solid.[7]

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Synthetic Pathways

The primary synthetic routes can be visualized to understand the flow from starting materials to the final core structure.

G cluster_0 Hantzsch-Type Synthesis cluster_1 Alternative Route A 2-Aminothiazole C Intermediate Adduct A->C B α-Haloacetophenone B->C D 6-Phenyl-2,3-dihydro- imidazo[2,1-b]thiazole C->D Intramolecular Cyclization E 2-Imino-3-(2'-chloro-2'- phenylethyl)thiazolidine HCl F 6-Phenyl-2,3,5,6-tetrahydro- imidazo[2,1-b]thiazole E->F Heat, Na₂CO₃

Caption: Key synthetic routes to the imidazo[2,1-b]thiazole core.

A Spectrum of Pharmacological Activities

The true value of the this compound scaffold is demonstrated by the breadth of its biological activities. Below, we explore the most significant therapeutic areas where this core has made an impact.

Anticancer Activity: A Multi-Targeted Approach

This scaffold has yielded numerous potent anticancer agents that act through diverse mechanisms of action.[11][12]

Many cancers are driven by aberrant signaling through kinase cascades. Derivatives of this scaffold have been developed as potent inhibitors of key oncogenic kinases.

  • Pan-RAF Inhibition: Certain derivatives effectively inhibit RAF kinases, blocking the downstream phosphorylation of MEK and ERK in the MAPK signaling pathway.[7] This is a clinically validated strategy for treating BRAF-mutant melanomas and other cancers. The phenyl group at the C6 position is crucial for hydrophobic interactions within the kinase binding pocket.[7]

  • FLT3 Inhibition: In Acute Myeloid Leukemia (AML), mutations in the FMS-like tyrosine kinase 3 (FLT3) are common drivers of proliferation. Potent inhibitors based on the 6-phenylimidazo[2,1-b]thiazole core have been discovered, showing nanomolar efficacy in both enzymatic and cellular assays.[13]

G RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

The dynamic assembly and disassembly of microtubules are essential for cell division, making them a prime target for anticancer drugs. Conjugates of imidazo[2,1-b]thiazole with benzimidazole have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[14] Molecular docking studies confirm that these compounds occupy the colchicine binding site on β-tubulin, physically preventing the formation of the mitotic spindle.[14]

The following table summarizes the activity of representative compounds against various human cancer cell lines.

Compound ClassTarget/MechanismCancer Cell LineIC₅₀ (µM)Source(s)
Aryl Hydrazone DerivativeG0/G1 ArrestMDA-MB-231 (Breast)1.12[1]
Chalcone DerivativeApoptosis InductionMCF-7 (Breast)< 5.51[15][16]
Phenylurea DerivativeFLT3 Kinase InhibitionMV4-11 (Leukemia)0.002[13]
Benzimidazole ConjugateTubulin PolymerizationA549 (Lung)1.08[14]
Guanylhydrazone DerivativeNovel MechanismVariousPotent[17]
Anthelmintic and Immunomodulatory Effects

As previously mentioned, the saturated analog Levamisole is a powerful anthelmintic. It acts as a nicotinic acetylcholine receptor agonist in nematodes, causing spastic paralysis.[18] Its immunomodulatory effects are complex, appearing to restore depressed immune function in lymphocytes.[10]

Neuroprotective and Other Activities
  • Neuroprotection: By incorporating the scaffold into 1,4-dihydropyridine structures, researchers have created selective L-type calcium channel blockers with demonstrated neuroprotective properties, offering potential avenues for treating neurodegenerative diseases.[4]

  • Anti-inflammatory: Various 5,6-diaryl derivatives have shown significant anti-inflammatory activity in adjuvant-induced arthritis models in rats.[19]

  • Antimicrobial: The core structure has been a template for developing agents with activity against bacteria, fungi, and protozoa like the brain-eating amoeba Naegleria fowleri.[2][20]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.

  • C6-Phenyl Group: The presence of an aromatic ring, specifically a phenyl group, at the C6 position is a recurring feature in compounds with potent antitumor activity.[5][7] This group often engages in critical hydrophobic or π-stacking interactions within the target's binding site.

  • Substitutions on the Phenyl Ring: Adding substituents to the C6-phenyl ring can modulate activity. For example, in FLT3 inhibitors, a urea-linked moiety at the para position of the phenyl ring was essential for high potency.[13]

  • Substitutions on the Bicyclic Core: Modifications at other positions, such as C2, C3, and C5, have been explored to fine-tune physicochemical properties and target selectivity.[1][4] For instance, adding bulky groups can enhance selectivity or introduce new interactions.

G Core Imidazo[2,1-b]thiazole Core Scaffold C6 Substitution at C6 Core->C6 C2C5 Substitution at C2/C5 Core->C2C5 Phenyl Phenyl Group C6->Phenyl Other Other Groups C6->Other FineTune Fine-Tuning Groups (e.g., -H, -CH₃) C2C5->FineTune Antitumor ↑ Antitumor Activity Phenyl->Antitumor Neuro ↑ Neuro/Cardio Activity FineTune->Neuro Solubility Modulate Solubility/ Selectivity FineTune->Solubility

Caption: Key structure-activity relationship principles for the scaffold.

Future Perspectives and Conclusion

The this compound core continues to be a remarkably fruitful scaffold in medicinal chemistry. Its synthetic tractability and proven success across multiple therapeutic areas confirm its status as a privileged structure. Future research will likely focus on several key areas:

  • Target Deconvolution: For compounds discovered through phenotypic screening, identifying the precise molecular target remains a critical step.

  • Novel Conjugates: Creating hybrid molecules that combine the imidazothiazole core with other pharmacophores (as seen with the benzimidazole conjugates) is a promising strategy for developing multi-targeted agents.[14]

  • Exploring New Therapeutic Areas: While oncology has been a major focus, the demonstrated neuroprotective and anti-infective potential warrants deeper investigation.[4][20]

References

Methodological & Application

Application Note: A Validated Two-Step Protocol for the Synthesis of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole, a heterocyclic compound of significant interest in medicinal chemistry.[1] The fused imidazo[2,1-b]thiazole scaffold is a core component in molecules exhibiting a wide range of biological activities, including potential antitumor and antimicrobial properties.[1][2][3] This guide is designed for researchers in organic synthesis and drug development, offering a comprehensive, step-by-step methodology grounded in established chemical principles. The protocol is presented in two primary stages: the synthesis of the key intermediate, 2-amino-4-phenylthiazole, via the Hantzsch thiazole synthesis, followed by a cyclocondensation reaction to yield the final bicyclic product. Explanations for critical experimental choices, troubleshooting insights, and characterization guidelines are included to ensure reproducibility and high-purity yields.

Introduction and Scientific Rationale

The this compound molecule (C₁₁H₁₀N₂S, Molar Mass: ~202.28 g/mol ) is a structurally significant scaffold in heterocyclic chemistry.[1] Its framework, consisting of a fused five-membered imidazole and thiazole ring system, is a recurring motif in pharmacologically active compounds.[2] The phenyl substituent contributes to the molecule's hydrophobic character, which can be crucial for membrane permeability and binding interactions with biological targets.[1]

The synthetic strategy outlined herein is a robust and widely adopted two-step approach.

  • Step 1: Hantzsch Thiazole Synthesis. This foundational reaction involves the condensation of an α-haloketone with a thioamide.[4] In this protocol, we utilize acetophenone and thiourea. An oxidizing agent, iodine, is used to facilitate the in situ formation of the reactive α-iodoacetophenone intermediate, which then readily reacts with thiourea to form the 2-amino-4-phenylthiazole ring.[4][5] This method is efficient and avoids the need to handle the lachrymatory α-haloketone directly.

  • Step 2: Cyclocondensation. The second stage involves the construction of the dihydroimidazole ring. The synthesized 2-amino-4-phenylthiazole, which contains two nucleophilic nitrogen atoms (one endocyclic, one exocyclic), is reacted with a 1,2-dielectrophile, specifically 1,2-dibromoethane. This reaction proceeds via a sequential nucleophilic substitution, leading to the formation of the fused bicyclic structure of this compound.

This application note provides the detailed experimental procedures for both stages, ensuring a self-validating system for achieving a high-purity final product.

Visualized Synthetic Pathway

The overall two-step synthesis is depicted below.

Synthesis_Scheme acetophenone Acetophenone intermediate 2-Amino-4-phenylthiazole acetophenone->intermediate + Thiourea, I₂ Reflux thiourea Thiourea product This compound intermediate->product + 1,2-Dibromoethane Reflux dibromoethane 1,2-Dibromoethane

Caption: Two-step reaction scheme for the target compound.

Detailed Experimental Protocols

Part A: Synthesis of 2-Amino-4-phenylthiazole (Intermediate)

This procedure is adapted from the well-established Hantzsch thiazole synthesis.[4][6]

3.1 Materials and Reagents

ReagentM.W. ( g/mol )MolesEquivalentsAmount
Acetophenone120.150.11.012.0 g (11.6 mL)
Thiourea76.120.22.015.2 g
Iodine253.810.11.025.4 g
Methanol---~200 mL
Diethyl Ether---~100 mL
Conc. NH₄OH---As needed

3.2 Step-by-Step Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add acetophenone (12.0 g, 0.1 mol), thiourea (15.2 g, 0.2 mol), and iodine (25.4 g, 0.1 mol).[5]

  • Reflux: Heat the mixture under reflux using a heating mantle for approximately 12-16 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:2 v/v).[5][6]

  • Initial Work-up: After completion, cool the reaction mixture to room temperature. A solid mass will form. Add approximately 100 mL of diethyl ether and stir vigorously to wash away unreacted iodine and acetophenone. Decant and discard the ether wash.

  • Neutralization and Precipitation: Carefully pour the remaining thick mixture into a beaker containing ~250 mL of concentrated ammonium hydroxide solution with stirring. This step neutralizes the hydroiodide salt of the product and precipitates the free amine.[5]

  • Isolation: Stir for 15-20 minutes until a solid product precipitates out. Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid on the filter with copious amounts of cold water, followed by a small amount of cold methanol. Recrystallize the crude product from methanol or ethanol to obtain pure 2-amino-4-phenylthiazole as a crystalline solid.[5]

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C. The expected yield is typically 75-85%.

Part B: Synthesis of this compound (Final Product)

3.3 Materials and Reagents

ReagentM.W. ( g/mol )MolesEquivalentsAmount
2-Amino-4-phenylthiazole176.240.051.08.81 g
1,2-Dibromoethane187.860.061.211.27 g (5.2 mL)
Acetone---150 mL
2N Sodium Carbonate---~100 mL
Dichloromethane---~150 mL
Anhydrous MgSO₄---As needed

3.4 Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized 2-amino-4-phenylthiazole (8.81 g, 0.05 mol) in 150 mL of acetone.

  • Reagent Addition: Add 1,2-dibromoethane (11.27 g, 0.06 mol) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC (ethyl acetate:hexane 1:1 v/v).

  • Work-up and Basification: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the hydrobromide salt of the product) has formed, filter it. Combine any filtered solid with the filtrate and concentrate under reduced pressure to remove the acetone. To the resulting residue, add 100 mL of 2N sodium carbonate solution and stir for 30 minutes to neutralize the acid and liberate the free base.[1][7]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent using a rotary evaporator to yield the crude solid product.

  • Purification: Purify the crude product by recrystallization from an ethanol-water mixture to afford pure this compound.[1]

  • Drying: Dry the final product under vacuum. The expected yield is typically 60-70%.

Experimental Workflow Overview

Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A1 Mix Acetophenone, Thiourea, and Iodine A2 Reflux (12-16h) A1->A2 A3 Cool & Wash with Diethyl Ether A2->A3 A4 Precipitate with Ammonium Hydroxide A3->A4 A5 Filter & Recrystallize from Methanol A4->A5 B1 Dissolve Intermediate in Acetone A5->B1 Purified Intermediate B2 Add 1,2-Dibromoethane & Reflux (6-8h) B1->B2 B3 Basify with Na₂CO₃ B2->B3 B4 Extract with Dichloromethane B3->B4 B5 Dry & Concentrate B4->B5 B6 Recrystallize from Ethanol/Water B5->B6 end_node Final Product: This compound B6->end_node

Caption: Step-by-step experimental workflow diagram.

Causality and Experimental Justification

  • Choice of Iodine (Part A): Iodine serves as a mild oxidizing agent that reacts with acetophenone to form an α-iodoacetophenone intermediate in situ. This is the key electrophile for the Hantzsch synthesis. This approach is often preferred over using pre-synthesized α-bromoacetophenone, which is a potent lachrymator and requires more careful handling.

  • Use of Excess Thiourea (Part A): Two equivalents of thiourea are used to drive the reaction to completion and to account for potential side reactions.

  • Alkaline Work-up (Parts A & B): The cyclization reactions produce hydrohalic acids (HI in Part A, HBr in Part B) as byproducts. These acids protonate the nitrogen atoms of the heterocyclic products, forming salts. Adding a base (ammonium hydroxide or sodium carbonate) is critical to neutralize the acid and deprotonate the product, converting it into its free base form.[5][7] The free base is significantly less soluble in aqueous media, facilitating its precipitation and subsequent extraction into an organic solvent.

  • Recrystallization: This is the purification method of choice for both the intermediate and the final product. It is a highly effective technique for removing unreacted starting materials and soluble byproducts, yielding a product of high crystalline purity suitable for further use and analysis.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected chemical shifts, integrations, and coupling patterns for all protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H stretch in the intermediate, aromatic C-H, C=N bonds).

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

References

Application Note & Protocol: A Researcher's Guide to the Efficient One-Pot Synthesis of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core, a fused heterocyclic system containing a bridgehead nitrogen atom, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] This structural motif is present in a vast array of molecules exhibiting significant therapeutic potential, including anticancer, antimycobacterial, antiviral, anti-inflammatory, and anthelmintic activities.[2][3][4] The renowned anthelmintic drug Levamisole is a prominent example, underscoring the pharmacological importance of this heterocyclic system.[3]

Traditional multi-step syntheses of these derivatives are often plagued by drawbacks such as long reaction times, harsh conditions, the need to isolate intermediates, and the generation of significant chemical waste. One-pot synthesis methodologies, particularly those involving multi-component reactions (MCRs), offer an elegant and efficient alternative. By combining two or more starting materials in a single reaction vessel where sequential transformations occur without the need for intermediate isolation, one-pot syntheses align with the principles of green chemistry, enhancing atom economy, reducing solvent usage, and simplifying experimental procedures.[5][6]

This guide provides a detailed protocol for the one-pot synthesis of imidazo[2,1-b]thiazole derivatives, focusing on a robust and widely applicable methodology. We will delve into the reaction mechanism, provide a step-by-step experimental workflow, and discuss modern energy-assisted techniques like microwave irradiation that further enhance reaction efficiency.

Principle of Synthesis: The Hantzsch-Type Condensation

The most common and reliable approach for constructing the imidazo[2,1-b]thiazole skeleton is a variation of the classic Hantzsch thiazole synthesis.[7][8] The core transformation involves the reaction of a 2-aminothiazole derivative with an α-haloketone (e.g., an α-bromoketone).

The fundamental steps of this condensation are:

  • N-Alkylation: The exocyclic nitrogen of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This forms a thiazolium salt intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the thiazolium salt then acts as a nucleophile, attacking the carbonyl carbon of the ketone moiety.

  • Dehydration: The resulting hemiaminal-like intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic imidazo[2,1-b]thiazole ring system.

The aromaticity of the final fused ring system is a significant thermodynamic driving force for the reaction.[9] This reaction can be efficiently carried out in a single pot, often accelerated by thermal heating or alternative energy sources like microwave or ultrasound irradiation.[10][11][12]

Reaction Mechanism: Visualizing the Transformation

The mechanism detailed below illustrates the acid-catalyzed condensation pathway. The initial SN2 reaction is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic product.

Caption: Hantzsch-type reaction pathway for imidazo[2,1-b]thiazole synthesis.

Protocol: Microwave-Assisted One-Pot Synthesis

This protocol describes a green, efficient synthesis using microwave irradiation, which dramatically reduces reaction times from hours to minutes and often improves yields.[5][11][12] The reaction between 2-aminobenzothiazole and 2-bromo-1-(4-chlorophenyl)ethanone is used as a representative example.

Materials and Equipment
  • Reagents:

    • 2-Aminobenzothiazole (1.0 mmol, 150.2 mg)

    • 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 mmol, 234.5 mg)

    • Ethanol (Reagent grade, 3-5 mL)

    • Polyethylene glycol 400 (PEG-400) (Optional green solvent, 3 mL)[12]

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Hexane

    • Anhydrous sodium sulfate

  • Equipment:

    • Monowave or multi-mode microwave reactor

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (beakers, flasks)

    • Rotary evaporator

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F254)

    • Melting point apparatus

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a 10 mL microwave reaction vial, add 2-aminobenzothiazole (150.2 mg, 1.0 mmol) and a magnetic stir bar.

    • Add the α-haloketone, 2-bromo-1-(4-chlorophenyl)ethanone (234.5 mg, 1.0 mmol).

    • Add ethanol (4 mL) as the solvent. The use of a polar solvent like ethanol is ideal for microwave heating.

    • Scientist's Note: PEG-400 can be used as an alternative, non-volatile, and recyclable green solvent, which is highly efficient for microwave absorption.[12] Some syntheses may also be performed catalyst-free in water, further enhancing the green credentials of the protocol.[11][13]

  • Microwave Irradiation:

    • Seal the vial securely with a cap.

    • Place the vial inside the cavity of the microwave reactor.

    • Set the reaction parameters: Temperature at 100-120°C, hold time of 10-15 minutes, and power at 100-300 W.[12]

    • Scientist's Note: Reaction conditions should be optimized for each specific substrate pair. Progress can be monitored by running TLCs on test reactions at different time points.

  • Reaction Work-up and Product Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and concentrate it using a rotary evaporator to remove the ethanol.

    • Add distilled water (20 mL) to the residue and neutralize the mixture with a saturated solution of sodium bicarbonate to quench any HBr formed during the reaction.

    • A solid precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Collect the solid by vacuum filtration, washing with cold water. If extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification:

    • The crude solid is often of high purity. However, for analytical purposes, it can be further purified.

    • Recrystallize the crude product from hot ethanol.

    • Alternatively, purify by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

    • Scientist's Note: The choice of purification method depends on the physical properties of the product and the nature of any impurities. Recrystallization is often sufficient for these reactions, which tend to be very clean.

Characterization

The identity and purity of the synthesized 2-(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • ¹H and ¹³C NMR: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns. For example, a characteristic singlet for the C3-H proton of the imidazo[2,1-b]thiazole core is typically observed around δ 8.0-9.0 ppm.[13]

  • Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula. High-resolution mass spectrometry (HRMS) is preferred for exact mass determination.[13]

Data Presentation: Versatility of the Protocol

The described one-pot method is applicable to a wide range of substituted 2-aminothiazoles and α-haloketones, allowing for the creation of a diverse library of compounds.

Entry2-Aminothiazole Derivativeα-Haloketone Derivative (Ar)ConditionsTime (min)Yield (%)M.p. (°C)Reference
12-Aminobenzothiazole4-ChlorophenylMicrowave, 120°C, EtOH1292204-206[13]
22-Aminobenzothiazole4-NitrophenylMicrowave, 120°C, H₂O1590225-227[13]
32-AminothiazolePhenylUltrasound, RT, H₂O/IPA309590-92[10][14]
42-Amino-4-phenylthiazole4-BromophenylReflux, Ethanol18085188-190[7]

Applications and Biological Significance

The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of new therapeutic agents. Its rigid, planar structure and electron-rich nature allow for effective interaction with various biological targets.

  • Anticancer Activity: Many derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines, including melanoma, breast, and liver cancer.[1][4]

  • Antimicrobial & Antifungal Activity: The scaffold is effective against various bacterial and fungal strains, including drug-resistant pathogens.[12]

  • Antitubercular Agents: Specific derivatives have shown significant activity against Mycobacterium tuberculosis, offering potential new leads for TB treatment.[2][3]

  • Antiviral Properties: Compounds have been identified that inhibit the replication of viruses such as Coxsackie B4 and Feline coronavirus.[3]

The synthetic accessibility provided by one-pot protocols allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive α-haloketone (decomposed).- Insufficient heating (time/temp).- Incorrect solvent.- Use freshly prepared or purified α-haloketone.- Optimize microwave conditions (increase time or temperature).- Ensure a polar solvent like EtOH, DMF, or PEG-400 is used for efficient microwave absorption.
Complex Mixture - Side reactions due to excessive heat.- Impure starting materials.- Lower the reaction temperature or shorten the irradiation time.- Confirm the purity of starting materials by NMR or TLC before starting the reaction.
Purification Issues - Product is highly soluble in recrystallization solvent.- Product co-elutes with impurities.- Try a different solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexane).- Use a different eluent system for column chromatography or switch to a different stationary phase.

Conclusion

The one-pot synthesis of imidazo[2,1-b]thiazole derivatives via Hantzsch-type condensation is a powerful and highly efficient strategy for accessing this medicinally important scaffold. The integration of modern techniques such as microwave irradiation provides a green, rapid, and high-yielding pathway, making it an invaluable tool for researchers in synthetic organic chemistry, medicinal chemistry, and drug development. The protocol outlined in this guide is robust, versatile, and can be readily adapted to generate diverse libraries for biological screening and lead optimization.

References

Application Notes and Protocols for the Purification of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motif is a core component of various biologically active molecules. Furthermore, it is a known process-related impurity in the synthesis of the anthelmintic drug Levamisole, necessitating robust purification and analytical methods to ensure pharmaceutical quality and safety.[2][3]

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, addressing the needs of researchers, scientists, and drug development professionals. The methodologies described herein are designed to be both effective and reproducible, with a strong emphasis on the scientific rationale behind each step.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂S[4]
Molecular Weight202.28 g/mol [4]
CAS Number4335-28-8

Understanding Potential Impurities

The primary impurities in a sample of this compound will largely depend on the synthetic route employed. A common synthesis involves the reaction of 2-bromo-1-phenylethanone with 2-aminothiazole.[5][6]

Potential Impurities Include:

  • Unreacted Starting Materials: 2-bromo-1-phenylethanone and 2-aminothiazole.

  • By-products: Products arising from side reactions, such as the self-condensation of 2-bromo-1-phenylethanone.

  • Degradation Products: The imidazo[2,1-b]thiazole core can be susceptible to hydrolysis under certain conditions.

A logical workflow for the purification of this compound is outlined below:

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Initial Purification Column Column Chromatography (Silica Gel) Recrystallization->Column High Purity Requirement Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Assess Purity Column->Analysis Assess Purity Pure Pure Product (>99%) Analysis->Pure Meets Specification

Caption: Purification workflow for this compound.

Purification Techniques

The choice of purification technique will depend on the initial purity of the crude product and the desired final purity. A combination of techniques is often the most effective approach.

Recrystallization

Recrystallization is a powerful technique for the purification of crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures. For this compound, a mixed solvent system of ethanol and water has been found to be effective.[7]

Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product.

  • Addition of Anti-Solvent: To the hot ethanolic solution, slowly add hot water dropwise with continuous swirling until the solution becomes faintly turbid. The turbidity indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 20% aqueous ethanol to remove any residual soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Rationale for Solvent Choice: Ethanol is a good solvent for this compound at elevated temperatures, while water acts as an anti-solvent, reducing its solubility upon cooling and inducing crystallization. This differential solubility is key to separating the target compound from more soluble or less soluble impurities.

Column Chromatography

For instances where recrystallization does not provide the desired level of purity, or for the separation of closely related impurities, silica gel column chromatography is the method of choice.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase for the purification of moderately polar compounds like this compound.

  • Mobile Phase Selection (TLC Analysis):

    • Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexane.

    • Spot the crude product on a TLC plate and elute with various ratios of ethyl acetate/hexane (e.g., 10:90, 20:80, 30:70).

    • The ideal mobile phase should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound, ensuring good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Rationale for Method: Silica gel is a polar stationary phase. By using a mobile phase of tunable polarity (by varying the ratio of ethyl acetate to hexane), compounds with different polarities will travel down the column at different rates, allowing for their separation. Non-polar impurities will elute first, followed by the slightly more polar product, and finally, highly polar impurities will be retained on the column.

Chromatography_Principle cluster_column Silica Gel Column (Polar) cluster_A cluster_B cluster_C A Mixture Applied B Mobile Phase Added C Separation Occurs A_mix B_np B_p C_np B_np->C_np Travels Faster C_p B_p->C_p Travels Slower Elution Elution with Non-polar Solvent

Caption: Principle of chromatographic separation on a polar stationary phase.

Purity Assessment

Following purification, it is essential to assess the purity of the this compound.

  • Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup for analyzing compounds of this nature. The purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and detect the presence of any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of this compound can be effectively achieved through a combination of recrystallization and column chromatography. The choice of method and the specific conditions should be tailored to the scale of the purification and the nature of the impurities present. Rigorous purity assessment using a combination of analytical techniques is crucial to ensure the quality of the final product for its intended application in research and drug development.

References

Application Notes and Protocols for the Characterization of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole, a key heterocyclic compound, is recognized for its significant presence in pharmaceutical development, primarily as a known impurity and degradation product of the anthelmintic drug Levamisole.[1][2] Designated as Levamisole Impurity D by the European Pharmacopoeia, its robust characterization is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical methodologies for the definitive identification and quantification of this compound.

The structural integrity and purity of active pharmaceutical ingredients (APIs) are critical quality attributes that are rigorously scrutinized by regulatory bodies worldwide. The presence of impurities, even at trace levels, can impact the stability of the drug product and may pose potential health risks. Therefore, validated, and reliable analytical methods are indispensable for the characterization of such compounds.

This guide is structured to provide not just procedural steps but also the underlying scientific rationale for the selected analytical techniques. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis. While crystallographic data for this specific molecule is not widely published, we will touch upon the principles of X-ray crystallography for solid-state characterization of related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

PropertyValueSource
Chemical Formula C₁₁H₁₀N₂S[1][3]
Molecular Weight 202.28 g/mol [1][3]
CAS Number 4335-28-8[1]
IUPAC Name 6-phenyl-2,3-dihydroimidazo[2,1-b][1][3]thiazole[1]
Appearance Expected to be a solidInferred

Analytical Workflow for Characterization

The comprehensive characterization of this compound involves a multi-faceted analytical approach. The following diagram illustrates a logical workflow, integrating various techniques to ensure a complete and validated characterization.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Structural & Purity Confirmation cluster_2 Further Characterization (Optional) Synthesis_or_Isolation Synthesis or Isolation of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis_or_Isolation->NMR Structural Information MS Mass Spectrometry (LC-MS, HRMS) Synthesis_or_Isolation->MS Molecular Weight Confirmation HPLC HPLC Analysis (Purity & Quantification) Synthesis_or_Isolation->HPLC Purity Profile Structure_Elucidation Definitive Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment (>95%) HPLC->Purity_Assessment Quantification Accurate Quantification HPLC->Quantification X-ray X-ray Crystallography (Solid-State Structure) Structure_Elucidation->X-ray If crystalline material is available Solid_State Solid-State Structure Confirmation X-ray->Solid_State

Caption: A logical workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be a suitable alternative. The chemical shifts observed in NMR are highly dependent on the electronic environment of the nuclei. The phenyl group will exhibit characteristic aromatic signals, while the dihydroimidazo and thiazole rings will have distinct aliphatic and olefinic proton signals. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for definitively assigning proton and carbon signals, respectively, by revealing their connectivity.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound reference standard.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumental Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64 (adjust for signal-to-noise).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment.

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.

    • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Expected Spectral Data (Inferred)
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity & Coupling (¹H)
Phenyl-H (ortho)7.6 - 7.8128 - 130Doublet
Phenyl-H (meta)7.3 - 7.5127 - 129Triplet
Phenyl-H (para)7.2 - 7.4125 - 127Triplet
Imidazole-H7.0 - 7.2115 - 120Singlet
Thiazole-CH₂ (N-CH₂)4.0 - 4.250 - 55Triplet
Thiazole-CH₂ (S-CH₂)3.3 - 3.530 - 35Triplet
Phenyl-C (ipso)-130 - 135-
Imidazole-C (C=N)-150 - 155-
Imidazole-C (C-Ph)-145 - 150-

Note: These are estimated values and should be confirmed with an authentic reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity determination and quantification. A robust, validated HPLC method is crucial for the routine analysis of this compound.

Expertise & Experience: The "Why" Behind the Protocol

The choice of a reversed-phase C18 or C8 column is standard for moderately polar compounds like the target analyte. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve good separation from potential impurities and the parent drug, Levamisole. The pH of the buffer can significantly influence the retention time of ionizable compounds. UV detection is suitable as the phenyl and imidazothiazole rings contain chromophores that absorb in the UV region. Wavelength selection is critical for sensitivity and selectivity; a wavelength of maximum absorbance should be chosen. Method validation according to ICH guidelines (Q2(R2)) ensures the reliability of the analytical data.

Protocol: Reversed-Phase HPLC for Purity and Assay
  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

    • Column Temperature: 25 °C.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 70% B

      • 10-12 min: 70% B

      • 12.1-15 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detection at 225 nm.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL). Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to a similar concentration as the standard.

  • Method Validation (as per ICH Q2(R2) Guidelines):

    • Specificity: Demonstrate that the method is able to separate the analyte from other components (e.g., by analyzing a placebo and spiked samples).

    • Linearity: Analyze a series of standards over a defined concentration range (e.g., 1-50 µg/mL) and demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation: HPLC Method Validation Summary
Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%< 1.0%
LOD Signal-to-Noise ≥ 3~0.05 µg/mL
LOQ Signal-to-Noise ≥ 10~0.15 µg/mL

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structure of a compound through fragmentation analysis. It is often coupled with a separation technique like HPLC (LC-MS).

Expertise & Experience: The "Why" Behind the Protocol

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically producing a protonated molecule [M+H]⁺ in the positive ion mode. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which serves as a structural fingerprint. The fragmentation of the related compound Levamisole often involves the loss of the thiazolidine ring, and a similar pathway can be anticipated for its dehydrated analog.

Protocol: LC-MS/MS Analysis
  • LC System:

    • Use an HPLC or UHPLC system with a column and mobile phase suitable for separating the analyte, as described in the HPLC section.

  • Mass Spectrometer:

    • A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization and MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Nebulizer Gas (Nitrogen): Flow rate as per instrument manufacturer's recommendation.

  • MS/MS Analysis (for fragmentation study):

    • Select the protonated molecule [M+H]⁺ (m/z 203.06) as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum.

Predicted Mass Spectral Fragmentation

The expected protonated molecule [M+H]⁺ for C₁₁H₁₀N₂S is at m/z 203.0639. The fragmentation pattern is likely to involve the cleavage of the dihydro-thiazole ring.

MS_Fragmentation Parent [M+H]⁺ m/z 203.06 Fragment1 [C₉H₇N₂]⁺ m/z 143.06 Parent->Fragment1 - C₂H₄S Fragment2 [C₇H₅]⁺ m/z 89.04 Fragment1->Fragment2 - HCN, -N₂ Fragment3 [C₆H₅CNH]⁺ m/z 104.05 Fragment1->Fragment3 - C₂H₂

Caption: Predicted mass fragmentation pathway for this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid.

Expertise & Experience: The "Why" Behind the Protocol

This technique is contingent on the ability to grow a single crystal of suitable quality. If successful, it provides precise bond lengths, bond angles, and conformational information, which can be used to unequivocally confirm the structure elucidated by other spectroscopic methods. While no public crystal structure data for this compound is currently available, its hydrochloride salt is commercially available and may be more amenable to crystallization.

General Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Attempt to grow single crystals by slow evaporation of a saturated solution of the compound in various solvents or solvent mixtures (e.g., ethanol, acetone, acetonitrile).

    • Vapor diffusion or slow cooling techniques can also be employed.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Conclusion

The analytical characterization of this compound is a critical aspect of quality control in the pharmaceutical industry. The integrated use of NMR spectroscopy, HPLC, and mass spectrometry provides a robust framework for its unambiguous identification, purity assessment, and quantification. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to confidently characterize this important compound, thereby ensuring the safety and quality of pharmaceutical products.

References

Application Notes and Protocols for In Vitro Evaluation of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Core

The 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic structure in medicinal chemistry. This fused ring system is a key pharmacophore that has demonstrated a remarkable breadth of biological activities.[1][2][3] Derivatives of this core have been extensively investigated for their potential as antitumor, anti-inflammatory, antimicrobial, and anthelmintic agents.[4][5][6] The phenyl group at the 6-position is a critical feature, contributing to hydrophobic interactions that can enhance membrane permeability and binding affinity to biological targets.[4]

Mechanistically, the anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular signaling pathways, induce programmed cell death (apoptosis), and inhibit key enzymes or structural proteins.[4][7] Notably, several derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared by established anticancer drugs.[8][9][10] Furthermore, their anti-inflammatory properties have been linked to the selective inhibition of cyclooxygenase-2 (COX-2).[11][12]

This document provides a series of detailed in vitro protocols designed to rigorously characterize the biological activity of novel this compound derivatives. The assays are structured to first establish broad cytotoxic or biological effects and then to dissect the specific molecular mechanisms of action.

Section 1: Primary Anticancer Activity Screening

The initial step in evaluating a novel compound from this class is to determine its effect on cancer cell proliferation and viability. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Scientific Rationale: This assay quantifies the ability of a compound to reduce cell viability. In live cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, DU-145 for prostate, A549 for lung, HeLa for cervical).[9][13][14]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[15]

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 0.25% Trypsin-EDTA solution.

  • MTT solution (5 mg/mL in sterile PBS).

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Sterile 96-well flat-bottom microtiter plates.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Positive control (e.g., Doxorubicin).

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Perform a cell count using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include wells for a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Return the plate to the incubator for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[15] Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Presentation:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Cell Viability against the log-concentration of the compound.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis in software like GraphPad Prism.

Table 1: Example Data Summary for Cytotoxicity Screening

Compound Cell Line IC₅₀ (µM)
Derivative X MCF-7 (Breast) 1.12
Derivative X A549 (Lung) 1.08
Derivative X DU-145 (Prostate) 5.20

| Doxorubicin | MCF-7 (Breast) | 0.85 |

Section 2: Elucidating the Molecular Mechanism of Action

Once a compound demonstrates significant cytotoxicity, the subsequent investigation must focus on how it exerts its effect. For the imidazo[2,1-b]thiazole class, two prominent mechanisms are inhibition of tubulin polymerization and induction of apoptosis.[8][9][10]

Workflow for Mechanism of Action Studies

MOA_Workflow start Compound shows Cytotoxicity (IC50 < 10 µM) tubulin Hypothesis 1: Microtubule Disruption start->tubulin apoptosis Hypothesis 2: Apoptosis Induction start->apoptosis assay_tubulin In Vitro Tubulin Polymerization Assay tubulin->assay_tubulin assay_cellcycle Cell Cycle Analysis (Flow Cytometry) apoptosis->assay_cellcycle assay_apoptosis Annexin V-FITC / PI Staining assay_cellcycle->assay_apoptosis If G2/M Arrest Observed

Caption: Logical workflow for investigating the mechanism of action.

Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Scientific Rationale: Microtubules, polymers of α- and β-tubulin dimers, are essential components of the cytoskeleton and the mitotic spindle. Their dynamic assembly (polymerization) and disassembly are critical for cell division.[16] This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. A fluorescent reporter is included that specifically binds to polymerized microtubules, allowing the process to be monitored in real-time.[17]

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or similar).[17]

  • Kit components typically include: >99% pure bovine tubulin, GTP stock, polymerization buffer (e.g., PEM buffer), and a fluorescent reporter.[18]

  • Test compound and controls dissolved in an appropriate buffer.

  • Positive Control (Polymerization Promoter): Paclitaxel.

  • Negative Control (Polymerization Inhibitor): Nocodazole or Colchicine.

  • Black, opaque 96-well half-area plates.

  • Fluorescence plate reader with temperature control (37°C).

Step-by-Step Methodology:

  • Preparation: Thaw all reagents on ice. Prepare the final 1x polymerization buffer containing GTP as per the manufacturer's protocol.

  • Reaction Setup (on ice): In a pre-chilled 96-well plate, assemble the reaction mixtures. A typical final volume is 50-100 µL.

    • Add polymerization buffer.

    • Add the fluorescent reporter.

    • Add the test compound at the desired final concentration (e.g., 3 µM).[17] Include wells for vehicle control, paclitaxel, and nocodazole.

    • Initiate the reaction by adding the purified tubulin stock solution. Mix gently by pipetting.

  • Measurement: Immediately transfer the plate to the fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., Excitation/Emission ~360/450 nm, but check kit specifications) every 30-60 seconds for at least 60 minutes.

  • Senior Scientist's Note: It is critical to keep the tubulin and reaction plates on ice until the moment of measurement. The polymerization process is temperature-dependent and will begin prematurely if warmed. The absence of a lag phase in the vehicle control curve can indicate the presence of tubulin aggregates, suggesting potential issues with protein quality.[18]

Data Analysis and Presentation:

  • Plot fluorescence intensity versus time for each condition.

  • A successful polymerization reaction (vehicle control) will show a sigmoidal curve with a lag phase, a polymerization phase, and a plateau.

  • An inhibitor of polymerization (like the expected effect of the test compound) will decrease the slope of the polymerization phase and lower the final plateau height.

  • Calculate the IC₅₀ for tubulin polymerization by testing a range of compound concentrations.

Protocol 3: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

Scientific Rationale: Apoptosis is a controlled form of cell death characterized by specific morphological and biochemical events. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry is used to quantify the cell populations.

Materials:

  • Cancer cell line (e.g., A549 or MDA-MB-231).[8][13]

  • Annexin V-FITC / PI Apoptosis Detection Kit.

  • 1X Binding Buffer (provided with the kit).

  • Cold PBS.

  • Flow Cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or EDTA-based dissociation buffer (avoid Trypsin if possible as it can cleave surface proteins). Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Analysis and Presentation:

  • The flow cytometer will generate a quadrant dot plot:

    • Lower-Left (Annexin V- / PI -): Live cells.

    • Lower-Right (Annexin V+ / PI -): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

  • Quantify the percentage of cells in each quadrant to determine the pro-apoptotic efficacy of the compound.

Apoptosis_Pathway cluster_0 Cellular Response to Imidazo[2,1-b]thiazole Compound 6-Phenyl-2,3-dihydro- imidazo[2,1-b]thiazole Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often triggered by chemotherapy agents.

Section 3: Anti-inflammatory Activity Screening

The imidazo[2,1-b]thiazole scaffold is also known for its anti-inflammatory properties, which can be mediated by the inhibition of cyclooxygenase (COX) enzymes.[5][20]

Protocol 4: In Vitro COX-1 and COX-2 Isozyme Inhibition Assay

Scientific Rationale: COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[12] A selective COX-2 inhibitor is highly desirable as it can provide anti-inflammatory effects with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Materials:

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or Abcam).

  • Kit components typically include: Purified ovine COX-1 and human recombinant COX-2, Heme, Assay Buffer, Arachidonic Acid (substrate), and a colorimetric or fluorometric probe.

  • Test compound.

  • Selective COX-1 Inhibitor (e.g., SC-560).

  • Selective COX-2 Inhibitor (e.g., Celecoxib).

  • Non-selective Inhibitor (e.g., Indomethacin).

  • 96-well plate.

  • Microplate reader.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in assay buffer containing Heme according to the kit's instructions. This is done in separate sets of wells to test inhibition of each isozyme independently.

  • Compound Addition: Add the test compound over a range of concentrations to the wells. Include wells for vehicle control and the positive control inhibitors.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding Arachidonic Acid to all wells.

  • Signal Development: The peroxidase activity of COX converts the probe into a colored or fluorescent product. Allow the reaction to proceed for 5-10 minutes.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

Data Analysis and Presentation:

  • Calculate the percent inhibition for each concentration against both COX-1 and COX-2.

  • Determine the IC₅₀ values for both isozymes.

  • Calculate the COX-2 Selectivity Index (SI) : SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

  • A compound with an SI > 1 is considered COX-2 selective. A higher SI value indicates greater selectivity.

Table 2: Example Data Summary for COX Inhibition

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
Derivative Y >100 0.08 >1250
Celecoxib 15 0.05 300

| Indomethacin | 0.1 | 0.9 | 0.11 |

References

Application Notes & Protocols: A Guide to Cell-Based Assays for Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile framework for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Derivatives of this scaffold have been shown to act on various biological targets, such as protein kinases and tubulin, making them compelling candidates for drug discovery programs.[3]

This guide provides a comprehensive overview and detailed protocols for a panel of cell-based assays essential for the preliminary screening and mechanistic elucidation of novel imidazo[2,1-b]thiazole derivatives. As a Senior Application Scientist, the focus here is not merely on procedural steps but on building a logical, self-validating workflow that generates robust and interpretable data. We will explore foundational cytotoxicity assays, followed by more specific assays to probe anti-cancer and anti-inflammatory potential, explaining the causality behind experimental choices at each stage.

Part 1: Foundational Analysis - Assessing Cytotoxicity

The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation.[4] This baseline cytotoxicity data is crucial for determining the appropriate concentration range for subsequent mechanistic assays and for identifying compounds with potential as cytotoxic anti-cancer agents.[5]

Scientific Rationale: Why Start with Cytotoxicity?

A cytotoxicity assay measures the dose-dependent effect of a compound on cell health.[4] For imidazo[2,1-b]thiazole derivatives, which are often explored for their anti-proliferative effects against cancer cells, this is the primary readout of efficacy.[6][7] The half-maximal inhibitory concentration (IC50) value derived from this assay is a key metric for comparing the potency of different derivatives and benchmarking them against standard drugs.[8][9]

Experimental Workflow: From Culture to IC50

A typical workflow for cytotoxicity screening is a multi-day process that requires careful planning and execution to ensure reproducibility.

Cytotoxicity_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay & Readout Culture Maintain Cancer Cell Line Culture Seed Seed Cells in 96-Well Plates Culture->Seed Trypsinize & Count PrepareCmpd Prepare Serial Dilutions of Imidazo[2,1-b]thiazole Derivatives Treat Treat Cells with Compounds PrepareCmpd->Treat AddReagent Add MTT Reagent Treat->AddReagent Incubate (48h) Incubate Incubate (2-4h) AddReagent->Incubate Solubilize Solubilize Formazan (Add DMSO) Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Determine IC50 Values Read->Analysis Calculate % Viability

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]

Materials:

  • Selected cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)[11]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Imidazo[2,1-b]thiazole derivatives (dissolved in DMSO to create a stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a series of dilutions of the imidazo[2,1-b]thiazole derivatives in culture medium from a concentrated stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 hours (or a desired time point) at 37°C, 5% CO2.[8]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]

Part 2: Mechanistic Insights for Anti-Cancer Activity

If a derivative shows potent cytotoxicity, the next logical step is to investigate how it kills cancer cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[12][13] Assays that measure the activation of caspases, the key executioner enzymes in the apoptotic cascade, provide strong evidence for this mechanism.[14]

Signaling Pathway: Caspase-Mediated Apoptosis

Many chemotherapeutic agents induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of effector caspases, such as Caspase-3 and Caspase-7, which are responsible for cleaving cellular substrates and dismantling the cell.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade Drug Imidazo[2,1-b]thiazole Derivative Mito Mitochondrial Pathway Drug->Mito Induces Stress Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Effector Caspases (Caspase-3/7) Activation Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Protocol 2: Caspase-Glo® 3/7 Luminescent Assay

This "add-mix-measure" assay is a highly sensitive and convenient method for quantifying the activity of caspases 3 and 7, the primary executioners of apoptosis.[15] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[16] When the reagent is added to apoptotic cells, the caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[15][17]

Materials:

  • Cells treated with imidazo[2,1-b]thiazole derivatives in a white-walled 96-well plate.

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent).

  • Luminometer.

Procedure:

  • Cell Treatment: Seed cells and treat with the test compounds for a predetermined time (e.g., 24 hours) in a white-walled 96-well plate suitable for luminescence readings. Include positive (e.g., staurosporine) and negative (vehicle) controls.[18]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[19]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the cell culture medium).[19]

  • Signal Development: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.[19]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Background luminescence (from no-cell control wells) is subtracted from all experimental readings. The fold-increase in caspase activity is calculated relative to the vehicle-treated control cells.

Part 3: Probing Anti-Inflammatory Activity

Many imidazo[2,1-b]thiazole derivatives have also been investigated for their anti-inflammatory properties.[2][7] A common in vitro model for this involves using macrophage-like cells, such as RAW 264.7, and stimulating them with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response.[20][21] A key marker of this response is the production of nitric oxide (NO).[22]

Scientific Rationale: NF-κB Signaling and Nitric Oxide Production

The transcription factor NF-κB is a master regulator of inflammation.[23][24] In resting cells, it is held inactive in the cytoplasm. Upon stimulation by LPS, a signaling cascade is triggered that leads to the degradation of its inhibitor, IκBα.[20][25] This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.[26][27] Therefore, inhibiting NO production is a key indicator of anti-inflammatory activity.

NFkB_Pathway cluster_input Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_output Gene Expression LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Drug Imidazo[2,1-b]thiazole Derivative Drug->IKK Inhibits

Caption: The NF-κB signaling pathway in inflammation.

Protocol 3: Nitric Oxide Measurement using the Griess Assay

Direct measurement of NO is difficult due to its short half-life. The Griess assay is a simple and reliable colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[27][28] The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that can be measured spectrophotometrically.[28]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete growth medium.

  • Lipopolysaccharide (LPS).

  • Imidazo[2,1-b]thiazole derivatives.

  • Griess Reagent System (Sulfanilamide and NED solutions).[27]

  • Sodium Nitrite (for standard curve).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the imidazo[2,1-b]thiazole derivatives for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM) in culture medium.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution to each standard and sample well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to all wells.[22]

  • Absorbance Measurement: Incubate for another 10 minutes at room temperature. Measure the absorbance at 540 nm.[22][29]

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the linear regression of the sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, concise format to allow for easy comparison between derivatives.

Table 1: Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives

Compound ID A549 IC50 (µM) MCF-7 IC50 (µM) Selectivity Index (Normal/Cancer)
Derivative 1 5.2 ± 0.6 8.1 ± 1.1 Calculate vs. normal cell line
Derivative 2 1.8 ± 0.3 2.5 ± 0.4 Calculate vs. normal cell line
Doxorubicin 0.9 ± 0.2 1.2 ± 0.3 Calculate vs. normal cell line

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Mechanistic Assay Summary for Derivative 2 (at 2x IC50)

Assay Endpoint Result (Fold Change vs. Control)
Caspase-Glo® 3/7 Caspase 3/7 Activity 8.5 ± 1.2
Griess Assay NO Production Inhibition (%) 75.3 ± 5.9

Data are presented as mean ± standard deviation.

Conclusion

This application guide provides a validated, multi-tiered approach to the in vitro characterization of novel imidazo[2,1-b]thiazole derivatives. By starting with a foundational cytotoxicity screen and progressing to targeted mechanistic assays for apoptosis and anti-inflammatory activity, researchers can efficiently identify promising lead compounds, elucidate their mechanisms of action, and make informed decisions for further development in the drug discovery pipeline. The robustness of these protocols, coupled with a clear understanding of the underlying biological pathways, ensures the generation of high-quality, reliable data.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This bicyclic structure, featuring a bridgehead nitrogen atom, offers a unique three-dimensional arrangement for molecular interactions with biological targets.[3] Within this class, derivatives of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole have emerged as a particularly promising area of investigation for novel oncology therapeutics.[4][5] The phenyl group at the 6th position enhances lipophilicity, potentially improving cellular uptake and bioavailability, while the dihydro-imidazo[2,1-b]thiazole core provides a rigid framework for further functionalization.[4]

Research has demonstrated that these derivatives can exert potent cytotoxic effects against a variety of human cancer cell lines, including melanoma, pancreatic cancer, and breast cancer.[6][7][8] Their mechanisms of action are diverse, often involving the inhibition of critical cell signaling pathways, such as the MAPK/ERK cascade through pan-RAF inhibition, or targeting other kinases like Focal Adhesion Kinase (FAK).[4][9][10] Furthermore, many of these compounds have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[5][11]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic investigation of this compound derivatives as potential anticancer agents. The protocols and notes herein are designed to be comprehensive, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Part 1: Synthesis and Characterization

A common and effective method for synthesizing the this compound core involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds, specifically substituted 2-bromoacetophenones.[4][12] This reaction proceeds via nucleophilic substitution followed by cyclization.

Protocol 1.1: General Synthesis of this compound Derivatives

This protocol describes a representative synthesis. Note that specific reaction times, temperatures, and purification methods may need to be optimized for different derivatives.

Rationale: This multi-step synthesis is a standard procedure for creating the imidazo[2,1-b]thiazole scaffold. Refluxing in a solvent like acetone or ethanol provides the necessary energy to overcome the activation barrier for the condensation and cyclization reactions. Basification is crucial to deprotonate the intermediate, facilitating the final cyclization step. Purification by recrystallization is a cost-effective method for obtaining a crystalline product of high purity.

Materials:

  • Ethyl 2-(2-aminothiazol-4-yl)acetate or similar 2-aminothiazole starting material

  • Substituted 2-bromoacetophenones

  • Acetone (anhydrous)

  • Sodium bicarbonate or other suitable base

  • Dichloromethane (DCM)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiazole starting material (1 equivalent) and the substituted 2-bromoacetophenone (1.1 equivalents) in anhydrous acetone.

  • Reflux: Stir the mixture and heat it to reflux for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-Up: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture by adding a saturated solution of sodium bicarbonate.[4]

  • Extraction: Remove the acetone using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL). The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the pure this compound derivative.[4]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.

Part 2: In Vitro Anticancer Activity Assessment

The initial evaluation of novel compounds involves a battery of in vitro assays to determine their cytotoxic and antiproliferative effects on cancer cells.

Protocol 2.1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma, MCF-7 breast cancer, Panc-1 pancreatic cancer)[6][7][8]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

  • Positive control (e.g., Cisplatin or Sorafenib)[6][9]

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[11] Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.[13]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. Purple formazan crystals will become visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2.2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cancer cells treated with the test compound (at IC₅₀ concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells should be detached using a gentle method like Accutase or Trypsin-EDTA.

  • Washing: Wash the collected cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Visualization: Experimental Workflow for In Vitro Assays

G cluster_prep Preparation cluster_treat Treatment cluster_assays Assays cluster_mtt Viability cluster_apop Apoptosis cluster_cycle Cell Cycle start Cancer Cell Culture seed Seed Cells in Plates (96-well or 6-well) start->seed treat Treat with Imidazo[2,1-b]thiazole Derivatives (24-72h) seed->treat mtt_add Add MTT Reagent treat->mtt_add apop_harvest Harvest Cells treat->apop_harvest cycle_harvest Harvest & Fix Cells treat->cycle_harvest mtt_read Read Absorbance (570 nm) mtt_add->mtt_read mtt_calc Calculate IC50 mtt_read->mtt_calc apop_stain Stain with Annexin V/PI apop_harvest->apop_stain apop_flow Flow Cytometry Analysis apop_stain->apop_flow cycle_stain Stain with PI cycle_harvest->cycle_stain cycle_flow Flow Cytometry Analysis cycle_stain->cycle_flow

Caption: Workflow for in vitro evaluation of anticancer activity.

Part 3: Mechanism of Action

Understanding how these compounds exert their anticancer effects is crucial for their development. Studies suggest that this compound derivatives can act as kinase inhibitors. A key target is the RAF kinase family, a component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancers like melanoma due to mutations (e.g., BRAF V600E).[10]

The RAF-MEK-ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation by upstream signals (e.g., growth factors), RAS activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation. By inhibiting RAF, imidazo[2,1-b]thiazole derivatives can block this entire cascade, leading to reduced proliferation and induction of apoptosis.[10]

Visualization: RAF-MEK-ERK Inhibition Pathway

G cluster_nuc Nuclear Events GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase (e.g., B-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates Apoptosis Apoptosis RAF->Apoptosis ERK ERK1/2 MEK->ERK Phosphorylates Nuc Nucleus ERK->Nuc Translocates TF Transcription Factors (e.g., c-Myc, AP-1) Prolif Cell Proliferation, Survival TF->Prolif Inhibitor 6-Phenyl-2,3-dihydroimidazo [2,1-b]thiazole Derivative Inhibitor->RAF Inhibits Inhibitor->Apoptosis Induces

Caption: Inhibition of the MAPK pathway by imidazo[2,1-b]thiazole derivatives.

Part 4: In Vivo Evaluation in Animal Models

Promising compounds from in vitro screening should be evaluated in vivo to assess their efficacy and safety in a whole-organism context. A common approach is the use of tumor xenograft models in immunocompromised mice.

Protocol 4.1: Tumor Xenograft Model for Efficacy Studies

Rationale: This model allows for the evaluation of a compound's ability to inhibit tumor growth in a living system. Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells. Monitoring body weight is a critical indicator of the compound's general toxicity.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

  • Human cancer cells (e.g., A375 for melanoma)

  • Matrigel (optional, can improve tumor take rate)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=5-10 mice per group).

  • Treatment: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily or on another specified schedule. The control group receives the vehicle only.

  • Monitoring: Measure tumor dimensions with calipers and the body weight of each mouse every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treated and control groups. Analyze body weight data to assess toxicity.

Visualization: In Vivo Xenograft Study Workflow

G start Inject Human Cancer Cells into Mice tumor_growth Allow Tumors to Grow (100-150 mm³) start->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer Vehicle or Test Compound Daily randomize->treat monitor Measure Tumor Volume & Body Weight (2-3x/week) treat->monitor endpoint Study Endpoint (e.g., 21 Days) monitor->endpoint analysis Excise Tumors, Analyze Data endpoint->analysis

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Part 5: Structure-Activity Relationship (SAR)

SAR studies are essential for optimizing the lead compound to improve potency and drug-like properties. For imidazo[2,1-b]thiazole derivatives, modifications at several positions have been explored.

Position of SubstitutionModificationImpact on Anticancer ActivityReference
C5-position Introduction of carboxylic acid or sulfonamide groupsCan enhance solubility and target binding. A terminal sulfonamide moiety was found in potent pan-RAF inhibitors.[4][10]
C6 Phenyl Group Electron-donating or -withdrawing groupsModulates the electronic properties and can significantly alter bioactivity. For example, a 2-hydroxyphenyl substituent showed extensive growth inhibitory activity.[4][14]
Coupling Linked to other bioactive molecules like NoscapineO-linked imidazothiazole noscapinoids were found to be more effective than N-linked derivatives, inducing G2/M cell cycle arrest.[11]
Fused Ring System Benzo[d]imidazo[2,1-b]thiazoleDerivatives showed good inhibitory effects on the MCF-7 breast cancer cell line, potentially by inhibiting the estrogen receptor.[8]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The synthetic accessibility and the potential for modification at multiple positions allow for the fine-tuning of their pharmacological profiles. Current research highlights their potential as potent kinase inhibitors and inducers of apoptosis.

Future work should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds to improve their in vivo efficacy and safety profiles. Further investigation into their mechanisms of action, including the identification of specific molecular targets beyond RAF kinases, will be crucial for their clinical translation. The development of derivatives with high selectivity for cancer cells over normal cells remains a key objective to minimize potential side effects. The protocols and insights provided in this document serve as a foundational guide for advancing these promising molecules from the laboratory bench toward clinical application.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to understanding and evaluating the anti-inflammatory potential of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole analogs. These compounds represent a promising class of molecules with potential therapeutic applications in inflammatory diseases. This guide delves into their mechanism of action, presents detailed protocols for in vitro evaluation, and offers insights into data interpretation, empowering researchers to effectively screen and characterize these novel anti-inflammatory agents.

Introduction: The Therapeutic Promise of Imidazo[2,1-b]thiazole Analogs in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[2][3] However, non-selective NSAIDs can cause significant gastrointestinal and cardiovascular side effects due to the inhibition of the constitutively expressed COX-1 isoform.[2] This has driven the search for safer and more targeted anti-inflammatory therapies.

The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5][6] Specifically, this compound analogs have demonstrated potent anti-inflammatory effects, with evidence suggesting a mechanism involving the selective inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation.[2][3] This selectivity for COX-2 over COX-1 is a key attribute that may lead to a more favorable safety profile.[2]

Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway

The primary anti-inflammatory mechanism of many this compound analogs is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.[2][3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[2]

Signaling Pathway of COX-2 Mediated Inflammation

COX-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Induces Imidazo_Thiazole This compound Analogs Imidazo_Thiazole->COX2 Inhibits

References

Application Notes and Protocols for Antiviral Screening of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and re-emergence of viral diseases present a continuous and significant threat to global public health, necessitating the urgent development of novel antiviral therapeutics. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This application note provides a comprehensive guide for the systematic antiviral screening of a specific class of these compounds: 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole derivatives. We present a tiered, field-proven workflow, beginning with essential cytotoxicity assessments to establish a therapeutic window, followed by robust in vitro assays to determine antiviral efficacy. Detailed, step-by-step protocols for cytotoxicity (CCK-8), viral replication inhibition (Plaque Reduction Assay), and viral load quantification (RT-qPCR) are provided. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for their specific viral targets and compound libraries.

Introduction: The Rationale for Screening Imidazo[2,1-b]thiazole Derivatives

The this compound core structure combines a phenyl group, which can enhance membrane permeability and receptor binding through hydrophobic interactions, with a fused imidazole and thiazole ring system.[2] This bicyclic system creates a rigid scaffold amenable to diverse substitutions, allowing for the fine-tuning of its biological activity. The thiazole ring itself is a component of numerous FDA-approved drugs and is known to be a key pharmacophore in various antiviral agents, targeting a range of viruses including influenza, coronaviruses, hepatitis B and C, and HIV.[3][4][5][6]

Previous research into imidazo[2,1-b]thiazole derivatives has demonstrated their potential against various pathogens. For instance, certain derivatives have shown promising activity against Coxsackie B4 virus, Feline corona virus, and Feline herpes virus.[1] While much of the existing research on this scaffold has focused on anticancer and antibacterial applications, its structural similarity to known antiviral agents makes it a compelling candidate for antiviral drug discovery.[7][8][9][10] This guide outlines a logical and efficient screening cascade to identify and validate novel antiviral leads from this promising chemical class.

The Antiviral Screening Cascade: A Validating Workflow

A successful antiviral screening campaign is built on a tiered approach that progressively narrows a library of compounds to a few promising candidates. This workflow ensures that resources are focused on compounds that are both effective and non-toxic.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Antiviral Screening cluster_2 Tier 3: Confirmatory & Quantitative Analysis cluster_3 Tier 4: Lead Candidate Selection A Compound Library (this compound Derivatives) B Cytotoxicity Assay (CCK-8) Determine CC50 A->B Initial Safety Profile C Plaque Reduction Assay Determine EC50 B->C Select Non-Toxic Concentrations D Yield Reduction Assay with RT-qPCR Quantify Viral RNA Reduction C->D Validate Primary Hits E Calculate Selectivity Index (SI) SI = CC50 / EC50 D->E Determine Therapeutic Window F Hit-to-Lead Optimization E->F Prioritize Compounds

Caption: A tiered workflow for antiviral screening.

Tier 1: Cytotoxicity Assessment (CCK-8 Assay)

Expertise & Causality: Before assessing antiviral activity, it is crucial to determine the concentration at which a compound is toxic to the host cells. This step is non-negotiable. Without knowing the 50% cytotoxic concentration (CC50), one cannot distinguish between a true antiviral effect and non-specific cell death caused by the compound. The Cell Counting Kit-8 (CCK-8) assay is selected for its high sensitivity, simple protocol, and the water-soluble nature of its formazan product, which eliminates a harsh solubilization step that could introduce variability.[11][12] The assay measures the activity of cellular dehydrogenases, which is directly proportional to the number of viable cells.[13]

Protocol 3.1: CCK-8 Cytotoxicity Assay
  • Cell Seeding:

    • Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MRC-5 for human coronaviruses) to ~80% confluency.[14]

    • Trypsinize, count, and resuspend cells in complete culture medium.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of the this compound compounds in culture medium. Start with a high concentration (e.g., 200 µM) and create a range of 8-10 concentrations.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to triplicate wells.

    • Include "cells only" (untreated) controls and "medium only" (blank) controls.

    • Incubate for a period that mirrors the planned antiviral assay (e.g., 48 or 72 hours).

  • CCK-8 Reaction and Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized based on the cell line's metabolic activity.

    • Measure the absorbance at 450 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control:

      • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the CC50 value.

Data Presentation: Cytotoxicity of Test Compounds
Compound IDCC50 (µM)
PDI-001> 100
PDI-00285.2
PDI-00315.7
PDI-004> 100
Control Drug95.5

Tier 2: Primary Antiviral Efficacy (Plaque Reduction Assay)

Expertise & Causality: The plaque reduction assay (PRA) is the gold standard for determining the infectivity of many cytopathic viruses.[15] It directly measures the ability of a compound to prevent the formation of plaques, which are localized areas of cell death caused by viral replication.[16][17] This phenotypic assay provides a clear and quantifiable measure of antiviral activity. The principle lies in immobilizing the virus with a semi-solid overlay, forcing viral spread to occur only between adjacent cells, thus forming discrete plaques that can be counted.[16] A reduction in the number of plaques in the presence of a compound indicates inhibition of viral replication.

Protocol 4.1: Plaque Reduction Assay
  • Cell Preparation:

    • Seed host cells in 24-well plates and grow until they form a confluent monolayer (typically 24-48 hours).[18]

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free medium at concentrations well below their CC50 values (e.g., start at CC50/4).

    • Prepare a virus stock dilution calculated to produce 50-100 plaques per well.

    • Pre-incubate the virus dilution with an equal volume of the corresponding compound dilution for 1 hour at 37°C.

    • Aspirate the growth medium from the cell monolayers and infect the cells with 200 µL of the virus-compound mixture. Include a "virus only" control (no compound).

    • Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay and Incubation:

    • Carefully aspirate the inoculum.

    • Overlay the cell monolayer with 1 mL of a semi-solid medium (e.g., 0.5% methylcellulose or agarose in culture medium) containing the corresponding concentration of the test compound.

    • Incubate the plates at 37°C with 5% CO₂ until plaques are visible (typically 3-7 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Stain the cells with 0.5% crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration:

      • % Reduction = (1 - (Plaque_Count_Treated / Plaque_Count_Control)) * 100

    • Plot the % Reduction against the log of the compound concentration and use non-linear regression to determine the 50% effective concentration (EC50).

Tier 3: Confirmatory Viral Load Quantification (RT-qPCR)

Expertise & Causality: While the PRA measures infectious virus particles, a yield reduction assay coupled with Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) provides a highly sensitive and specific quantification of viral genomic RNA.[15][19] This molecular-based method confirms the findings of the phenotypic PRA and is essential for non-cytopathic viruses. RT-qPCR uses a reverse transcriptase to convert viral RNA into complementary DNA (cDNA), which is then amplified in a real-time PCR machine.[20] The use of fluorescent probes (like TaqMan®) allows for the quantification of the amplified DNA in real-time, providing a precise measure of the initial viral RNA copies.[20][21]

Protocol 5.1: Yield Reduction Assay with RT-qPCR
  • Infection and Treatment:

    • Seed host cells in a 24-well plate and grow to confluency.

    • Infect cells with the virus at a defined Multiplicity of Infection (MOI) (e.g., 0.01) in the presence of serial dilutions of the test compounds (concentrations based on EC50 values from PRA).

    • Incubate for the duration of one viral replication cycle (e.g., 24-48 hours).

  • RNA Extraction:

    • Harvest the cell culture supernatant.

    • Extract viral RNA from a 100-140 µL aliquot of the supernatant using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit), following the manufacturer's protocol. Elute the RNA in RNase-free water.

  • One-Step RT-qPCR:

    • Prepare a master mix using a one-step RT-qPCR kit (e.g., TaqPath 1-Step RT-qPCR Master Mix).[22] The mix should contain the master mix, reverse transcriptase, forward and reverse primers, and a fluorescent probe specific to a conserved region of the viral genome.

    • Add 5 µL of the extracted RNA to 15 µL of the master mix in a PCR plate.[22]

    • Include a standard curve of known viral RNA concentrations for absolute quantification.[23] Also include no-template controls (NTC).

    • Run the plate on a real-time PCR instrument with a thermal cycling protocol such as:

      • Reverse Transcription: 50°C for 10 min

      • Initial Denaturation: 95°C for 2 min

      • Amplification (40 cycles): 95°C for 5 sec, followed by 60°C for 30 sec.[21]

  • Data Analysis:

    • Use the standard curve to calculate the viral RNA copies/mL for each sample.

    • Calculate the percentage reduction in viral load for each compound concentration relative to the untreated virus control.

    • Confirm the EC50 value obtained from the PRA.

Data Presentation: Antiviral Activity and Selectivity
Compound IDEC50 (µM) [PRA]Viral Load Reduction at 10µM [RT-qPCR]CC50 (µM)Selectivity Index (SI = CC50/EC50)
PDI-0018.589%> 100> 11.8
PDI-00212.175%85.27.0
PDI-003> 5010%15.7< 0.3
PDI-0046.295%> 100> 16.1
Control Drug5.198%95.518.7

Hit Prioritization and Next Steps

The final step in the initial screening phase is to integrate the cytotoxicity and efficacy data to calculate the Selectivity Index (SI).

Selectivity Index (SI) = CC50 / EC50

The SI is a critical measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cell functions, making the compound a more promising candidate for further development.[24] Compounds with an SI > 10 are generally considered good hits for further investigation.

G A High CC50 (Low Toxicity) C High Selectivity Index (SI) A->C B Low EC50 (High Potency) B->C D Lead Candidate C->D SI = CC50 / EC50

Caption: Relationship between toxicity, potency, and lead selection.

Based on the data presented, compounds PDI-001 and PDI-004 emerge as the most promising candidates. They exhibit low micromolar antiviral activity, high CC50 values, and selectivity indices greater than 10. These compounds should be prioritized for:

  • Confirmatory screening against a broader panel of related viruses.

  • Mechanism of Action (MoA) studies (e.g., time-of-addition assays, specific enzyme inhibition assays).

  • Structure-Activity Relationship (SAR) studies to optimize potency and reduce toxicity.

References

Application Notes & Protocols: A Guide to the Antimicrobial Evaluation of Novel Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent antimicrobial and antifungal properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates a robust and systematic approach to evaluating new chemical entities. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial potential of novel imidazo[2,1-b]thiazole derivatives, grounded in established, internationally recognized protocols.

Our approach is hierarchical, beginning with broad screening to identify active compounds and progressing to quantitative assessments to determine potency and the nature of the antimicrobial effect. Each protocol is designed to be self-validating through the stringent use of controls, ensuring data integrity and reproducibility.

Overall Evaluation Workflow

The logical progression from a newly synthesized compound to a comprehensive antimicrobial profile is critical. The workflow ensures that resources are focused on the most promising candidates. It begins with a qualitative screen, followed by quantitative determination of inhibitory and cidal concentrations.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Data Analysis Compound Novel Imidazo[2,1-b]thiazole Derivative DiskDiffusion Protocol 1: Agar Disk Diffusion Assay Compound->DiskDiffusion MIC_Assay Protocol 2: Broth Microdilution for MIC DiskDiffusion->MIC_Assay Zone of Inhibition > Threshold? (Proceed if Active) MBC_Assay Protocol 3: Determination of MBC/MFC MIC_Assay->MBC_Assay Subculture from non-turbid wells Analysis Data Interpretation & MBC:MIC Ratio Calculation MBC_Assay->Analysis

Caption: High-level workflow for antimicrobial evaluation.

Part 1: Preliminary Screening - The Agar Disk Diffusion Assay

Expertise & Causality: The Agar Disk Diffusion (Kirby-Bauer) test is a fundamental first step.[4] Its value lies in its simplicity and ability to screen multiple compounds against various microbes simultaneously. The principle is straightforward: a compound-impregnated disk is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone provides a qualitative measure of the compound's activity. This method is standardized by the Clinical and Laboratory Standards Institute (CLSI) under the M02 guidelines to ensure inter-laboratory consistency.[5][6][7][8]

Protocol 1: Agar Disk Diffusion Test (Adapted from CLSI M02)
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, ensuring a final depth of 4 mm in 100 mm Petri dishes. The agar depth is critical; shallower depths can lead to oversized zones due to faster diffusion, while deeper agar can restrict diffusion and shrink zones.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum density to approximately 1.5 x 10⁸ CFU/mL, a crucial step for reproducibility.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm diameter). Aseptically apply a known concentration of the dissolved imidazo[2,1-b]thiazole derivative (e.g., 10 µL of a 1 mg/mL solution).

    • Allow the solvent to fully evaporate. The choice of solvent (e.g., DMSO) is important; a solvent-only disk must be included as a negative control to ensure it has no antimicrobial activity itself.

    • Firmly press the disks onto the inoculated agar surface. Include a known antibiotic disk (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 25-30°C for 48 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone generally indicates higher activity.

Part 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)

Expertise & Causality: Following a positive screen, the next critical step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method, performed in 96-well microtiter plates, is the gold standard for this determination and is detailed in CLSI document M07.[10][11][12][13] This method allows for high-throughput testing of multiple compounds and concentrations. To enhance the objectivity of visual assessment, a metabolic indicator like Resazurin can be used. Resazurin is a blue, non-toxic dye that is reduced by viable, metabolically active cells to the pink, fluorescent resorufin.[14][15][16] A lack of color change indicates a loss of metabolic activity and, therefore, growth inhibition.

G cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Reading Results p1 Add 100µL Broth to all wells p2 Add 100µL Compound (2x max conc.) to Col 1 p1->p2 p3 Perform 2-fold serial dilution from Col 1 to 10 p2->p3 p4 Add 100µL standardized inoculum to wells 1-11 p3->p4 p5 Incubate plate (e.g., 37°C, 24h) p4->p5 p6 Add Resazurin indicator p5->p6 p7 Incubate (2-4h) p6->p7 p8 Read MIC: Last well remaining blue p7->p8

Caption: Broth microdilution workflow for MIC determination.

Protocol 2: Broth Microdilution for MIC Determination (Adapted from CLSI M07)
  • Plate Preparation:

    • Using a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi[17][18]) to all wells.

    • Add 100 µL of the dissolved test compound (at 2x the highest desired test concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient.

    • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no compound, no inoculum).

  • Inoculum Preparation: Prepare the microbial suspension as described in Protocol 1, but dilute it in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: Add 100 µL of the standardized inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate under the conditions specified in Protocol 1.

  • Determining the MIC:

    • (Optional but Recommended) Add 20 µL of sterile Resazurin solution (e.g., 0.015% w/v) to each well and incubate for an additional 2-4 hours.[19][20]

    • Visually inspect the plate. The MIC is the lowest concentration of the compound that completely inhibits visible growth (no turbidity) or prevents the color change from blue to pink.[15]

Part 3: Assessing Cidal vs. Static Activity - MBC/MFC Determination

Expertise & Causality: The MIC value reveals the concentration that inhibits growth (a bacteriostatic or fungistatic effect), but it doesn't tell you if the compound is killing the microbe (a bactericidal or fungicidal effect). To determine this, we find the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).[21][22] This is achieved by subculturing the contents from the clear wells of the MIC plate onto fresh, antibiotic-free agar.[23] The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[9][21][22]

Protocol 3: Determination of MBC/MFC
  • Subculturing: Following MIC determination (before adding any indicator dye), select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Plating: Aspirate a known volume (e.g., 10 µL) from each selected well and plate it onto a fresh MHA or SDA plate. Spread the aliquot evenly across the surface.

  • Incubation: Incubate the plates under the same conditions as the initial MIC test.

  • Result Interpretation: After incubation, count the number of colonies on each plate. The MBC or MFC is the lowest concentration that shows no growth or a ≥99.9% kill rate compared to the initial inoculum count.

Part 4: Data Interpretation and Presentation

A critical aspect of drug discovery is the clear and concise presentation of data. Summarizing results in a table allows for easy comparison of the activity of different derivatives against a panel of microorganisms.

Calculating the MBC/MIC Ratio: The ratio of MBC to MIC is an important indicator of a compound's mode of action.

  • If MBC/MIC ≤ 4 , the compound is generally considered cidal .[22]

  • If MBC/MIC > 4 , the compound is generally considered static .

Example Data Summary Table:

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
IMT-001S. aureus ATCC 292138162Cidal
IMT-001E. coli ATCC 2592216>64>4Static
IMT-002S. aureus ATCC 29213482Cidal
IMT-002C. albicans ATCC 900288162Cidal (Fungicidal)
CiprofloxacinS. aureus ATCC 292130.512Cidal (Control)

Part 5: Advanced Insights - Potential Mechanism of Action

While not a primary evaluation protocol, understanding the potential mechanism of action adds significant value. For the imidazo[2,1-b]thiazole class, literature suggests several potential targets. One notable mechanism is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[24] Inhibition of this enzyme leads to a disruption of DNA supercoiling, ultimately resulting in bacterial cell death.

G cluster_0 Bacterial DNA Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Negatively Supercoiled DNA (Replication Ready) DNA_Gyrase->Supercoiled_DNA Introduces supercoils Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binds Replication DNA Replication & Cell Division Supercoiled_DNA->Replication Allows for Compound Imidazo[2,1-b]thiazole Derivative Compound->Block

Caption: Hypothesized mechanism via DNA gyrase inhibition.

This mechanistic hypothesis can be tested experimentally using assays like a DNA gyrase supercoiling assay, providing deeper insight into the compound's activity and guiding future optimization efforts.[24]

References

Application Notes & Protocols: Designing Novel FLT3 Inhibitors Using the Imidazo[2,1-b]thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in Acute Myeloid Leukemia (AML), with activating mutations, particularly internal tandem duplications (FLT3-ITD), being associated with poor prognosis.[1][2][3] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel FLT3 inhibitors based on the privileged imidazo[2,1-b]thiazole scaffold. This heterocyclic system offers a synthetically accessible and versatile core for developing potent and selective kinase inhibitors.[4] We will delve into the rationale for experimental choices, provide step-by-step protocols for synthesis and biological evaluation, and present data in a clear, actionable format.

Introduction: The Rationale for Targeting FLT3 with the Imidazo[2,1-b]thiazole Scaffold

FLT3, a member of the class III receptor tyrosine kinase family, plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] In approximately 30% of AML cases, activating mutations in the FLT3 gene lead to constitutive, ligand-independent activation of the kinase.[1] This aberrant signaling drives leukemogenesis through downstream pathways such as STAT5, MAPK, and AKT.[2] The most common of these mutations are internal tandem duplications (ITD) in the juxtamembrane domain, which are present in about 25% of AML patients and are correlated with increased relapse rates and reduced overall survival.[3] Another type of activating mutation occurs as point mutations in the tyrosine kinase domain (TKD).[2]

The clinical significance of FLT3 mutations has spurred the development of targeted inhibitors.[5][6] While approved inhibitors like midostaurin and gilteritinib have improved outcomes, challenges such as acquired resistance and off-target effects persist, necessitating the discovery of next-generation inhibitors with novel chemical scaffolds.[7]

The imidazo[2,1-b]thiazole scaffold is a "privileged" structure in medicinal chemistry, known for its synthetic tractability and broad range of biological activities, including anticancer properties.[4][8][9] Its rigid, bicyclic nature provides a solid platform for the strategic placement of functional groups to interact with the ATP-binding pocket of kinases. This guide leverages the imidazo[2,1-b]thiazole core to design novel FLT3 inhibitors, aiming for high potency and selectivity.

Design Strategy: A Structure-Guided Approach

Our design strategy focuses on creating type II inhibitors that bind to the inactive (DFG-out) conformation of the FLT3 kinase. This approach can offer greater selectivity compared to type I inhibitors that target the more conserved active conformation. The design workflow is a multi-step, iterative process.

Caption: Workflow for designing novel FLT3 inhibitors.

A key structural feature of our design is the incorporation of a urea moiety, which is known to form critical hydrogen bonds within the kinase hinge region and with the DFG-out conformation, similar to the mechanism of the potent FLT3 inhibitor, quizartinib.[3][10]

Synthetic Protocol: Synthesis of a Representative Imidazo[2,1-b]thiazole-based FLT3 Inhibitor

This section details the synthesis of a potent inhibitor, Compound 19 , as described by Li et al., which demonstrated an IC50 of 0.002 µM against the FLT3-dependent MV4-11 cell line.[1]

Scheme 1: Synthesis of 6-phenylimidazo[2,1-b]thiazole core

G Start 2-aminothiazole + 2-bromo-1-(4-nitrophenyl)ethan-1-one Intermediate 6-(4-nitrophenyl)imidazo[2,1-b]thiazole Start->Intermediate EtOH, reflux Reduction 6-(4-aminophenyl)imidazo[2,1-b]thiazole Intermediate->Reduction SnCl2·2H2O, EtOH, reflux G FLT3_ITD Constitutively Active FLT3-ITD pFLT3 p-FLT3 FLT3_ITD->pFLT3 Autophosphorylation Inhibitor Imidazo[2,1-b]thiazole Inhibitor (e.g., Cmpd 19) Inhibitor->pFLT3 Inhibits Apoptosis Apoptosis & G1 Arrest Inhibitor->Apoptosis Induces pSTAT5 p-STAT5 pFLT3->pSTAT5 pAKT p-AKT pFLT3->pAKT pERK p-ERK pFLT3->pERK Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pAKT->Proliferation pERK->Proliferation

References

Application Notes and Protocols for In Vivo Experimental Design: 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential across multiple therapeutic areas, most notably in oncology and inflammatory diseases.[1][2][3][4] This guide provides a comprehensive framework for the preclinical in vivo evaluation of novel compounds based on this scaffold. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a validated system of inquiry. Each experimental choice is rationalized to ensure scientific integrity, foster reproducibility, and accelerate the translation of promising molecules from the laboratory to clinical settings.

The core biological activities of this compound class appear to be driven by the modulation of key cellular signaling pathways. In oncology, derivatives have been identified as pan-RAF inhibitors, effectively disrupting the MAPK/ERK cascade, a critical pathway in melanoma and other cancers.[1][5] Furthermore, some analogues act as microtubule-targeting agents, inducing cell cycle arrest and apoptosis.[6] In the context of inflammation, these compounds have shown immunoregulatory effects and the ability to suppress pro-inflammatory cytokines, suggesting interference with pathways like NF-κB.[2][7][8][9]

This document will guide researchers through the logical progression of in vivo studies, from initial efficacy assessments in relevant disease models to essential pharmacokinetic and toxicological profiling.

Part 1: In Vivo Efficacy Evaluation

The initial phase of in vivo testing is designed to answer a fundamental question: does the compound exhibit the desired therapeutic effect in a living organism? The choice of model is paramount and must be aligned with the hypothesized mechanism of action and the target disease indication.

Anticancer Efficacy Studies: Xenograft Models

For oncology applications, the human tumor xenograft model is a cornerstone of preclinical efficacy testing.[10][11][12][13] This model involves the implantation of human cancer cells into immunodeficient mice, allowing for the assessment of a compound's anti-tumor activity in a physiologically relevant context.

  • Human-Relevant Tumor Biology: Xenografts using human cancer cell lines (CDX) or patient-derived tumors (PDX) allow for the evaluation of therapeutic efficacy against human-specific tumor characteristics.[11][12][13]

  • Target Engagement: If the compound targets a specific human protein (e.g., BRAF V600E), a xenograft model with cell lines harboring this mutation is essential for validating the mechanism of action.[5]

xenograft_workflow cluster_prep Preparation Phase cluster_implant Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cell Line Culture (e.g., A375 Melanoma) cell_harvest 2. Cell Harvesting & Viability Check cell_culture->cell_harvest injection 4. Subcutaneous Injection of Cells cell_harvest->injection animal_prep 3. Animal Acclimatization (e.g., NSG Mice) animal_prep->injection tumor_monitoring 5. Tumor Volume Monitoring injection->tumor_monitoring randomization 6. Randomization into Treatment Groups tumor_monitoring->randomization dosing 7. Compound Administration (Vehicle, Test Article, Positive Control) randomization->dosing measurement 8. Continued Monitoring (Tumor Volume, Body Weight) dosing->measurement euthanasia 9. Euthanasia & Tumor Excision measurement->euthanasia Tumor volume limit reached analysis 10. Ex Vivo Analysis (Histology, Biomarkers) euthanasia->analysis

Caption: Workflow for a typical subcutaneous xenograft study.

  • Cell Preparation:

    • Culture human cancer cells (e.g., A375 melanoma for BRAF inhibitors) under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell viability count using trypan blue; viability should be >95%.[10]

    • Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.[14]

  • Animal Handling and Implantation:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG), aged 6-8 weeks.

    • Allow mice to acclimate for at least one week.

    • Inject the cell suspension subcutaneously into the flank of each mouse.[10][14]

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[10]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).[10]

  • Compound Administration and Monitoring:

    • Administer the this compound derivative via the determined route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule.

    • Monitor tumor volume and body weight throughout the study. Significant body weight loss (>15-20%) can be an indicator of toxicity.

  • Endpoint and Data Analysis:

    • Euthanize mice when tumors in the control group reach the predetermined maximum size, or at the end of the study period.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis via Western blot or qPCR).

    • Compare tumor growth inhibition between treated and control groups.

Parameter Description Example Value
Animal Model Immunodeficient mouse strainNSG (NOD scid gamma)
Cell Line Human cancer cell lineA375 (Melanoma, BRAF V600E)
Cell Number Number of cells injected per mouse5 x 10^6
Injection Volume Volume of cell suspension100 µL
Vehicle Solution for compound delivery0.5% CMC in sterile water
Dosing Route Method of administrationOral gavage (p.o.)
Dosing Schedule Frequency and duration of treatmentOnce daily (q.d.) for 21 days
Endpoint Primary measure of efficacyTumor growth inhibition (%)
Anti-inflammatory Efficacy Studies: Adjuvant-Induced Arthritis (AIA) Model

The AIA model in rats is a well-established and widely used model for screening anti-inflammatory compounds, particularly for rheumatoid arthritis.[2][6][15] It involves inducing arthritis by injecting an adjuvant, which elicits a robust and measurable inflammatory response.

  • Robust Inflammatory Response: The AIA model produces a reliable and progressive polyarticular inflammation, allowing for clear assessment of anti-inflammatory effects.[2]

  • Immunomodulatory Insights: This model involves T-cell mediated autoimmunity, providing a platform to study the immunomodulatory properties of the test compound.[15]

aia_workflow cluster_prep Induction Phase cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis animal_prep 1. Animal Acclimatization (e.g., Wistar Rats) induction 3. Induce Arthritis (Subplantar Injection) animal_prep->induction adjuvant_prep 2. Prepare Adjuvant (CFA) adjuvant_prep->induction dosing_prophylactic 4a. Prophylactic Dosing (Day 0 onwards) induction->dosing_prophylactic dosing_therapeutic 4b. Therapeutic Dosing (Post-arthritis onset) induction->dosing_therapeutic monitoring 5. Monitor Paw Volume & Arthritis Score dosing_prophylactic->monitoring dosing_therapeutic->monitoring euthanasia 6. Euthanasia & Sample Collection monitoring->euthanasia End of study period analysis 7. Analysis (Histopathology, Cytokines) euthanasia->analysis

Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) model.

  • Induction of Arthritis:

    • Use male Wistar or Lewis rats (150-200g).

    • Inject 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the subplantar region of the right hind paw.[6][15]

  • Treatment Regimen:

    • Prophylactic Dosing: Begin administration of the test compound on day 0 (day of induction) and continue for the duration of the study (typically 21-28 days).[2]

    • Therapeutic Dosing: Begin administration after the onset of secondary inflammation (around day 10-12) to assess the compound's ability to treat established disease.[2]

    • Administer the compound daily via the desired route (e.g., oral gavage). Include vehicle control and positive control (e.g., Indomethacin) groups.

  • Assessment of Inflammation:

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals. The increase in paw volume is a direct measure of edema.

    • Arthritis Score: Visually score each paw for erythema and swelling on a scale of 0-4. The maximum score per animal is 16.[16]

      • 0 = No signs of arthritis

      • 1 = Mild swelling and/or erythema

      • 2 = Moderate swelling and erythema

      • 3 = Severe swelling and erythema

      • 4 = Gross deformity and inability to use the limb

  • Endpoint Analysis:

    • At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6).

    • Harvest ankle joints for histopathological examination to assess inflammation, pannus formation, and bone resorption.[2]

Parameter Description Example Value
Animal Model Rat StrainWistar
Inducing Agent AdjuvantComplete Freund's Adjuvant (CFA)
Induction Site Location of injectionSubplantar, right hind paw
Primary Endpoint Measure of acute inflammationPaw volume increase
Secondary Endpoint Measure of systemic arthritisArthritis score (non-injected paws)
Positive Control Standard anti-inflammatory drugIndomethacin (5 mg/kg)
Study Duration Length of the experiment21 days

Part 2: Pharmacokinetic (PK) and Toxicological (Tox) Profiling

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, along with its safety margin, is critical for its development as a drug.[17][18]

Pharmacokinetic Studies in Rodents

PK studies determine what the body does to the drug. These studies are essential for correlating the dose administered with the resulting concentration in the plasma and tissues over time.

  • Bioavailability: To determine the fraction of an orally administered dose that reaches systemic circulation.

  • Exposure-Response Relationship: To link the drug concentration in the body to the observed efficacy and toxicity.

  • Dose Regimen Design: To inform the selection of appropriate doses and dosing intervals for longer-term studies.[18]

  • Animal and Dosing:

    • Use healthy, fasted mice (e.g., CD-1).

    • Administer the compound at a single dose via both intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling:

    • Collect serial blood samples from each mouse at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.[1]

    • Microsampling techniques (e.g., saphenous vein) are recommended to obtain a complete PK profile from a single mouse, reducing animal usage and inter-animal variability.[19][20]

    • Collect blood (approx. 20-30 µL) into heparinized capillary tubes.[1]

  • Sample Processing and Analysis:

    • Process blood to obtain plasma by centrifugation.

    • Analyze plasma samples for drug concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot plasma concentration versus time for both IV and PO routes.

    • Calculate key PK parameters using software like Phoenix WinNonlin.

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the concentration-time curve (total drug exposure)
t1/2 Half-life of the drug in plasma
F (%) Bioavailability (AUC_oral / AUC_IV) x 100
Acute Oral Toxicity Studies

Toxicity studies are performed to identify potential adverse effects and to determine the safety margin of a new drug candidate.[21][22] Acute toxicity studies provide initial information on the toxicological profile following a single high dose.

  • Safety Assessment: To identify the dose that causes overt toxicity and to determine the maximum tolerated dose (MTD).

  • GHS Classification: To classify the substance according to the Globally Harmonised System for chemical hazards.[9][23]

  • Dose Selection for Further Studies: To guide dose selection for repeated-dose toxicity and efficacy studies.[21]

This method is a stepwise procedure that uses a minimum number of animals to estimate the LD50 (median lethal dose).[3][23]

  • Animal Selection and Dosing:

    • Use a single sex of rats or mice (females are generally preferred).

    • Administer a single oral dose of the test substance to one animal. The starting dose is selected based on any available in vitro cytotoxicity data.

  • Stepwise Procedure:

    • Observe the animal for 48 hours.

    • If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2).[3]

    • If the animal dies, the dose for the next animal is decreased by the same factor.[3]

    • This procedure continues, dosing one animal at a time, until stopping criteria are met (e.g., a specific number of reversals in outcome).

  • Observation:

    • Observe all animals for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, behavior, and body weight.[9]

    • Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis:

    • The LD50 is calculated from the results using specialized software. The study also provides information on the signs of toxicity and the potential target organs.

Part 3: Mechanistic Insights - Visualizing Signaling Pathways

Understanding how this compound derivatives exert their effects at a molecular level is crucial. Based on existing literature, the MAPK/ERK and NF-κB pathways are key targets.

MAPK/ERK Signaling Pathway in Cancer

Derivatives of this scaffold have been shown to act as pan-RAF inhibitors, thus blocking the MAPK/ERK signaling cascade which is hyperactivated in many cancers.[1][5]

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates RAF RAF (BRAF, CRAF) Ras->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Inhibitor 6-Phenyl-dihydroimidazo [2,1-b]thiazole Derivative Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK pathway by a test compound.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory properties of imidazo[2,1-b]thiazole derivatives likely involve the suppression of the NF-κB pathway, which controls the expression of many pro-inflammatory genes.[7][24][25][26]

nfkb_pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Inhibitor 6-Phenyl-dihydroimidazo [2,1-b]thiazole Derivative Inhibitor->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This guide provides a robust and scientifically grounded framework for the in vivo evaluation of this compound derivatives. By following these detailed protocols, researchers can generate high-quality, reproducible data on the efficacy, pharmacokinetics, and safety of their lead compounds. The emphasis on explaining the causality behind experimental choices is intended to empower researchers to adapt and refine these protocols for their specific molecules and research questions. This structured approach will facilitate a comprehensive understanding of the therapeutic potential of this promising class of compounds and guide their journey through the drug development pipeline.

References

Troubleshooting & Optimization

Troubleshooting low yield in 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions to help you overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound can stem from a variety of factors, from suboptimal reaction conditions to the formation of persistent impurities. This section provides a systematic approach to identifying and resolving these issues.

Question 1: My reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the likely causes and how can I address them?

An incomplete reaction is a common hurdle. The primary reasons often involve issues with the starting materials, reaction kinetics, or equilibrium.

Possible Causes and Solutions:

  • Purity of Starting Materials: The quality of your 2-amino-4-phenylthiazole and 1,2-dibromoethane is paramount. Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.

    • Actionable Advice:

      • Verify the purity of your starting materials using techniques like NMR spectroscopy or melting point analysis.

      • If necessary, purify the 2-amino-4-phenylthiazole by recrystallization.[1]

      • Ensure the 1,2-dibromoethane is free from degradation products. Distillation may be required for older reagents.

  • Insufficient Reaction Time or Temperature: The cyclization step to form the imidazo[2,1-b]thiazole ring is often the rate-limiting step and requires sufficient thermal energy and time.

    • Actionable Advice:

      • Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Extend the reaction time. Some syntheses may require prolonged reflux to achieve completion.[1]

      • Consider microwave-assisted synthesis, which can sometimes accelerate the reaction and improve yields.[2]

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.

    • Actionable Advice:

      • Ethanol is a commonly used solvent for this type of condensation.[3][4]

      • If solubility is an issue, consider using a higher-boiling point solvent like n-butanol or a solvent mixture. Toluene has also been used effectively in similar syntheses.[5]

  • Presence of Water: Moisture can interfere with the reaction, particularly if any intermediates are sensitive to hydrolysis.

    • Actionable Advice:

      • Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Question 2: I'm observing a significant amount of a dark, tarry byproduct. What is it and how can I minimize its formation?

The formation of polymeric or tarry byproducts is often a sign of side reactions occurring under the reaction conditions.

Possible Causes and Solutions:

  • Side Reactions of 1,2-dibromoethane: 1,2-dibromoethane can undergo self-polymerization or react with the solvent or other nucleophiles present in the reaction mixture, especially at elevated temperatures.

    • Actionable Advice:

      • Add the 1,2-dibromoethane slowly to the reaction mixture to maintain a low instantaneous concentration.

      • Ensure the reaction temperature is not excessively high.

      • Use a slight excess of the 2-amino-4-phenylthiazole to favor the desired bimolecular reaction over side reactions of 1,2-dibromoethane.

  • Decomposition of Starting Materials or Product: The starting materials or the final product may be unstable at the reaction temperature, leading to decomposition and the formation of colored impurities.

    • Actionable Advice:

      • Run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.

      • Minimize the reaction time to reduce the exposure of the components to heat.

      • Consider a two-step approach where the initial alkylation is performed at a lower temperature, followed by a higher temperature for the cyclization.

Question 3: My crude product is difficult to purify, and I'm losing a significant amount of material during purification. What are the best practices for isolating and purifying this compound?

Effective purification is crucial for obtaining a high-purity product and maximizing the isolated yield.

Purification Strategies:

  • Initial Work-up: After the reaction is complete, a proper work-up procedure can remove many of the impurities.

    • Protocol:

      • Cool the reaction mixture to room temperature.

      • If a solid has precipitated, it may be the hydrochloride salt of your product.[6] Neutralize the reaction mixture with a weak base like sodium bicarbonate or sodium carbonate solution to precipitate the free base.[7][8]

      • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.[1]

      • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Recrystallization: This is often the most effective method for purifying the crude product.[1]

    • Solvent Selection: A common and effective solvent system for recrystallization is an ethanol-water mixture.[1] Other solvent systems to consider include isopropanol, acetonitrile, or ethyl acetate/hexane.

    • Protocol:

      • Dissolve the crude product in a minimum amount of the hot solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used.

    • Eluent System: A typical eluent system would be a gradient of ethyl acetate in hexane. The optimal ratio will need to be determined by TLC analysis.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproduct_formation Byproduct Formation? incomplete_reaction->byproduct_formation No check_sm_purity Check Starting Material Purity incomplete_reaction->check_sm_purity Yes purification_issues Purification Issues? byproduct_formation->purification_issues No minimize_side_reactions Minimize Side Reactions (Slow Addition, Lower Temp) byproduct_formation->minimize_side_reactions Yes improve_workup Improve Work-up Procedure (Neutralization, Extraction) purification_issues->improve_workup Yes optimize_conditions Optimize Reaction Conditions (Time, Temperature, Solvent) check_sm_purity->optimize_conditions end_node Improved Yield optimize_conditions->end_node minimize_side_reactions->end_node optimize_purification Optimize Purification (Recrystallization, Chromatography) improve_workup->optimize_purification optimize_purification->end_node

Caption: A workflow for troubleshooting low yields.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound.

What is the underlying mechanism of this synthesis?

The synthesis of this compound is typically a two-step process that begins with the Hantzsch thiazole synthesis to form the 2-amino-4-phenylthiazole intermediate, followed by a cyclization reaction.

  • Hantzsch Thiazole Synthesis: This step involves the reaction of an α-haloketone (2-bromoacetophenone) with a thioamide (thiourea).[7][9] The reaction proceeds via an initial Sₙ2 reaction, followed by an intramolecular condensation to form the thiazole ring.[8]

  • Cyclization to form the Imidazo[2,1-b]thiazole Ring: The 2-amino-4-phenylthiazole then reacts with 1,2-dibromoethane. This is a double alkylation reaction where the amino group and the nitrogen within the thiazole ring act as nucleophiles to displace the two bromine atoms, forming the fused bicyclic system.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Cyclization start_materials1 2-Bromoacetophenone + Thiourea intermediate1 Thiazole Intermediate (2-Amino-4-phenylthiazole) start_materials1->intermediate1 Condensation final_product This compound intermediate1->final_product Alkylation & Cyclization start_materials2 1,2-Dibromoethane start_materials2->final_product

Caption: The two-step synthesis of the target molecule.

Are there alternative synthetic routes I can consider?

Yes, several alternative methods for synthesizing the imidazo[2,1-b]thiazole core structure have been reported. These can be advantageous if you are facing persistent issues with the standard route or wish to explore different substitution patterns.

  • One-Pot, Multi-Component Reactions: Some methods utilize a one-pot approach, combining an aminothiazole, an aldehyde, and an isocyanide in the presence of a catalyst to construct the imidazo[2,1-b]thiazole ring system.[5][10] These can be more efficient in terms of step economy.

  • From other Thiazole Derivatives: The synthesis can also start from different thiazole derivatives, such as those with a pre-existing side chain that can be cyclized.

What are the critical safety precautions for this synthesis?
  • 1,2-Dibromoethane: This is a toxic and carcinogenic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Bromoacetophenone: This is a lachrymator (causes tearing) and is corrosive. Handle it with care in a fume hood.

  • Solvents: The organic solvents used are flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.

How can I confirm the identity and purity of my final product?

A combination of spectroscopic and physical methods should be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[11]

  • Melting Point: A sharp melting point close to the literature value (around 147°C) is a good indicator of purity.[12]

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests high purity.

Quantitative Data Summary
ParameterRecommended Range/ValuePotential Impact of Deviation
Reaction Temperature Reflux in ethanol (~78°C)Too low: incomplete reaction. Too high: byproduct formation.
Reactant Ratio 1:1.1 (2-amino-4-phenylthiazole : 1,2-dibromoethane)Excess 1,2-dibromoethane can lead to side reactions.
Reaction Time 4-24 hoursInsufficient time leads to low conversion.
pH during Work-up 8-9Ensures complete precipitation of the free base.

III. References

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  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022-11-20). Available from: --INVALID-LINK--

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available from: --INVALID-LINK--

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. (2021-03-07). Available from: --INVALID-LINK--

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. (2021-03-07). Available from: --INVALID-LINK--

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: --INVALID-LINK--

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. (2020-01-21). Available from: --INVALID-LINK--

  • Original Research J. Synth. Chem. A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involv. Journal of Synthetic Chemistry. (2023-07-08). Available from: --INVALID-LINK--

  • Synthesis of 6‐phenyl imidazo[2,1‐b]thiazole. ResearchGate. Available from: --INVALID-LINK--

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: --INVALID-LINK--

  • Current synthesis in the context of benzo[d]imidazo[2,1-b]thiazoles. ResearchGate. Available from: --INVALID-LINK--

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central. Available from: --INVALID-LINK--

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  • Synthesis of 6-Phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole. PrepChem.com. Available from: --INVALID-LINK--

  • Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives | Request PDF. ResearchGate. (2025-12-22). Available from: --INVALID-LINK--

  • 2,3,5,6‐Tetrahydro‐6‐phenylimidazo[2,1‐b]thiazole (Tetramisole). ResearchGate. Available from: --INVALID-LINK--

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. Available from: --INVALID-LINK--

  • Hantzsch Thiazole Synthesis. SynArchive. Available from: --INVALID-LINK--

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. (2022-08-10). Available from: --INVALID-LINK--

  • Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed. Available from: --INVALID-LINK--

  • Synthesis of imidazo[2,1-b]thiazoles. | Download Scientific Diagram. ResearchGate. Available from: --INVALID-LINK--

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. (2020-11-05). Available from: --INVALID-LINK--

  • Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. (2025-08-10). Available from: --INVALID-LINK--

  • 6-phenyl-2,3,5,6-tetrahydroimidazo--INVALID-LINK--[1][5]thiazole. PubChem. Available from: --INVALID-LINK--

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PMC - PubMed Central. Available from: --INVALID-LINK--

  • Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. (2018-08-04). Available from: --INVALID-LINK--

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][5][13]Thiadiazole Derivatives as Anti-Inflammatory Agents. NIH. (2018-09-21). Available from: --INVALID-LINK--

  • 4335-29-9|this compound hydrochloride. BLDpharm. Available from: --INVALID-LINK--

  • Chemistry of Imidazo[2,1-b][1][5][13]thiadiazoles. ResearchGate. (2023-08-24). Available from: --INVALID-LINK--

  • General reaction scheme for preparation of imidazo[2,1-b]thiazole derivatives. Available from: --INVALID-LINK--

  • Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide. Benchchem. Available from: --INVALID-LINK--

  • 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][5]thiazole AldrichCPR | Sigma-Aldrich. Available from: --INVALID-LINK--

  • 6-PHENYL-2,3-DIHYDROIMIDAZO[2,1-B][1][5]THIAZOLE CAS#: 4335-28-8 • ChemWhat. Available from: --INVALID-LINK--

  • 6-Phenyl-2,3-dihydroimidazo(2,1-b)thiazole. PubChem. Available from: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important heterocyclic synthesis. The imidazo[2,1-b]thiazole core is a privileged scaffold found in numerous biologically active compounds, making its efficient synthesis a critical task.[1][2] However, the journey from starting materials to the final product is often complicated by competing reaction pathways that lead to undesired side products and reduced yields.

This document provides in-depth, field-proven insights into identifying, understanding, and mitigating these common side reactions. We will move beyond simple protocols to explain the causal mechanisms, empowering you to troubleshoot your experiments effectively.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation for the problem and offers concrete solutions.

Q1: My reaction yielded a significant amount of a 2-amidothiazole byproduct instead of the desired fused ring. Why did this happen and how can I prevent it?

A1: Cause and Mechanism

This is a classic regioselectivity problem stemming from the ambident nucleophilic nature of the 2-aminothiazole starting material. It possesses two key nucleophilic centers: the endocyclic (ring) nitrogen (N1) and the exocyclic amino nitrogen (N2).

  • Desired Pathway: The synthesis of the imidazo[2,1-b]thiazole ring occurs when the more nucleophilic endocyclic nitrogen initiates the reaction by attacking the α-carbon of the α-haloketone. This is an SN2 reaction that forms an intermediate, which then undergoes intramolecular cyclization via the exocyclic nitrogen attacking the carbonyl carbon, followed by dehydration.[3][4]

  • Side Pathway: Formation of the 2-amidothiazole side product occurs when the reaction pathway is altered. This can happen if the initial nucleophilic attack occurs at the carbonyl carbon of the electrophile. The resulting intermediate then isomerizes to the more stable 2-amidothiazole.[3][4] This pathway is particularly favored when the α-haloketone possesses substituents that are highly stabilized anions and thus good leaving groups (e.g., nitro or cyano groups).[3]

Troubleshooting and Solutions:

  • Re-evaluate Your Electrophile: If your α-haloketone contains strongly electron-withdrawing groups (like -NO₂ or -CN) adjacent to the halogen, it enhances the electrophilicity of the carbonyl carbon, promoting the undesired pathway. Consider using an α-haloketone with less activating substituents if your target molecule allows.

  • Control Reaction Temperature: Run the reaction at a lower temperature. The activation energy for the desired SN2 attack at the C-Hal bond is often lower than that for the attack at the carbonyl group. Start at room temperature or even 0 °C and monitor the reaction progress closely by TLC or LC-MS.

  • Solvent Choice: Use a non-polar or moderately polar aprotic solvent (e.g., ethanol, isopropanol, or DMF). Protic solvents can protonate the endocyclic nitrogen, reducing its nucleophilicity and potentially favoring the side reaction.[5]

Q2: I've isolated an unexpected isomer and my yield of the desired product is low. How can I control the regioselectivity of the cyclization?

A2: Cause and Mechanism

Beyond the 2-amidothiazole issue, other isomeric impurities can arise, particularly 3-substituted 2-imino-2,3-dihydrothiazoles. The formation of these isomers is highly dependent on the reaction's pH.

  • In Neutral/Basic Conditions: The endocyclic nitrogen of 2-aminothiazole is the most nucleophilic center, leading preferentially to the desired N-alkylation and subsequent cyclization to the imidazo[2,1-b]thiazole skeleton.

  • In Strongly Acidic Conditions: The endocyclic nitrogen can be protonated, which deactivates it. This forces the exocyclic amino group to act as the primary nucleophile, attacking the α-haloketone. Subsequent cyclization with the endocyclic nitrogen leads to the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[6]

Troubleshooting and Solutions:

  • Strict pH Control: Avoid strongly acidic conditions unless the imino-dihydrothiazole is your target. The Hantzsch synthesis is typically performed in a neutral solvent like ethanol or acetone.[7] If your α-haloketone is unstable and generates HBr, consider adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sodium bicarbonate to scavenge the acid.[8]

  • Monitor Intermediates: Use LC-MS to track the formation of the initial S-alkylated intermediate versus the N-alkylated intermediate. This can provide early clues about which pathway is dominant under your current conditions.

  • Optimize Reaction Time and Temperature: As discussed in Q1, prolonged reaction times at high temperatures can lead to isomerization and other side reactions. Aim for the mildest conditions that allow the reaction to proceed to completion.

Q3: My final product is contaminated with an unusual, high-molecular-weight byproduct. Could the solvent be involved?

A3: Cause and Mechanism

Yes, solvent participation is an uncommon but documented side reaction. In specific cases, nucleophilic solvents like acetone can be incorporated into the final product. A reported instance involved the reaction of 2-aminothiazole with diethyl 2-bromomalonate in acetone. Instead of the expected product, a 5,5-di(ethoxycarbonyl)-6,6-dimethyl-5,6-dihydroimidazo[2,1-b]thiazole was formed in high yield.[3][4]

The proposed mechanism involves the formation of an intermediate that then reacts with the acetone solvent in an aldol-type condensation before the final cyclization occurs. This is a powerful reminder that the reaction medium is not always an innocent bystander.

Troubleshooting and Solutions:

  • Switch to an Aprotic, Non-Nucleophilic Solvent: If you suspect solvent participation, immediately switch to a less reactive solvent. Good alternatives include:

    • Toluene or Dioxane: For higher temperature reactions.

    • Acetonitrile (ACN): A polar aprotic solvent that is generally non-reactive.

    • Tetrahydrofuran (THF): Another common, less nucleophilic alternative to acetone.

  • Analyze the Byproduct: If possible, isolate and characterize the byproduct using NMR and Mass Spectrometry. The mass difference between your expected product and the byproduct can often point directly to the incorporation of a solvent molecule.

  • Pre-form the Intermediate: In some cases, it may be possible to perform the initial alkylation step in a non-nucleophilic solvent, isolate the intermediate salt, and then perform the cyclization under different conditions, thereby preventing the solvent from interfering.

Section 2: Key Experimental Protocols

Protocol 1: Standard Synthesis of 6-Phenylimidazo[2,1-b]thiazole

This protocol is a standard Hantzsch condensation for synthesizing a common imidazo[2,1-b]thiazole scaffold.

Materials:

  • 2-Aminothiazole (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 2-aminothiazole (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Add 2-bromoacetophenone (1.0 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Upon completion, allow the mixture to cool to room temperature. The product hydrobromide salt may precipitate.

  • Filter the precipitate and wash with cold ethanol or diethyl ether.

  • To obtain the free base, dissolve the salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • The free base will precipitate. Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Protocol 2: Mitigating 2-Amidothiazole Formation via Buffered Conditions

This protocol modifies the standard procedure to minimize side products when using a highly reactive α-haloketone.

Materials:

  • 2-Aminothiazole (1.0 eq)

  • Reactive α-haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask with condenser

Procedure:

  • Suspend 2-aminothiazole (1.0 eq) and sodium bicarbonate (1.5 eq) in anhydrous acetonitrile.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add the α-haloketone (1.0 eq) portion-wise over 10 minutes.

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 8-12 hours. The bicarbonate will neutralize any HBr formed in situ, preventing a drop in pH that could alter the reaction course.

  • Monitor the reaction by LC-MS, specifically looking for the mass of the desired product versus the 2-amidothiazole byproduct.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue using column chromatography (silica gel) with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the desired product from any remaining side products.

Section 3: Data Summary

Table 1: Troubleshooting Matrix for Imidazo[2,1-b]thiazole Synthesis
Observed Problem Probable Cause(s) Recommended Solutions
Low Yield, Major Byproduct is 2-Amidothiazole 1. Nucleophilic attack at carbonyl C=O. 2. Highly activating groups on the α-haloketone.1. Lower reaction temperature (0 °C to RT). 2. Use a less reactive α-haloketone if possible. 3. Use an aprotic solvent (ACN, THF).
Formation of Isomeric Products 1. Reaction run under strongly acidic conditions. 2. Protonation of the endocyclic nitrogen, forcing reaction through the exocyclic nitrogen.1. Maintain neutral or slightly basic conditions. 2. Add a non-nucleophilic base (e.g., DIPEA, NaHCO₃) to scavenge acid.
Unidentified High MW Impurity Solvent participation in the reaction (e.g., acetone).1. Switch to a non-nucleophilic solvent (Toluene, Dioxane, ACN). 2. Isolate and characterize the impurity to confirm solvent incorporation.
Incomplete Reaction / Multiple Spots on TLC 1. Insufficient reaction time or temperature. 2. Poor solubility of starting materials. 3. Degradation of product under harsh conditions.1. Increase reaction time or temperature cautiously. 2. Screen for a better solvent (e.g., DMF). 3. Use milder conditions; consider microwave-assisted synthesis for shorter reaction times.[7]

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthetic routes to imidazo[2,1-b]thiazoles?

The most common and classical method is the Hantzsch Thiazole Synthesis , involving the condensation of a 2-aminothiazole with an α-haloketone.[9][10] More modern approaches include multicomponent reactions (MCRs) , such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminothiazole, an aldehyde, and an isocyanide in a single pot to generate highly substituted products efficiently.[1][9] Green chemistry protocols using microwave irradiation or novel solvents like glycerol are also gaining prominence to improve yields and reduce side reactions.[11][12]

FAQ 2: How do the two nitrogen atoms in 2-aminothiazole influence reactivity and lead to side products?

2-aminothiazole is an ambident nucleophile, meaning it has two distinct nucleophilic sites. The endocyclic (ring) nitrogen is generally considered more nucleophilic than the exocyclic (amino) nitrogen due to the electronic nature of the heterocyclic ring.[13]

  • Attack at Endocyclic N (Desired): This leads to the intermediate required for cyclization into the fused imidazo[2,1-b]thiazole system.

  • Attack at Exocyclic N (Side Reaction): This typically occurs when the endocyclic nitrogen is sterically hindered or electronically deactivated (e.g., by protonation under acidic conditions). This pathway leads to isomeric side products like 2-imino-2,3-dihydrothiazoles.[6] The competition between these two sites is the root cause of most regioselectivity issues in this synthesis.

Section 5: Reaction Mechanism Diagrams

The following diagrams illustrate the key mechanistic pathways discussed.

Desired_Pathway Start 2-Aminothiazole + α-Haloketone Intermediate N-Alkylated Intermediate (Cationic Adduct) Start->Intermediate Attack by Endocyclic N Cyclization Intramolecular Cyclization Intermediate->Cyclization Exocyclic N attacks Carbonyl C Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Imidazo[2,1-b]thiazole (Desired Product) Dehydration->Product

Caption: Desired reaction pathway for imidazo[2,1-b]thiazole synthesis.

Side_Reaction_Pathway Start 2-Aminothiazole + α-Haloketone Side_Intermediate Acyl Adduct Intermediate Start->Side_Intermediate Attack by N atom at Carbonyl C Isomerization Isomerization Side_Intermediate->Isomerization Side_Product 2-Amidothiazole (Side Product) Isomerization->Side_Product

Caption: Competing pathway leading to the 2-amidothiazole side product.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole. As a key heterocyclic scaffold in medicinal chemistry, the efficient synthesis of this compound is crucial for advancing research and development efforts. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A diminished or complete lack of the desired product is a frequent challenge. A systematic approach to diagnosing the root cause is essential for resolving this issue.

Potential CauseRecommended ActionScientific Rationale
Purity of Starting Materials 2-Aminothiazole: Ensure high purity. Recrystallize from a suitable solvent like ethanol if necessary. 2-Bromo-1-phenylethanone (Phenacyl Bromide): This reagent can degrade over time, especially when exposed to light and moisture. Use freshly prepared or purified phenacyl bromide. Purity can be checked by melting point or NMR.Impurities in starting materials can lead to the formation of undesired side products, consuming the reactants and lowering the yield of the target molecule.
Reaction Temperature The Hantzsch thiazole synthesis, a common method for this scaffold, often requires heating. If the reaction is performed at room temperature with no product formation, gradually increase the temperature to 40-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).The initial nucleophilic attack of the thiazole nitrogen on the α-haloketone and the subsequent cyclization are often accelerated by moderate heating. However, excessive heat can promote side reactions and decomposition.
Solvent Selection Ethanol and methanol are commonly used solvents for this reaction. Ensure the use of anhydrous solvents, as water can interfere with the reaction. If solubility is an issue, consider alternative solvents like isopropanol or acetonitrile.The solvent plays a critical role in dissolving the reactants and facilitating their interaction. Protic solvents can participate in the reaction mechanism by protonating the carbonyl group, thereby activating it for nucleophilic attack.
Reaction Time Monitor the reaction progress using TLC. An insufficient reaction time will result in incomplete conversion of starting materials. Conversely, prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of polymeric byproducts.The optimal reaction time is a balance between achieving maximum conversion and minimizing the formation of degradation products.
Incorrect Stoichiometry A slight excess of 2-aminothiazole (e.g., 1.1 to 1.2 equivalents) can sometimes be beneficial to ensure complete consumption of the more expensive phenacyl bromide.Adjusting the stoichiometry can help to drive the reaction to completion, especially if one of the starting materials is prone to degradation under the reaction conditions.
Problem 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate indicates the formation of side products. Identifying and minimizing these is key to obtaining a pure product.

Potential Side ProductIdentificationMitigation Strategy
Unreacted Starting Materials Compare the spots on the TLC with the starting materials (2-aminothiazole and 2-bromo-1-phenylethanone).Optimize reaction time and temperature as described in "Problem 1". Ensure proper stoichiometry.
Isomeric Impurities In some cases, depending on the substitution pattern of the reactants, isomeric products can form. These may have very similar Rf values on TLC.Isomeric byproducts can sometimes be challenging to separate. Careful optimization of reaction conditions, such as pH, may be necessary. Acidic conditions have been shown to alter the regioselectivity in some Hantzsch syntheses.[1]
Polymeric or Tar-like Materials The formation of a dark, insoluble tar is often a result of side reactions at high temperatures or prolonged reaction times.Perform the reaction at a lower temperature. Consider a pre-purification step, such as trituration with a non-polar solvent like hexane, to remove some of the tar before column chromatography.
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

IssueSuggested Solution
Co-elution of Impurities during Column Chromatography If impurities have a similar polarity to the desired product, try a different solvent system with varying polarity or switch the stationary phase (e.g., from silica gel to alumina). Gradient elution can also be effective.
Product is an Oil or Gummy Solid Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, seeding with a small crystal of the pure compound, or cooling the solution in an ice bath. If these methods fail, preparative HPLC may be necessary.
Product Instability on Silica Gel Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel. In such cases, consider using neutral or basic alumina for column chromatography, or employ reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed method is the Hantzsch thiazole synthesis.[2][3][4] This involves the condensation reaction between 2-aminothiazole and an α-haloketone, in this case, 2-bromo-1-phenylethanone (phenacyl bromide).[5][6][7]

Q2: What is the underlying mechanism of the Hantzsch synthesis for this compound?

A2: The reaction proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The endocyclic nitrogen of 2-aminothiazole acts as a nucleophile and attacks the α-carbon of 2-bromo-1-phenylethanone in an SN2 reaction, displacing the bromide ion.

  • Intramolecular Cyclization: The exocyclic amino group of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The tetrahedral intermediate formed then undergoes dehydration (loss of a water molecule) to form the aromatic this compound.

Hantzsch_Mechanism Reactants 2-Aminothiazole + 2-Bromo-1-phenylethanone Intermediate1 SN2 Adduct Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Hantzsch synthesis reaction pathway.

Q3: Are there alternative, "greener" synthetic methods available?

A3: Yes, several alternative approaches have been developed to improve the efficiency and environmental friendliness of this synthesis. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[8][9] One-pot, multi-component reactions are also gaining traction as they offer higher atom economy and procedural simplicity.[3]

Q4: Which analytical techniques are most suitable for monitoring the reaction and characterizing the final product?

A4: A combination of chromatographic and spectroscopic techniques is essential:

  • Thin Layer Chromatography (TLC): TLC is invaluable for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the final product and for identifying any impurities.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

Experimental Protocols

The following is a generalized, step-by-step protocol for the synthesis of this compound via the Hantzsch reaction.

Materials:

  • 2-Aminothiazole

  • 2-Bromo-1-phenylethanone (Phenacyl Bromide)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (or a mild base)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1.0 equivalent) in anhydrous ethanol.

  • Addition of Reactant: To this solution, add 2-bromo-1-phenylethanone (1.0 equivalent).

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) while monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Column Chromatography: If recrystallization does not yield a pure product, purification by flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexane is typically effective for elution.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Experimental_Workflow Step1 1. Reaction Setup (2-Aminothiazole in Ethanol) Step2 2. Add Phenacyl Bromide Step1->Step2 Step3 3. Heat and Monitor by TLC Step2->Step3 Step4 4. Neutralize with NaHCO3 Step3->Step4 Step5 5. Extract with Ethyl Acetate Step4->Step5 Step6 6. Purify (Recrystallization or Chromatography) Step5->Step6 Step7 7. Characterize (NMR, MS, IR) Step6->Step7

Caption: General experimental workflow.

References

Technical Support Center: Solubility Enhancement for 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole derivatives. This class of heterocyclic compounds holds significant promise in medicinal chemistry, with demonstrated potential as kinase and tubulin inhibitors for anticancer applications.[1][2] However, the core scaffold, characterized by a fused imidazole-thiazole ring system and a phenyl substituent, often presents a significant challenge: poor aqueous solubility.[3][4] This guide provides in-depth troubleshooting advice, practical protocols, and the scientific rationale behind solubility enhancement strategies to ensure the success and reproducibility of your biological assays.

The this compound structure's moderate lipophilicity, indicated by a computed partition coefficient (XLogP3-AA) of 2.2, suggests a balance in solubility between aqueous and organic environments.[3][5] The phenyl group is crucial for hydrophobic interactions that facilitate membrane permeability and receptor binding, but it is also the primary contributor to the low water solubility that complicates in vitro and in vivo studies.[3] This guide is designed to help you navigate these challenges effectively.

Troubleshooting & FAQs

This section addresses the most common solubility-related issues encountered during experimental work.

Q1: My compound dissolved perfectly in DMSO, but precipitated immediately when I diluted it into my aqueous assay buffer. What is happening and how can I prevent it?

A1: This phenomenon, often called "DMSO shock" or precipitation upon dilution, is the most frequent hurdle for hydrophobic compounds.[6][7]

  • The Cause (Causality): Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[8] Your this compound derivative is highly soluble in 100% DMSO. However, when you introduce this DMSO stock into an aqueous buffer (e.g., PBS or cell culture media), you are performing a rapid solvent switch. The environment's polarity dramatically increases. Water molecules, which are highly ordered through hydrogen bonds, cannot effectively solvate the large, hydrophobic phenyl-imidazo-thiazole structure. As the DMSO concentration plummets, the compound's solubility limit in the new, predominantly aqueous environment is exceeded, forcing it to crash out of solution.[6][9]

  • The Solutions (Troubleshooting):

    • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible. Most cell lines can tolerate up to 0.5% DMSO, but some sensitive lines may be affected at concentrations as low as 0.1%.[6] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.[6][10]

    • Use an Intermediate Dilution Step: Instead of a direct, large dilution (e.g., 1:1000), perform a serial dilution. For example, first, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute this 1 mM stock 1:100 into your final aqueous buffer. This can sometimes help, but the fundamental problem of the solvent switch remains.

    • Employ Co-solvents: This is often the most effective strategy. Add a water-miscible organic solvent (a co-solvent) to your final aqueous buffer before adding the compound stock. This creates a solvent system with a polarity intermediate between pure water and pure DMSO, which is more hospitable to your compound. See the Co-Solvent Selection Guide (Table 2) and Protocol 2 for detailed instructions.

    • Utilize Solubility Enhancers: Agents like cyclodextrins can encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous environment. This is a powerful technique for significantly increasing aqueous solubility. Refer to Q3 and Protocol 3 for more information.

Q2: What are the best practices for preparing and storing a stock solution of my compound?

A2: Proper preparation and storage of your primary stock solution are critical for experimental consistency and to avoid wasting valuable compounds.[11][12]

  • Solvent Selection: Anhydrous, high-purity DMSO is the most common and effective choice for creating high-concentration stock solutions of poorly soluble heterocyclic compounds.[8][13] Other options include N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA), but their compatibility with your specific assay must be verified.[8]

  • Preparation Protocol:

    • Accurate Weighing: Use a calibrated analytical balance to weigh your compound precisely.[11]

    • Dissolution: Add the calculated volume of DMSO to your compound. To aid dissolution, you can gently warm the vial (to 30-40°C) or, more effectively, use an ultrasonic bath for 5-10 minutes.[13][14] Sonication uses high-frequency sound waves to agitate the solvent and break up compound aggregates, accelerating dissolution.[15]

    • Visual Confirmation: Always visually inspect the solution to ensure no solid particulates remain.[13]

  • Storage:

    • Temperature: Store stock solutions at -20°C or -80°C to minimize solvent evaporation and chemical degradation.[16]

    • Aliquoting: Divide the stock solution into small, single-use aliquots. This is the most important step to prevent degradation from repeated freeze-thaw cycles.[13] Water from atmospheric condensation can be absorbed by DMSO with each thaw, which can significantly reduce the solubility of your compound over time and lead to precipitation.[17]

    • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[12][16]

Q3: I need to use a higher concentration of my compound in a cell-based assay, but even with co-solvents, it's precipitating. What else can I try?

A3: When co-solvents are insufficient, the next step is to use formulation aids like cyclodextrins.

  • The Mechanism (Causality): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[18] They possess a hydrophobic (water-repelling) inner cavity and a hydrophilic (water-attracting) outer surface.[19][20] The hydrophobic 6-phenyl group of your derivative can be encapsulated within the cyclodextrin's cavity, forming a "host-guest" inclusion complex.[18] This complex effectively masks the compound's hydrophobicity, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous media.[19][21]

  • Which Cyclodextrin to Use?: For pharmaceutical applications, chemically modified cyclodextrins are preferred due to their significantly higher aqueous solubility and reduced toxicity compared to natural beta-cyclodextrin.[20]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): An excellent and widely used choice with high water solubility and a good safety profile.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also highly effective and often used in pharmaceutical formulations.[20]

  • Implementation: You can prepare a pre-formed inclusion complex of your compound with the cyclodextrin before adding it to your assay. See Protocol 3 for a detailed methodology. It's important to note that the cyclodextrin itself is generally well-tolerated by cells at the concentrations needed for solubility enhancement, but a vehicle control is still recommended.[22]

Data & Visualization

Workflow & Decision Making

The following diagram outlines a logical workflow for addressing solubility issues with your this compound derivatives.

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Assay Dilution cluster_2 Phase 3: Troubleshooting Start Start with Dry Compound PrepStock Prepare 10-50 mM Stock in Anhydrous DMSO Start->PrepStock CheckStock Visually Confirm Complete Dissolution? PrepStock->CheckStock Sonicate Sonicate / Gentle Warming CheckStock->Sonicate No Store Store Aliquots at -80°C CheckStock->Store Yes Sonicate->PrepStock Dilute Dilute Stock into Aqueous Assay Buffer Store->Dilute CheckAssay Precipitation Observed? Dilute->CheckAssay Success Proceed with Assay CheckAssay->Success No CoSolvent Strategy 1: Add Co-solvent (e.g., PEG 400) to Buffer CheckAssay->CoSolvent Yes CoSolvent->Dilute CoSolvent->CheckAssay Cyclodextrin Strategy 2: Use Cyclodextrin (e.g., HP-β-CD) CoSolvent->Cyclodextrin Still Precipitates Cyclodextrin->Dilute Cyclodextrin->CheckAssay Reassess Reassess Compound or Formulation Cyclodextrin->Reassess Still Precipitates

Caption: Troubleshooting workflow for compound solubility.

Mechanism of Cyclodextrin Encapsulation

This diagram illustrates how a cyclodextrin molecule enhances the solubility of a hydrophobic drug.

Caption: Cyclodextrin encapsulates a hydrophobic drug molecule.

Solvent & Co-Solvent Reference Tables

The following tables provide key information on common solvents for preparing stock solutions and co-solvents for improving solubility in aqueous assay media.

Table 1: Properties of Common Organic Solvents for Stock Solutions

SolventTypeBoiling Point (°C)Key Characteristics
DMSO (Dimethyl sulfoxide)Polar Aprotic189Excellent dissolving power for a wide range of compounds; hygroscopic.[8]
DMF (N,N-Dimethylformamide)Polar Aprotic153Strong solvent, but potentially more toxic than DMSO.
DMA (N,N-Dimethylacetamide)Polar Aprotic165Good solvent with a high boiling point; FDA-approved excipient.[8]
Ethanol Polar Protic78.4Less powerful than DMSO for very hydrophobic compounds; generally well-tolerated by cells at low concentrations.[23]

Table 2: Recommended Co-Solvents for Biological Assays

Co-SolventTypical Concentration Limit in Cell AssaysNotes
DMSO < 0.5% (v/v)Cell line dependent; always run a vehicle control.[6][10]
Ethanol < 1.0% (v/v)Can be less cytotoxic than DMSO for some applications.[23][24]
PEG 400 (Polyethylene Glycol 400)< 1.0% (v/v)A polymer commonly used to increase solubility; generally low toxicity.[23]
Propylene Glycol < 1.0% (v/v)A common pharmaceutical excipient with a good safety profile.[23]

Note: The concentration limits are general guidelines. It is imperative to determine the specific tolerance of your cell line to each co-solvent through cytotoxicity testing (e.g., an MTT assay).[23]

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM)

  • Calculation: Determine the mass of the this compound derivative (Molecular Weight ≈ 202.28 g/mol for the parent compound) required.[3][25] For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 202.28 g/mol * (1000 mg / 1 g) = 2.02 mg. Adjust for the exact molecular weight of your derivative.

  • Weighing: On a calibrated analytical balance, accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or amber vial.[13]

  • Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Mixing: Vortex the vial thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[13]

  • Confirmation: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Storage: Prepare single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Label them clearly and store them at -80°C.[13][16]

Protocol 2: Using Co-solvents to Improve Assay Solubility

  • Determine Final Assay Conditions: Decide on the final concentration of your compound and the maximum tolerable DMSO concentration (e.g., 5 µM compound and 0.1% DMSO).

  • Prepare Co-solvent Buffer: Prepare your final aqueous assay buffer (e.g., cell culture medium) containing the desired co-solvent. For example, to make 10 mL of media with 1% PEG 400, add 100 µL of PEG 400 to 9.9 mL of media.

  • Prepare Intermediate Dilution: If necessary, prepare an intermediate dilution of your stock solution in 100% DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM working stock.

  • Final Dilution: Add the compound (from the DMSO stock) to the co-solvent-containing buffer. For example, to achieve 5 µM final concentration from a 1 mM stock, you would perform a 1:200 dilution. This would also result in a final DMSO concentration of 1/200 = 0.5%.

  • Mixing: Mix immediately and thoroughly by gentle vortexing or pipetting to avoid localized high concentrations that could cause precipitation.

  • Control: Ensure you run a vehicle control containing the same final concentrations of DMSO and the co-solvent.

Protocol 3: Preparation of a Drug-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used to enhance the solubility of poorly soluble drugs.[19][26]

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or your assay buffer (e.g., 40% w/v). Warm the solution slightly (40-50°C) to ensure the cyclodextrin is fully dissolved.

  • Add Compound: Weigh out your this compound derivative and add it to the cyclodextrin solution in a molar ratio typically ranging from 1:1 to 1:5 (drug:cyclodextrin). The optimal ratio may need to be determined empirically.

  • Complexation: Vigorously stir or shake the mixture at room temperature for 24-48 hours, protected from light. This extended mixing time allows for the formation of the equilibrium inclusion complex.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This filtered solution is your aqueous, high-solubility stock of the drug-cyclodextrin complex.

  • Quantification (Optional but Recommended): The exact concentration of the solubilized drug in the final solution can be determined using HPLC-UV.

  • Application: This aqueous stock can now be diluted directly into your assay buffer without the need for DMSO. Remember to include a vehicle control with the same final concentration of HP-β-CD.

References

Overcoming poor stability of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide for the Researcher

Welcome to the technical support center for 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole. This molecule, belonging to the versatile imidazo[2,1-b]thiazole class of heterocyclic compounds, is of significant interest in medicinal chemistry and drug development for its potential therapeutic applications, including antitumor and antimicrobial activities.[1][2][3] Its core structure is a fused imidazole and thiazole ring system, which is key to its biological function but also presents unique challenges regarding its chemical stability in solution.[3]

This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. We understand that unexpected compound degradation can compromise experimental results, leading to loss of time and resources. Here, we address the most common stability issues encountered in the lab, providing not just troubleshooting steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a bicyclic heterocyclic compound with the chemical formula C₁₁H₁₀N₂S.[1] While the solid form is generally stable under ambient conditions, its stability in solution can be poor.[1] This is a critical issue because most biological assays and analytical characterizations require the compound to be dissolved in either aqueous buffers or organic solvents. Degradation in solution leads to a decrease in the concentration of the active parent compound, which can result in inaccurate data, loss of observed bioactivity, and the potential for degradation products to interfere with the experiment or exhibit unintended toxicity.

The instability arises from the chemical nature of the fused imidazo[2,1-b]thiazole ring system. This structure contains electron-rich nitrogen and sulfur heteroatoms, making it susceptible to various chemical reactions once in solution.[1][4]

Property Value Source
Molecular Formula C₁₁H₁₀N₂S[1]
Molecular Weight ~202.28 g/mol [5]
Predicted pKa (Weak Base) ~4.81 ± 0.20[1]
Partition Coefficient (XLogP3-AA) 2.2[1]
Table 1: Key physicochemical properties of this compound.
Q2: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by a combination of chemical and physical factors:

  • pH: As a weak base with a predicted pKa of ~4.81, the protonation state of the molecule is highly dependent on the pH of the solution.[1] The nitrogen atoms in the imidazole ring are susceptible to protonation. Acidic conditions may stabilize the molecule by protonating these nitrogen atoms, which can alter electron delocalization and reduce susceptibility to certain degradation pathways.[6] Conversely, basic conditions can promote hydrolysis and base-mediated oxidation.[7]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. The electron-rich heterocyclic system, particularly the sulfur atom in the thiazole ring, can be a target for oxidation, potentially forming reactive S-oxide metabolites.[4]

  • Light: Imidazole-containing structures can be sensitive to photodegradation.[7] Exposure to ambient laboratory light, and especially UV light, can provide the energy needed to initiate degradative photochemical reactions.

  • Solvent: The choice of solvent can impact stability. While organic solvents like DMSO are common for stock solutions, they are not entirely inert and can participate in or fail to prevent degradation over long-term storage.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at lower temperatures is a fundamental strategy for preserving compound integrity.

Q3: What are the likely degradation pathways for this compound?

Based on the chemistry of the imidazo[2,1-b]thiazole scaffold and related heterocyclic compounds, the primary degradation pathways are hydrolysis, oxidation, and photodegradation.[4][7]

  • Oxidation: This is a major concern. The sulfur atom can be oxidized to a sulfoxide, and the electron-rich imidazole ring is also susceptible to oxidative cleavage. This can be mediated by atmospheric oxygen (autoxidation) or reactive oxygen species present in the solution.[4][7]

  • Hydrolysis: While the compound is generally more susceptible to oxidation, hydrolysis can occur, particularly under strongly acidic or basic conditions, potentially leading to ring-opening of the imidazole or thiazole structures.

  • Photodegradation: Exposure to light, especially UV wavelengths, can trigger complex degradation pathways, leading to a variety of photoproducts.[7]

cluster_0 Initiating Factors cluster_1 Core Compound cluster_2 Degradation Pathways & Products Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Light (UV) Light (UV) Photodegradation Photodegradation Light (UV)->Photodegradation H2O (pH extremes) H2O (pH extremes) Hydrolysis Hydrolysis H2O (pH extremes)->Hydrolysis Compound This compound Compound->Oxidation Compound->Photodegradation Compound->Hydrolysis Oxidized_Products Sulfoxides, Ring-Opened Products Oxidation->Oxidized_Products Photo_Products Various Photoproducts Photodegradation->Photo_Products Hydrolytic_Products Ring-Opened Products Hydrolysis->Hydrolytic_Products

Figure 1: Potential degradation pathways for this compound in solution.

Part 2: Troubleshooting Guide

Problem 1: "My compound appears to be degrading in my aqueous buffer during my experiment. How can I improve its stability?"

This is a classic problem, often observed as a time-dependent loss of signal or effect. The most likely culprits in an aqueous buffer are pH-mediated degradation and oxidation.

Expert Analysis & Solution:

The weak basicity of the compound (pKa ~4.81) is your key to stabilization.[1] In solutions with a pH above its pKa, the molecule is predominantly in its neutral, unprotonated form, which can be more susceptible to oxidation and hydrolysis. By lowering the pH to below the pKa, you can protonate the imidazole nitrogen. This protonated form is often more stable in aqueous solution. Studies on other nitrogenous heterocyclic compounds have shown that acidic conditions can exert a significant stabilizing effect.[6]

Actionable Protocol: pH Optimization Study

The goal is to identify a pH range where the compound exhibits maximum stability over your experimental timeframe.

Step 1: Prepare Buffers Prepare a series of biologically compatible buffers across a pH range (e.g., pH 4.0 to 8.0).

pH Recommended Buffer System (at 25°C)
4.050 mM Acetate Buffer
5.050 mM Acetate Buffer
6.050 mM MES (2-(N-morpholino)ethanesulfonic acid) Buffer
7.050 mM Phosphate Buffer (PBS) or HEPES
8.050 mM Tris or HEPES Buffer
Table 2: Example buffer systems for a pH screening study.

Step 2: Prepare Solutions Prepare a solution of your compound at a known concentration (e.g., 10 µM) in each buffer. Use a consistent, minimal amount of co-solvent (like DMSO, <0.5%) if required for initial dissolution.

Step 3: Incubation Incubate all solutions under your standard experimental conditions (e.g., 37°C). Protect them from light by wrapping vials in aluminum foil.

Step 4: Time-Point Analysis Analyze the concentration of the parent compound in each solution at multiple time points (e.g., T=0, 2, 4, 8, 24 hours) using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.

Step 5: Data Interpretation Plot the percentage of the parent compound remaining versus time for each pH. The pH that shows the least degradation over time is the optimal pH for your experiments.

cluster_workflow Workflow: pH Optimization Start Prepare Buffers (pH 4-8) PrepSol Prepare Compound Solutions in each buffer Start->PrepSol Incubate Incubate at Experimental Temp (e.g., 37°C, protected from light) PrepSol->Incubate Analysis Analyze via HPLC at T=0, 2, 4, 8, 24h Incubate->Analysis Plot Plot % Compound Remaining vs. Time for each pH Analysis->Plot End Identify Optimal pH for Maximum Stability Plot->End

Figure 2: Experimental workflow for determining the optimal pH for compound stability.

Problem 2: "I'm observing a loss of potency in my cell-based assay over 48-72 hours. Could this be a stability issue and how can I mitigate it?"

Yes, this is a strong indicator of compound degradation. In a complex biological medium like cell culture media, which is typically buffered around pH 7.4 and contains numerous components, the compound can degrade, leading to a decrease in the effective concentration and thus a loss of potency.

Expert Analysis & Solution:

Beyond the pH effects discussed above, oxidation is a major risk in oxygen-rich cell culture environments. You can mitigate this through a combination of procedural changes and the use of additives.

Recommended Mitigation Strategies:

  • Fresh Solutions: Prepare your compound dilutions fresh just before adding them to the cells. Avoid using solutions that have been stored for extended periods, even at 4°C.

  • Minimize Light Exposure: Perform dilutions and cell treatments in a darkened biosafety cabinet or under yellow light to prevent photodegradation.[7] Keep plates wrapped in foil during incubation.

  • Use of Antioxidants: Consider adding a mild, cell-compatible antioxidant to your culture medium to scavenge free radicals and reduce oxidative degradation. Common choices include N-acetylcysteine (NAC) or Ascorbic acid (Vitamin C). Crucially, you must run a control experiment to ensure the antioxidant itself does not affect your cellular phenotype.

  • Inert Atmosphere: For highly sensitive experiments, consider pre-sparging your media with an inert gas like nitrogen or argon before adding the compound and incubating plates in a controlled low-oxygen environment.

Protocol: Testing the Effect of an Antioxidant

  • Control Groups: Set up your standard assay with three arms:

    • Vehicle control (e.g., DMSO in media).

    • Compound at desired concentration.

    • Vehicle control + Antioxidant (e.g., 1 mM NAC).

  • Test Group: Set up your assay with the compound at the desired concentration in media that has been supplemented with the antioxidant.

  • Execution: Run the assay as you normally would.

  • Analysis: Compare the results. If the potency of your compound is preserved or enhanced in the antioxidant-treated group compared to the compound-only group (and the antioxidant-only group shows no effect), it strongly suggests that oxidative degradation was the issue.

Problem 3: "My frozen DMSO stock solution is showing multiple peaks on HPLC after a few weeks. What's happening?"

While freezing a DMSO stock solution is standard practice, it does not guarantee indefinite stability. DMSO is hygroscopic (absorbs water from the air), and repeated freeze-thaw cycles can introduce water, potentially facilitating hydrolysis. Furthermore, some compounds are unstable in DMSO even at low temperatures.

Expert Analysis & Solution:

The best practice is to prepare high-concentration, small-aliquot stock solutions to minimize freeze-thaw cycles and reduce the risk of water absorption.

Solvent Storage Temperature Best Practices
DMSO -20°C or -80°CPrepare single-use aliquots. Use anhydrous DMSO. Store under an inert atmosphere (e.g., argon) for long-term storage.
Ethanol -20°C or -80°CGood alternative to DMSO. Less hygroscopic. Prepare single-use aliquots.
Acetonitrile -20°C or -80°CCan be used for some applications, but ensure it is compatible with your downstream assay. Volatile.
Table 3: Recommended solvents and storage conditions for stock solutions.

Recommended Stock Solution Protocol:

  • Use high-quality, anhydrous DMSO.

  • Prepare a highly concentrated primary stock (e.g., 10-50 mM).

  • Immediately after preparation, create small-volume, single-use aliquots in low-retention vials.

  • Before capping, consider overlaying the solution with an inert gas like argon.

  • Store aliquots at -80°C and protect from light.

  • When an aliquot is needed, thaw it completely, use it for the experiment, and discard any remainder. Do not re-freeze.

Problem 4: "How can I definitively confirm that my compound is degrading and identify the byproducts?"

Visual confirmation or loss of activity is suggestive, but analytical chemistry is required for definitive proof. The gold standard is to use a stability-indicating analytical method , typically HPLC or LC-MS. Forced degradation studies are a key part of this process.[8]

Expert Analysis & Solution:

A stability-indicating method is one that can separate the parent compound from all potential degradation products, allowing for accurate quantification of the parent compound over time. Forced degradation (or stress testing) is the process of intentionally subjecting the compound to harsh conditions (strong acid/base, oxidation, heat, light) to generate the likely degradation products and ensure the analytical method can resolve them.[7][8]

cluster_workflow Workflow: Stability-Indicating Method Development Start Develop Initial HPLC/LC-MS Method ForcedDeg Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) Start->ForcedDeg Inject Inject Degraded Samples and Control onto HPLC ForcedDeg->Inject Check Check for Peak Purity & Resolution of Degradants Inject->Check Optimize Optimize Method (Gradient, Column, etc.) Check->Optimize Resolution Poor End Validated Stability- Indicating Method Check->End Resolution OK Optimize->Inject

Figure 3: High-level workflow for developing a stability-indicating analytical method.

Brief Protocol for Forced Degradation:

  • Prepare Solutions: Dissolve the compound in solutions for each stress condition:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidation: 3% H₂O₂

    • Thermal: Water or buffer, heated to 60-80°C

    • Photolytic: Water or buffer, exposed to high-intensity UV light

  • Incubate: Allow the reactions to proceed, taking time points until ~10-30% degradation is observed by an initial HPLC screen.

  • Analyze: Analyze all stressed samples by HPLC or LC-MS.

  • Confirm: A successful stability-indicating method will show a decrease in the area of the main parent peak and the appearance of new, well-resolved peaks corresponding to the degradation products. LC-MS can then be used to obtain the mass of these products, providing clues to their structure.

By following this guide, you can proactively address the stability challenges of this compound, ensuring the integrity and reproducibility of your valuable research.

References

Technical Support Center: Interpreting Unexpected Results in Biological Screening of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with the 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole scaffold. This document is designed to serve as a specialized resource for troubleshooting unexpected results and navigating the complexities of screening this promising class of compounds. As scientists and drug development professionals, we understand that an unexpected result is not a failure, but an observation demanding deeper investigation. This guide provides field-proven insights and actionable protocols to help you deconvolute your data and make confident, data-driven decisions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the foundational properties and expected behavior of imidazo[2,1-b]thiazole derivatives.

Q1: What is the known biological activity of the this compound scaffold and its derivatives?

A: The imidazo[2,1-b]thiazole core is a versatile pharmacophore associated with a wide spectrum of biological activities.[1] Primarily, derivatives have demonstrated significant potential as anticancer agents .[2][3][4][5] The mechanisms often involve cytotoxicity against various human cancer cell lines, induction of apoptosis, and cell cycle arrest, particularly in the G2/M or G0/G1 phase.[1][4][6][7] Some derivatives have been shown to act as microtubule-targeting agents by inhibiting tubulin polymerization.[7]

Beyond oncology, this scaffold has been explored for numerous other therapeutic applications, including antiviral, antimycobacterial, anti-inflammatory, and analgesic properties.[8][9] For instance, specific derivatives have shown selective inhibitory activity against enzymes like cyclooxygenase-2 (COX-2).[10] The phenyl group at the 6-position is often crucial, enhancing lipophilicity which may improve cellular uptake and binding interactions.[2]

Q2: What are the typical effective concentrations (e.g., IC₅₀) I should expect to see for active compounds from this class?

A: The potency of imidazo[2,1-b]thiazole derivatives is highly dependent on the specific substitutions on the core structure and the biological target being assayed. However, based on published literature, it is common to observe a wide range of activities. Potent compounds can exhibit IC₅₀ (50% inhibitory concentration) or GI₅₀ (50% growth inhibition) values in the low micromolar to sub-micromolar range against sensitive cancer cell lines.[4][5][7]

For context, the table below summarizes reported activities for various derivatives. It is critical to note that direct comparison of IC₅₀ values across different studies can be misleading due to variations in cell lines, assay conditions, and incubation times.

Derivative ClassTarget/Cell LineReported IC₅₀/GI₅₀Reference
Imidazo[2,1-b]thiazole-benzimidazole conjugatesA549 (Lung Cancer)1.08 µM[7]
Imidazo[2,1-b]thiazole-based aryl hydrazonesMDA-MB-231 (Breast Cancer)1.12 µM[4]
Arylidenehydrazide derivativesPC-3 (Prostate Cancer)<0.1 µM (log₁₀GI₅₀ < -8.00)[3]
Phenylurea-substituted derivativesMV4-11 (AML, FLT3-dependent)Potent sub-micromolar activity[11]
Mannich base derivativesCOX-2 Enzyme0.08 µM[10]
Q3: What key physicochemical properties of this compound should I be aware of during my experiments?

A: The this compound molecule (C₁₁H₁₀N₂S) has a molecular weight of approximately 202.28 g/mol .[2][12] Its key features include a fused heterocyclic ring system and a phenyl substituent.[2]

From an experimental standpoint, you should consider the following:

  • Solubility: The compound generally exhibits moderate solubility in organic solvents like DMSO and is less soluble in aqueous media.[2] Always prepare fresh, high-concentration stock solutions in 100% DMSO and be mindful of the final DMSO concentration in your assay, as high percentages can affect cell health and assay performance.

  • Lipophilicity: The phenyl group enhances the molecule's lipophilicity.[2] This can improve membrane permeability, which is beneficial for cell-based assays, but may also contribute to non-specific binding to plastics or proteins in the assay medium.

  • Potential for Aggregation: Like many heterocyclic compounds, derivatives of this scaffold can sometimes form aggregates at higher concentrations in aqueous buffers. This is a critical point, as aggregation is a common source of false-positive results in high-throughput screening.[13] This will be discussed further in the troubleshooting section.

Section 2: Troubleshooting Unexpected Screening Results

Anomalous data is the starting point for discovery. This section provides a logical framework for diagnosing and resolving common but unexpected outcomes.

Q4: My compound is showing activity in multiple, unrelated assays. Why is this happening and is it a real "hit"?

A: Observing a high hit rate or promiscuous activity is a significant red flag that requires immediate and careful investigation. While it's remotely possible you've discovered a compound that modulates a ubiquitous cellular process, it is far more likely that you are observing assay interference.[14][15] The leading culprits for such behavior are Pan-Assay Interference Compounds (PAINS) and compound aggregation.[13][16][17]

Causality & Explanation: PAINS are chemical structures known to produce false positive results in HTS through various mechanisms unrelated to specific target engagement.[17][18] These mechanisms can include chemical reactivity (e.g., covalent modification of proteins), redox cycling, or interference with the assay signal itself (e.g., fluorescence).[13][19][20] The imidazo[2,1-b]thiazole core itself is not a classic PAINS structure, but certain derivatives or reactive functional groups added to the scaffold could potentially fall into this category.[21]

Troubleshooting Workflow:

  • In Silico PAINS Analysis: The first step is to run your compound's structure through a PAINS filter. Several free online tools and software packages are available for this purpose. A positive flag does not definitively mean your compound is an artifact, but it strongly suggests the need for further experimental validation.[19]

  • Test for Compound Aggregation: Aggregates can sequester and denature proteins, leading to non-specific inhibition.[13] This can be tested by:

    • Detergent Counter-Screen: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's activity is significantly diminished, aggregation is the likely cause.[18]

    • Dynamic Light Scattering (DLS): A biophysical method that directly measures the size of particles in solution. The appearance of large particles upon addition of your compound to the assay buffer is a direct confirmation of aggregation.[22]

  • Assay Technology-Specific Controls: Check for interference with your specific assay readout. For example, if you are using a fluorescence-based assay, run a control experiment to see if your compound is inherently fluorescent at the assay's excitation/emission wavelengths or if it quenches the signal.[20]

G start Promiscuous Activity or High Hit Rate Observed pains_check Perform In Silico PAINS Analysis start->pains_check pains_flagged Is Compound Flagged as a PAINS Substructure? pains_check->pains_flagged aggregation_test Run Aggregation Counter-Screen (e.g., add 0.1% Triton X-100) pains_flagged->aggregation_test No false_positive High Likelihood of False Positive. Deprioritize or Redesign. pains_flagged->false_positive Yes activity_lost Is Activity Lost or Significantly Reduced? aggregation_test->activity_lost assay_tech Investigate Assay Technology-Specific Interference (e.g., Autofluorescence) activity_lost->assay_tech No activity_lost->false_positive Yes true_hit Interference Unlikely. Proceed with Orthogonal Validation. assay_tech->true_hit

Figure 1. Decision tree for troubleshooting promiscuous hits.
Q5: My initial hit from the primary screen is not confirming upon re-synthesis or re-testing. What are the most common causes?

A: Hit confirmation failure is a common and frustrating step in the drug discovery process.[16] The issue typically stems from one of three areas: the compound itself, the assay conditions, or statistical chance.

Causality & Explanation:

  • Compound Integrity: The original "hit" may have been an impurity in the screening sample, or the compound may have degraded upon storage. Resynthesis and re-purification are essential to confirm that the activity is from the intended molecule.[23]

  • Assay Variability: High-throughput screens are optimized for speed and may have higher variability than lower-throughput confirmation assays. Subtle differences in reagents (e.g., different lots of enzyme or serum), incubation times, or cell passage number can lead to different results.[24][25]

  • "Regression to the Mean": In any large screen, some compounds will appear active due to random experimental error. These are statistical false positives. Upon re-testing, their apparent activity will naturally regress toward the true mean (i.e., inactive). This is why setting a stringent hit threshold in the primary screen is critical.

Troubleshooting Protocol:

  • Confirm Compound Identity and Purity:

    • Obtain a freshly synthesized or purchased batch of the compound.

    • Verify its identity and purity (>95%) using analytical methods like LC-MS and ¹H NMR.

  • Standardize Assay Conditions:

    • Carefully document and control all assay parameters: reagent concentrations, lot numbers, incubation times, temperature, and final DMSO concentration.[24]

    • Generate a full dose-response curve rather than testing at a single concentration.[26] This provides much richer information on potency and efficacy.

  • Use Orthogonal Assays:

    • The most robust way to validate a hit is to confirm its activity in a secondary, orthogonal assay.[23][27] This means using a different technology or method to measure the same biological endpoint. For example, if your primary screen was a fluorescence-based enzyme assay, a label-free biophysical method like Surface Plasmon Resonance (SPR) or a Thermal Shift Assay (TSA) could be used to confirm direct binding to the target.[22][23]

Q6: My compound is potent in a biochemical (e.g., enzyme) assay but shows little to no activity in a cell-based assay. What's the disconnect?

A: This is a classic hit validation challenge that highlights the difference between inhibiting an isolated target and affecting that target in a complex cellular environment.[28] The discrepancy almost always points to issues with the compound's ability to reach and engage its target within a living cell.

Causality & Explanation:

  • Poor Membrane Permeability: The compound may be unable to cross the cell membrane to reach its intracellular target. The lipophilicity of the 6-phenyl group is generally favorable for this, but other substitutions can dramatically alter permeability.[2]

  • Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), which are part of the cell's natural defense mechanism.

  • Compound Instability: The compound might be unstable in the cell culture medium (e.g., reacting with components like serum) or rapidly metabolized by the cells.

  • High Non-Specific Binding: The compound may bind extensively to proteins in the culture medium (e.g., albumin) or to other cellular components, reducing the free concentration available to engage the target.

Troubleshooting Workflow:

G start Potent in Biochemical Assay, Inactive in Cell-Based Assay permeability Assess Cell Permeability (e.g., PAMPA Assay) start->permeability is_permeable Is Compound Permeable? permeability->is_permeable efflux Test for Efflux (e.g., use P-gp inhibitor) is_permeable->efflux Yes problem_identified Problem Identified. Consider chemical modification to improve properties. is_permeable->problem_identified No is_effluxed Is Activity Rescued? efflux->is_effluxed stability Check Compound Stability (Incubate in media, analyze by LC-MS) is_effluxed->stability No is_effluxed->problem_identified Yes is_stable Is Compound Stable? stability->is_stable target_engagement Confirm Intracellular Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA) is_stable->target_engagement Yes is_stable->problem_identified No no_engagement No Target Engagement. Re-evaluate if target is correct. target_engagement->no_engagement

Figure 2. Workflow for diagnosing biochemical vs. cell-based activity disconnects.
Q7: I'm observing significant cytotoxicity that doesn't seem related to my intended target's mechanism. How do I distinguish on-target effects from general toxicity?

A: This is a critical question for progressing a hit compound. Many imidazo[2,1-b]thiazole derivatives are designed to be cytotoxic to cancer cells, but it's essential to ensure this effect is mediated by your target of interest and not by a non-specific mechanism that would be toxic to healthy cells as well.[3][4][6]

Causality & Explanation: Off-target toxicity can arise from numerous mechanisms, including membrane disruption, mitochondrial dysfunction, or inhibition of essential housekeeping proteins.[13] It's crucial to find a therapeutic window where the on-target effect occurs at a lower concentration than the onset of general cytotoxicity.

Troubleshooting Protocol:

  • Test in a Target-Negative Cell Line: The gold standard is to compare the cytotoxicity of your compound in your target-expressing cell line versus an isogenic cell line where the target has been knocked out or knocked down (e.g., using CRISPR or siRNA).[27] If the compound is equally toxic to both cell lines, the effect is likely off-target.

  • Rescue Experiment: If your target is an enzyme, can you "rescue" the cells from the compound's effect by adding a downstream product of the enzymatic reaction? Alternatively, can you demonstrate protection by overexpressing the target protein?[27]

  • Compare Potencies (On-Target vs. Cytotoxicity): Measure the EC₅₀ for the desired on-target effect (e.g., inhibition of a signaling pathway) and compare it to the CC₅₀ (50% cytotoxic concentration). A significant window between these two values (ideally >10-fold) suggests that the on-target effect is achievable at non-toxic concentrations.

  • Counter-Screen Against Normal Cells: Test your compound's cytotoxicity against a non-cancerous, healthy cell line (e.g., MRC-5 lung fibroblasts as used in some studies).[29] Selective toxicity against cancer cells is a highly desirable property.

Section 3: Key Validation Protocols & Workflows

This section provides generalized, step-by-step methodologies for essential validation experiments.

Protocol 1: General Hit Validation Workflow

A pragmatic approach to hit validation is essential to eliminate false positives and focus resources on the most promising compounds.[16][30] The cascade of assays must be tailored to the specific target and screening technology.[16]

G cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Triage & False Positive Removal cluster_2 Phase 3: Cellular & SAR Validation hts Primary HTS Hit resupply Re-supply or Re-synthesize Compound hts->resupply dose_response Confirm Activity with Dose-Response Curve resupply->dose_response interference Run Interference Assays (PAINS, Aggregation, etc.) dose_response->interference biophysical Orthogonal Assay: Confirm Direct Target Binding (e.g., SPR, TSA, CETSA) interference->biophysical cellular Test in Relevant Cell-Based Assays biophysical->cellular sar Establish Initial SAR (Test Analogs) cellular->sar lead Validated Hit Series (Proceed to Lead Optimization) sar->lead

Figure 3. A typical hit-to-lead validation cascade.
Protocol 2: Orthogonal Target Engagement - Thermal Shift Assay (TSA)

A Thermal Shift Assay (also known as Differential Scanning Fluorimetry or DSF) is a rapid and cost-effective biophysical assay to confirm direct binding of a compound to a purified target protein.

Principle: Most proteins unfold (melt) as temperature increases. The melting temperature (Tm) can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence. A ligand that binds to and stabilizes the protein will increase its Tm.

Methodology:

  • Reagent Preparation:

    • Prepare your purified target protein in a suitable buffer (e.g., 1-5 µM in HEPES buffer).

    • Prepare a dilution series of your test compound (e.g., from 100 µM to 0.1 µM) in the same buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

    • Prepare a working solution of SYPRO Orange dye (e.g., 5X concentration).

  • Assay Setup (in a 96- or 384-well qPCR plate):

    • To each well, add the protein solution.

    • Add the test compound or DMSO vehicle control.

    • Add the SYPRO Orange dye.

    • Mix gently and centrifuge briefly to remove bubbles.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C, typically at a rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • Determine the Tm for each well, which is the midpoint of the transition (often calculated as the peak of the first derivative).

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of your compound compared to the DMSO control is strong evidence of direct binding and target stabilization.

References

Technical Support Center: Synthesis of Substituted 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of substituted 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole analogs. This scaffold is a cornerstone in medicinal chemistry, forming the core of various therapeutic agents with activities including anthelmintic, anticancer, and anti-inflammatory properties.[1][2][3] The synthetic route to this valuable heterocyclic system, while well-established, is nuanced and presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common issues, providing field-proven troubleshooting strategies and detailed experimental workflows to ensure your success.

Core Synthetic Pathway: An Overview

The most prevalent and reliable method for constructing the this compound core is a two-stage process. It begins with the classic Hantzsch thiazole synthesis to build the initial thiazole ring, followed by a cyclization step to form the fused bicyclic system.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Imidazole Ring Formation A Substituted Acetophenone B α-Haloketone A->B Halogenation (e.g., Br₂, I₂) D Substituted 2-Amino-4-phenylthiazole B->D Condensation/ Cyclization C Thiourea C->D Condensation/ Cyclization D_ref Substituted 2-Amino-4-phenylthiazole E 1,2-Dihaloethane (e.g., BrCH₂CH₂Br) F Substituted 6-Phenyl-2,3- dihydroimidazo[2,1-b]thiazole E->F Annulation/ Cyclization D_ref->F Annulation/ Cyclization

Caption: General two-stage synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical, question-and-answer format.

Part 1: Issues in the Synthesis of the 2-Amino-4-phenylthiazole Intermediate

Question 1: My yield for the Hantzsch synthesis of 2-amino-4-phenylthiazole is consistently low (<40%). What are the primary causes and how can I fix this?

Answer: Low yields in this step typically stem from three main areas: inefficient halogenation, competing side reactions of the α-haloketone intermediate, and suboptimal reaction conditions.

  • Causality: The classic one-pot method involves generating the α-haloketone in situ from an acetophenone, a halogen (like iodine or bromine), and thiourea.[4][5] The α-haloketone is a potent electrophile and lachrymator, susceptible to self-condensation or reaction with other nucleophiles if its concentration builds up or if conditions are not controlled.[6]

  • Troubleshooting Strategies:

    • Control the Halogenation: Ensure the reaction is heated adequately to facilitate the reaction between the acetophenone, thiourea, and iodine. A common method involves refluxing the mixture for several hours.[4]

    • Optimize Reagent Stoichiometry: An excess of thiourea (e.g., 2 equivalents) is often used to ensure the complete consumption of the valuable α-haloketone intermediate.[4]

    • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields by minimizing the lifetime of reactive intermediates, thereby reducing side product formation.[5]

    • Workup Procedure: After the reaction, cooling the mixture and washing with diethyl ether can help remove unreacted acetophenone and iodine. The crude product is then typically precipitated by making the solution basic with ammonium hydroxide and recrystallized from a suitable solvent like methanol.[4]

Question 2: I am observing significant tar-like, insoluble byproducts during the Hantzsch reaction. What is causing this and how can it be prevented?

Answer: Tar formation is a sign of polymerization or decomposition, often triggered by excessively harsh conditions or the presence of impurities.

  • Causality: The α-haloketone intermediate is sensitive to strong bases and high temperatures, which can lead to Favorskii rearrangement or polymerization. Furthermore, the starting chloroacetaldehyde (if used directly instead of being generated in situ) is notoriously prone to polymerization.[7]

  • Troubleshooting Strategies:

    • Temperature Control: Avoid excessive heating. If using conventional heating, maintain a steady reflux without aggressive boiling.

    • Use a Two-Step Procedure: Isolate the α-haloketone first before reacting it with thiourea. This allows for purification of the intermediate and more controlled conditions for the cyclization step. A common approach is to react the ketone with a brominating agent in a solvent like chloroform or acetic acid.

    • Catalyst Optimization: While often performed without a catalyst, some protocols report the use of heterogeneous catalysts like copper silicate, which can offer milder conditions and improved yields.[8]

Part 2: Challenges in the Cyclization to the Dihydroimidazo[2,1-b]thiazole Ring

Question 1: My final cyclization with 1,2-dibromoethane results in a complex mixture of products with very little of the desired compound. What is the most likely reason?

Answer: This is the most critical challenge in this synthesis, and the problem is almost always one of regioselectivity .

  • Causality: The 2-aminothiazole starting material is an ambident nucleophile, possessing two reactive nitrogen atoms: the endocyclic ring nitrogen (N3) and the exocyclic amino nitrogen (-NH2).[7] Alkylation can occur at either site.

    • Desired Pathway: Alkylation occurs first at the more nucleophilic endocyclic nitrogen (N3). The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack from the exocyclic nitrogen onto the second electrophilic carbon of the 1,2-dihaloethane linker.

    • Side-Reaction Pathway: Initial alkylation on the exocyclic amino group leads to an intermediate that either fails to cyclize efficiently or forms an undesired regioisomer.

  • Visualizing the Mechanistic Challenge:

G cluster_main cluster_desired Desired Pathway cluster_side Side Pathway Start 2-Amino-4-phenylthiazole N_endo Endocyclic N (More Nucleophilic) Start->N_endo Path A N_exo Exocyclic N (Less Nucleophilic) Start->N_exo Path B Int1 Intermediate A (N3-Alkylated) N_endo->Int1 Initial Attack Product 6-Phenyl-2,3-dihydro- imidazo[2,1-b]thiazole Int1->Product Intramolecular Cyclization Int2 Intermediate B (NH₂-Alkylated) N_exo->Int2 Initial Attack Byproduct Isomeric Byproducts or Decomposition Int2->Byproduct Leads to Impurities

Caption: Competing reaction pathways in the final cyclization step.

  • Troubleshooting Strategies:

    • Solvent Choice: The choice of solvent is critical. Refluxing in dry ethanol is a common and effective method.[9] The protic nature of ethanol can help mediate the nucleophilicity and favor the desired pathway. Aprotic solvents like DMF may require more careful temperature control.

    • Base: While some procedures proceed without an added base, others utilize a mild, non-nucleophilic base like sodium carbonate to neutralize the HBr formed during the reaction, which can drive the reaction to completion.[10]

    • Reaction Time and Temperature: These reactions often require prolonged heating (8-24 hours) under reflux.[9][10] Monitor the reaction by TLC to determine the optimal time and avoid decomposition from excessive heating.

Part 3: Purification and Characterization

Question 1: How can I effectively purify the final product from unreacted starting materials and byproducts?

Answer: Purification typically requires either recrystallization or column chromatography, and the choice depends on the nature of the impurities.

  • Strategy 1: Recrystallization: If the main impurity is unreacted 2-aminothiazole, recrystallization can be effective. The bicyclic product is generally less polar. Solvents like ethanol, methanol, or isopropanol are good starting points.[11]

  • Strategy 2: Column Chromatography: This is the most robust method for separating the desired product from isomeric byproducts and other impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

  • Strategy 3: Salt Formation: The final product is basic and can be converted to its hydrochloride salt.[12] This can sometimes facilitate purification, as the salt may have better crystallization properties than the free base. It can be achieved by bubbling dry HCl gas through an ethereal solution of the product or by adding a solution of HCl in isopropanol.

Question 2: What are the key spectroscopic signals that confirm the formation of the this compound structure?

Answer: Confirmation requires a combination of NMR and Mass Spectrometry.

  • ¹H NMR: Look for two characteristic triplets in the aliphatic region (typically around 3.5-4.5 ppm), corresponding to the two adjacent methylene (-CH₂-) groups of the 2,3-dihydro portion of the imidazole ring. You will also see the aromatic protons of the phenyl group and a singlet for the proton at the 5-position of the imidazothiazole core.

  • ¹³C NMR: The spectrum will show the two aliphatic carbons and the distinct aromatic and heterocyclic carbons.

  • Mass Spectrometry (MS): The primary confirmation is observing the correct molecular ion peak (M⁺) corresponding to the calculated molecular weight of your target compound (e.g., 202.28 g/mol for the unsubstituted parent compound).[1] The fragmentation pattern can also provide structural evidence.[1]

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established Hantzsch synthesis procedures.[4][5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Reflux: Heat the mixture under reflux in a heating mantle for 10-12 hours. The reaction mixture will become a dark, thick mass.

  • Workup (Part 1): Cool the flask to room temperature. Add approximately 100 mL of diethyl ether and stir vigorously to wash away unreacted iodine and acetophenone. Decant the ether.

  • Workup (Part 2): To the solid residue in the flask, slowly add concentrated ammonium hydroxide solution with stirring until the mixture is strongly basic. This will neutralize the hydroiodide salt and precipitate the free base.

  • Isolation: Pour the mixture into 500 mL of cold water. Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then recrystallize from methanol or ethanol to yield 2-amino-4-phenylthiazole as a crystalline solid.

    • Expected Yield: 60-75%

    • Characterization: Confirm by melting point and spectroscopic analysis.

Protocol 2: Synthesis of this compound

This protocol describes the cyclization of the intermediate with 1,2-dibromoethane.[9]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-4-phenylthiazole (0.01 mol) in 50 mL of absolute ethanol.

  • Reagent Addition: Add 1,2-dibromoethane (0.012 mol, 1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 7:3).

  • Solvent Removal: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the residue in water and neutralize with a saturated sodium carbonate solution. The free base will precipitate or can be extracted with a solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Expected Yield: 50-70%

    • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and MS analysis.[1]

Reference List

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  • Rathod, A. S., et al. (2000). Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. Oriental Journal of Chemistry, 16(3). --INVALID-LINK--

  • Martinez, R., et al. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 26(21), 6688. --INVALID-LINK--

  • Pattan, S. R., et al. (2018). Synthesis of 2-aminothiazole derivatives. ResearchGate. --INVALID-LINK--

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  • Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. --INVALID-LINK--

  • Al-Qalaf, F., & El-Apasery, M. (2019). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 24(12), 2291. --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. --INVALID-LINK--

  • Kumar, A., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry, 10, 283-290. --INVALID-LINK--

  • Multiple Authors. (n.d.). Current synthesis in the context of benzo[d]imidazo[2,1-b]thiazoles. ResearchGate. --INVALID-LINK--

  • Multiple Authors. (n.d.). Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives. ResearchGate. --INVALID-LINK--

  • Vekariya, R. H., et al. (2017). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. ResearchGate. --INVALID-LINK--

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  • Journal of Applicable Chemistry. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Applicable Chemistry, 11(4), 585-594. --INVALID-LINK--

  • Zarghi, A., et al. (2012). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 11(3), 815-824. --INVALID-LINK--

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  • ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc. --INVALID-LINK--

  • PubChem. (n.d.). 6-Phenyl-2,3-dihydroimidazo(2,1-b)thiazole. --INVALID-LINK--

  • Carradori, S., et al. (2012). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 47(1), 220-229. --INVALID-LINK--

  • Kamal, A., et al. (2017). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3353-3359. --INVALID-LINK--

  • Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2820. --INVALID-LINK--

  • PubChem. (n.d.). 6-phenyl-2,3,5,6-tetrahydroimidazo--INVALID-LINK--[4][13]thiazole. --INVALID-LINK--

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. --INVALID-LINK--

  • Lee, K. J., & Kim, Y. (2002). High Throughput Synthesis of 2,3,6-Trisubstituted-5,6-Dihydroimidazo[2,1-b]thiazole Derivatives. ResearchGate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][4][13]thiazole. --INVALID-LINK--

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. --INVALID-LINK--

  • Popadyuk, I., et al. (2022). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Molbank, 2022(2), M1367. --INVALID-LINK--

References

Technical Support Center: Navigating Pharmacokinetic Challenges of the Imidazo[2,1-b]thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of imidazo[2,1-b]thiazole-based therapeutics. This versatile scaffold is a cornerstone in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, progressing these promising molecules from the bench to preclinical studies is often hampered by significant pharmacokinetic (PK) hurdles.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide not just protocols, but the underlying rationale for experimental decisions, empowering you to intelligently modify and formulate your imidazo[2,1-b]thiazole derivatives for optimal in vivo performance.

Part 1: Initial Assessment & Problem Identification

This section addresses the critical first step: understanding why a potent compound might be failing in vivo.

Question 1: My imidazo[2,1-b]thiazole derivative is highly potent in my in vitro assays, but shows no efficacy in animal models. What is the most likely reason for this discrepancy?

Answer: A significant drop-off from in vitro potency to in vivo efficacy is a classic indicator of poor pharmacokinetic properties, most commonly poor oral bioavailability.[4] The imidazo[2,1-b]thiazole scaffold, while privileged for biological activity, often imparts low aqueous solubility and can be susceptible to rapid metabolism.[4][5] This means that even if administered orally, the compound may not dissolve sufficiently in the gastrointestinal (GI) tract to be absorbed, or it may be cleared by the liver (first-pass metabolism) before it can reach therapeutic concentrations at the target site.

Your first step is to systematically characterize the compound's fundamental physicochemical properties to diagnose the issue.

Question 2: How do I begin to diagnose the specific bioavailability issue with my lead compound?

Answer: The initial step is to determine the Biopharmaceutics Classification System (BCS) class of your compound, which categorizes drugs based on their aqueous solubility and intestinal permeability.[4] Most imidazo[2,1-b]thiazole derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4]

To do this, you need to perform two key experiments:

  • Kinetic Solubility Assay: Determine the solubility across a physiologically relevant pH range (e.g., pH 2.0, 6.5, 7.4) to simulate conditions in the stomach and intestines.

  • Permeability Assay: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based model like Caco-2 monolayers to assess the compound's ability to cross the intestinal barrier.[4]

The results will guide your modification strategy. A workflow for this initial assessment is outlined below.

start Potent In Vitro, Fails In Vivo assess_pk Assess Core PK Properties start->assess_pk solubility Kinetic Solubility Assay (pH 2.0, 6.5, 7.4) assess_pk->solubility Is it dissolving? permeability Permeability Assay (e.g., PAMPA, Caco-2) assess_pk->permeability Is it being absorbed? metabolism Metabolic Stability Assay (Liver Microsomes) assess_pk->metabolism Is it being cleared too fast? low_sol Problem: Poor Solubility (BCS Class II/IV) solubility->low_sol low_perm Problem: Poor Permeability (BCS Class III/IV) permeability->low_perm low_stab Problem: High Clearance (Rapid Metabolism) metabolism->low_stab sol_strat Go to Part 2: Solubility Enhancement Strategies low_sol->sol_strat low_perm->sol_strat Often linked to solubility; start there. met_strat Go to Part 3: Metabolic Stability Strategies low_stab->met_strat

Caption: Initial troubleshooting workflow for poor in vivo efficacy.

Part 2: Troubleshooting Guide - Improving Aqueous Solubility

Low solubility is the most frequent barrier for this scaffold. Here, we address how to modify your molecule to improve it.

Question 3: My compound's solubility is <10 µg/mL. What are the most effective structural modification strategies to improve this?

Answer: Improving solubility through medicinal chemistry involves a Structure-Property Relationship (SPR) approach, where you rationally introduce functionalities that increase polarity and disrupt crystal lattice energy without sacrificing target binding.

Causality: Poor solubility in "brick-dust" type molecules, common for planar heterocyclic systems, is often driven by strong intermolecular forces in the solid state (high crystal lattice energy) and high lipophilicity. The goal is to introduce polar, hydrogen-bonding groups and/or increase the three-dimensionality of the molecule to weaken these crystal packing forces and improve interactions with water.

Key Strategies:

  • Introduce Polar/Ionizable Groups: Adding groups capable of hydrogen bonding or carrying a charge at physiological pH is highly effective.

    • Nitrogen Heterocycles: Incorporating groups like piperazine, morpholine, or N,N-dimethylamine at suitable positions (often C5) can drastically improve solubility.[6] These groups are often basic and can be protonated, forming salts.

    • Hydroxyl or Methoxy Groups: Judicious placement of -OH or -OCH3 groups on aryl substituents can improve polarity. Be mindful that intramolecular hydrogen bonding can sometimes negate the desired effect.

  • Break Planarity & Reduce Symmetry: A perfectly planar molecule packs very efficiently into a crystal lattice.

    • Spirocycles: Introducing spirocyclic moieties is an advanced strategy to add a 3D character, which disrupts packing and can improve solubility.[7][8]

    • Steric Hindrance: Adding bulky groups like tert-butyl can disrupt planarity, though this may also negatively impact target binding.

  • Bioisosteric Replacements: Replace a lipophilic group with a more polar one of a similar size and shape to maintain biological activity. A classic example is replacing a phenyl ring with a pyridine ring to introduce a nitrogen atom for hydrogen bonding.

Table 1: Impact of Substitutions on Imidazo[2,1-b]thiazole Properties

Position of SubstitutionCommon Substituent TypeGeneral Effect on SolubilityGeneral Effect on Metabolic StabilityRepresentative References
C2-Aryl Electron-donating groups (e.g., -OCH3)Moderate increaseCan be a site for O-demethylation[9]
Electron-withdrawing groups (e.g., -Cl, -F)Generally decreasesCan block metabolism at that site[1][10]
C5 Mannich bases (e.g., -CH2-N(CH3)2, morpholinomethyl)Significant increaseVariable; can introduce new metabolic sites[6][11]
Chalcone conjugatesGenerally decreasesDepends on the chalcone moiety[12]
C6-Aryl Methylsulfonyl (-SO2CH3)Moderate increaseGenerally stable[6][11]
Halogens (-Br, -Cl)Generally decreasesCan block metabolism at that site[9]

Part 3: Troubleshooting Guide - Enhancing Metabolic Stability

If your compound has sufficient solubility but is cleared too quickly, the issue is likely metabolic instability.

Question 4: My compound shows high clearance in liver microsome assays. How do I identify and block these "metabolic soft spots"?

Answer: The imidazo[2,1-b]thiazole core, particularly the electron-rich thiazole ring, can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[5] Studies have shown that this can lead to the formation of reactive S-oxide metabolites, which may then be conjugated with glutathione and rapidly excreted.[5][13]

The Strategy: Identify, Block, and Re-test

  • Identify the Metabolite(s): The first step is to run a metabolite identification (MetID) study. This involves incubating your compound with liver microsomes (or hepatocytes) and NADPH, followed by analysis with high-resolution LC-MS/MS. Look for mass shifts corresponding to common metabolic reactions:

    • Oxidation: +16 Da (addition of an oxygen atom)

    • Demethylation: -14 Da (loss of CH2 from a methoxy or N-methyl group)

    • Glutathione Conjugation: +305 Da

  • Block the "Soft Spot": Once you've identified a likely site of metabolism, you can make specific chemical modifications to block it.

    • Deuterium Replacement: If metabolism involves the cleavage of a C-H bond (e.g., at a benzylic position), replacing that hydrogen with deuterium (D) can slow the reaction rate due to the kinetic isotope effect.[14] This is a very subtle modification that is unlikely to affect potency.

    • Halogenation: Replacing a hydrogen with a fluorine or chlorine atom at a site of oxidation (e.g., on a phenyl ring) makes that position electronically resistant to attack by CYP enzymes.

    • Bioisosteric Replacement: In some cases, the entire thiazole ring itself is the liability. A more drastic but potentially effective strategy is to replace the thiazole ring with a more metabolically robust heterocycle, such as a 1,2,4-thiadiazole, if the core scaffold is not essential for binding.[5]

start High In Vitro Clearance metid Metabolite ID Study (LC-MS/MS) start->metid soft_spot Identify 'Soft Spot' (e.g., Oxidation, Demethylation) metid->soft_spot block Block Metabolism soft_spot->block deuterate Deuteration (Kinetic Isotope Effect) block->deuterate C-H cleavage halogenate Fluorination/Chlorination block->halogenate Aromatic oxidation bioisostere Bioisosteric Replacement (e.g., Thiazole -> Thiadiazole) block->bioisostere Scaffold liability retest Synthesize & Re-test (Microsomal Stability Assay) deuterate->retest halogenate->retest bioisostere->retest

Caption: Workflow for identifying and mitigating metabolic liabilities.

Part 4: Advanced Solutions & Formulation Strategies

Question 5: I've tried several structural modifications, but they either don't solve the PK problem or they significantly reduce the compound's potency. What other options do I have?

Answer: This is a common dilemma where the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) are at odds. When medicinal chemistry is exhausted, you should turn to formulation science. Formulation strategies can dramatically improve the bioavailability of poorly soluble compounds without altering their chemical structure.

Causality: The goal of these formulations is to present the drug to the GI tract in a state that enhances its dissolution rate and/or concentration, thereby increasing the amount of drug available for absorption.

Table 2: Comparison of Formulation Strategies for Poorly Soluble Imidazo[2,1-b]thiazoles

StrategyMechanism of ActionAdvantagesDisadvantagesBest For...
Particle Size Reduction (Micronization/Nanosizing)Increases surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4]Well-established; can be applied to many compounds.High energy input; risk of particle agglomeration; requires stabilizers.BCS Class II compounds with dissolution rate-limited absorption.
Amorphous Solid Dispersions The drug is molecularly dispersed in a hydrophilic polymer matrix, preventing crystallization and maintaining a high-energy, more soluble amorphous state.[4]Can achieve significant solubility enhancement; can create a "supersaturated" state.Physically unstable over time (risk of recrystallization); requires careful polymer selection."Brick-dust" compounds with high melting points.
Complexation with Cyclodextrins The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin, whose hydrophilic exterior improves water solubility.[4]Forms a true solution; can improve stability.Limited by drug size and geometry; can be expensive; potential for nephrotoxicity with some cyclodextrins.Smaller molecules that fit within the cyclodextrin cavity.
Lipid-Based Formulations (e.g., SMEDDS)The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids, improving solubilization and absorption.[4]Can enhance lymphatic uptake, bypassing first-pass metabolism; protects the drug from degradation.Complex to develop; potential for GI side effects; requires careful excipient selection."Grease-ball" compounds (highly lipophilic, BCS Class II/IV).

Part 5: Key Experimental Protocols

Protocol 1: General Method for In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolic clearance of an imidazo[2,1-b]thiazole derivative in a liver microsomal system.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: NADP+, G6P; Solution B: G6PDH)

  • Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix of HLM and phosphate buffer. For a final HLM concentration of 0.5 mg/mL, mix the appropriate volumes.

  • Pre-incubation: Add the HLM/buffer mix to the wells of a 96-well plate. Add the test compound to achieve a final concentration of 1 µM. (Keep the final DMSO concentration ≤ 0.1%).

  • Initiate Reaction: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold ACN containing an internal standard. The 0-minute time point is quenched immediately after adding the compound, before adding NADPH.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Self-Validation: The protocol should include positive and negative controls. A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) should be run in parallel to ensure the microsomal system is active and performing as expected. The 0-minute time point serves as the baseline for 100% compound remaining.

Protocol 2: Preparation of a Nanoparticle Formulation

Objective: To improve the oral bioavailability of a poorly soluble imidazo[2,1-b]thiazole by preparing a nanosuspension.[4]

Materials:

  • Imidazo[2,1-b]thiazole compound

  • Organic solvent (e.g., acetone, ethanol)

  • Aqueous solution with a stabilizer (e.g., 0.5% w/v Pluronic F127 or Tween 80)

  • Stir plate and magnetic stirrer

  • Syringe pump (for controlled addition)

Procedure:

  • Dissolve Compound: Dissolve the imidazo[2,1-b]thiazole compound in the chosen organic solvent to create a stock solution (e.g., 10 mg/mL).

  • Prepare Aqueous Phase: Place the aqueous stabilizer solution in a beaker on a stir plate and stir vigorously.

  • Precipitation: Using a syringe pump for a controlled and consistent addition rate, slowly inject the organic drug solution into the stirring aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.

  • Solvent Removal: Allow the resulting suspension to stir at room temperature for several hours (or overnight) in a fume hood to evaporate the organic solvent.

  • Characterization: Characterize the resulting nanosuspension for particle size and distribution using Dynamic Light Scattering (DLS).

  • Solidification (Optional): For long-term stability, the nanosuspension can be lyophilized (freeze-dried) into a solid powder, which can be reconstituted before in vivo dosing.

Self-Validation: The effectiveness of the formulation should be confirmed by comparing the pharmacokinetic profile (e.g., Cmax, AUC) of the nanoparticle formulation against a simple suspension of the micronized drug in a suitable animal model (e.g., rats). A significant increase in plasma exposure would validate the approach.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole and Levamisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the established therapeutic agent, levamisole, and the related compound, 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole. While both share a core imidazo[2,1-b]thiazole structure, their documented biological activities and established efficacies diverge significantly. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, known efficacies, and the experimental protocols required for their evaluation.

Introduction

The imidazo[2,1-b]thiazole scaffold is a "privileged" structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] The most prominent example is levamisole, the levorotatory isomer of tetramisole, which has been widely used as an anthelmintic and an immunomodulatory agent.[1][3] In contrast, this compound is primarily known as a degradation product and impurity of levamisole.[4][5] While derivatives of the imidazo[2,1-b]thiazole class have been explored for a wide range of therapeutic applications, including anthelmintic, anticancer, anti-inflammatory, and antiviral activities,[3][6][7] direct comparative efficacy data between levamisole and its specific degradation product in an anthelmintic context is scarce in publicly available literature. This guide will therefore focus on the well-documented efficacy of levamisole as a benchmark and explore the reported biological activities of this compound, highlighting areas for future comparative research.

Mechanism of Action: A Tale of Two Molecules

The biological activities of these two compounds, while stemming from a similar chemical scaffold, are understood to different extents.

Levamisole: A Dual-Action Agent

Levamisole exhibits two primary, well-characterized mechanisms of action:

  • Anthelmintic Action: Levamisole acts as a potent agonist of the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes. This binding leads to the opening of ion channels, causing an influx of ions and resulting in depolarization of the muscle membrane. This sustained depolarization leads to spastic paralysis of the worm, which is then unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.[8]

  • Immunomodulatory Action: Levamisole's effects on the immune system are more complex and are thought to contribute to its use as an adjuvant in cancer therapy and for other conditions.[9] It has been shown to restore depressed immune function by stimulating T-lymphocytes and phagocytes.[9][10] Proposed mechanisms include mimicking the action of the thymic hormone thymopoietin and modulating the production of various cytokines.[11][12]

Caption: Mechanisms of action for Levamisole.

This compound: An Emerging Profile

The mechanism of action for this compound is less defined, with research primarily focusing on its potential in other therapeutic areas:

  • Anticancer Properties: Studies on derivatives of this compound suggest that its anticancer effects may be due to the induction of apoptosis (programmed cell death) and interference with cellular signaling pathways, such as the RAF-MEK-ERK pathway in melanoma cells.[13][14]

  • Anti-inflammatory and Antimicrobial Activities: Various derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated anti-inflammatory and antimicrobial properties, though the specific mechanisms are still under investigation.[15][16] One of the breakdown products of levamisole, 6-phenyl-2,3-dihydroimidazo(2,1b)-thiazole, has been noted to have lymphocyte-stimulating effects, which could play a role in its biological activity.[17]

Comparative Efficacy: A Data-Driven Analysis

A direct comparison of the anthelmintic efficacy is challenging due to the lack of published data for this compound. However, we can present the established efficacy of levamisole and the reported activities of the imidazo[2,1-b]thiazole class to which this compound belongs.

Anthelmintic Efficacy of Levamisole

Levamisole has demonstrated broad-spectrum efficacy against a variety of gastrointestinal nematodes. The following table summarizes representative in vitro efficacy data.

Nematode SpeciesAssay TypeEfficacy MetricValueSource
Haemonchus contortusLarval Development TestEC503.2 ± 1.1 µM[8]
Haemonchus contortus (susceptible)Larval Development AssayEC500.76[18]
Haemonchus contortusEgg Hatch TestLC90>0.1 µg/ml[19]
Biological Activity of this compound and its Derivatives

While direct anthelmintic data is lacking, derivatives of the core structure have shown other significant biological activities.

Cell Line / TargetActivityEfficacy MetricValueSource
Melanoma CellsAnticancer (Pan-RAF inhibitor)IC50Nanomolar range[13]
Various Cancer Cell LinesAnticancerIC50Varies by derivative and cell line[14][20]
Mycobacterium tuberculosisAntimycobacterialIC50 / IC902.32 µM / 7.05 µM (for a derivative)[7]

Experimental Protocols for Efficacy Evaluation

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key anthelmintic assays.

In Vitro Assay: Larval Motility Inhibition Assay

This assay is a fundamental in vitro method for assessing the direct effect of a compound on nematode larvae.

Caption: Workflow for the Larval Motility Inhibition Assay.

Step-by-Step Protocol:

  • Larvae Preparation: Obtain third-stage (L3) larvae of the target nematode (e.g., Haemonchus contortus) from fecal cultures of infected animals.[21] Wash the larvae extensively with phosphate-buffered saline (PBS) to remove debris.[21]

  • Compound Preparation: Prepare stock solutions of the test compounds (this compound and levamisole) and a positive control (e.g., ivermectin) in a suitable solvent like dimethyl sulfoxide (DMSO).[22][23] Create a series of dilutions in the assay medium (e.g., RPMI-1640).[22][23] A solvent control (medium with DMSO) should also be prepared.[22][23]

  • Assay Setup: In a 96-well microtiter plate, add approximately 50-100 L3 larvae to each well containing the different concentrations of the test compounds, positive control, and solvent control.[21]

  • Incubation: Incubate the plate at 37°C for 24 to 72 hours.[21]

  • Motility Assessment: At predetermined time points, assess larval motility. This can be done visually under an inverted microscope, counting the number of motile versus non-motile larvae.[21] A larva is considered non-motile if it does not move upon gentle prodding.[21] Alternatively, automated microplate readers that detect larval movement can be used for higher throughput.[21]

  • Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the solvent control. Use this data to determine the half-maximal inhibitory concentration (IC50) value for each compound.[21]

In Vivo Assay: Fecal Egg Count Reduction Test (FECRT) in Sheep

The FECRT is the standard method for evaluating the in vivo efficacy of an anthelmintic in livestock.

Caption: Workflow for the Fecal Egg Count Reduction Test.

Step-by-Step Protocol:

  • Animal Selection: Select a group of sheep (at least 10-15 per group) with naturally or experimentally induced gastrointestinal nematode infections, confirmed by a fecal egg count (FEC) of >150 eggs per gram (EPG).[24][25]

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.[24][25]

  • Treatment: Randomly allocate the animals to different treatment groups: a control group (vehicle only), a levamisole group, and a this compound group. Administer the treatments orally at the desired dose.[24]

  • Post-treatment Sampling: Collect fecal samples from the same animals 10-14 days after treatment.[24][26]

  • Fecal Egg Count: Process all fecal samples using a standardized method like the McMaster technique to determine the number of nematode eggs per gram of feces (EPG).[25][27]

  • Data Analysis: Calculate the mean EPG for each group before and after treatment. The percentage reduction in EPG for each treatment group is calculated using the following formula: % Reduction = [1 - (Mean post-treatment EPG / Mean pre-treatment EPG)] x 100.[25] A reduction of 95% or more is generally considered effective.[25][26]

Conclusion and Future Directions

This guide consolidates the current understanding of this compound and the well-established anthelmintic, levamisole. While levamisole's efficacy and dual mechanism of action are well-documented, this compound remains a molecule of interest primarily for its potential in oncology and other areas.

The structural similarity between these two compounds suggests that this compound could possess some degree of anthelmintic or immunomodulatory activity. However, the lack of direct comparative studies represents a significant knowledge gap. The experimental protocols detailed herein provide a clear framework for conducting such investigations. Future research should focus on a head-to-head comparison of these two molecules in both in vitro and in vivo anthelmintic assays to definitively characterize the efficacy profile of this compound. Such studies would not only provide valuable data for the drug development community but also enhance our understanding of the structure-activity relationships within the promising imidazo[2,1-b]thiazole class of compounds.

References

A Comparative Benchmarking Guide: 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole Derivatives Versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued drug targets in modern medicine[1]. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers, with numerous drugs now approved for clinical use[2].

The imidazo[2,1-b]thiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities[3]. Among its derivatives, the 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole series has shown significant promise as a source of novel kinase inhibitors, with potent activity against key oncogenic kinases such as RAF and FMS-like tyrosine kinase 3 (FLT3)[4][5][6].

This guide provides a comprehensive framework for benchmarking novel this compound derivatives against well-established, clinically relevant kinase inhibitors. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific rationale and methodologies that ensure a robust and reproducible comparison. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this promising class of compounds.

The Scientific Imperative for Benchmarking

The journey of a novel kinase inhibitor from discovery to clinical application is paved with rigorous comparative analysis. Benchmarking against known inhibitors is not merely a formality but a critical step to:

  • Establish Potency and Selectivity: Quantitatively determine the inhibitory concentration (e.g., IC50) of a new compound and compare it to the "gold standards" for a given kinase target.

  • Define the Therapeutic Window: A highly potent compound is only useful if it is also selective for its intended target, minimizing off-target effects that can lead to toxicity.

  • Guide Lead Optimization: Understanding how a novel scaffold performs relative to existing drugs provides invaluable insights for medicinal chemists to refine its structure and improve its pharmacological properties.

This guide will focus on two clinically significant kinase targets where this compound derivatives have shown notable activity: BRAF kinase , a key component of the MAPK/ERK signaling pathway, and FLT3 kinase , a critical driver in acute myeloid leukemia (AML).

Comparative Analysis: 6-Phenyl-imidazo[2,1-b]thiazole Derivatives vs. Standard Inhibitors

A critical aspect of benchmarking is the direct comparison of quantitative data. The following tables summarize the in vitro inhibitory potency (IC50) of representative 6-Phenyl-imidazo[2,1-b]thiazole derivatives against BRAF and FLT3 kinases, alongside the IC50 values of well-established inhibitors.

Table 1: In Vitro BRAF Kinase Inhibitory Potency (IC50)
CompoundTarget KinaseIC50 (nM)Reference StandardTarget KinaseIC50 (nM)
Imidazothiazole Derivative 1zb V600E-B-RAF0.978Vemurafenib V600E-BRAF~1-31
RAF18.2c-RAF-1~48
Imidazothiazole Derivative 36 V600E-B-RAF50Sorafenib V600E-BRAF~22-38
c-RAF-1~6
Imidazothiazole Derivative 40 B-RAFV600E23.1 ± 1.2Dabrafenib B-RAFV600E47.2 ± 2.5

Data for Vemurafenib and Sorafenib are compiled from multiple sources and represent a range of reported values.[7][8][9][10] Data for Imidazothiazole derivatives and Dabrafenib are from cited research articles.[5][6]

Table 2: In Vitro FLT3 Kinase Inhibitory Potency (IC50)
CompoundTarget KinaseIC50 (nM)Reference StandardTarget KinaseIC50 (nM)
6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide (Compound 19) FLT322Quizartinib FLT3-ITD~0.38-0.62
FLT3 (wild-type)~6.3
Imidazo[1,2-b]pyridazine Derivative 34f FLT3-ITD4Gilteritinib FLT3-ITD~0.7-1.8
FLT3-D835Y1FLT3 (wild-type)~5

Data for Quizartinib and Gilteritinib are compiled from multiple sources and represent a range of reported values.[3][11][12] Data for the imidazo[2,1-b]thiazole and imidazo[1,2-b]pyridazine derivatives are from cited research articles.[4][13]

Expert Interpretation: The data presented in these tables highlight the significant potential of the imidazo[2,1-b]thiazole scaffold. For instance, imidazothiazole derivative 1zb demonstrates sub-nanomolar potency against the clinically important V600E mutant of B-RAF, rivaling and in some cases exceeding the potency of established drugs like Vemurafenib and Sorafenib[5]. Similarly, while the FLT3-targeting derivatives show slightly less potency than the highly optimized drugs Quizartinib and Gilteritinib, they still operate in the low nanomolar range, indicating a promising starting point for further optimization[4][13].

Visualizing the Mechanism: The RAF-MEK-ERK Signaling Pathway

To understand the context of BRAF inhibition, it is crucial to visualize its place in the MAPK/ERK signaling cascade. This pathway is a central regulator of cell proliferation and survival, and its aberrant activation is a key driver of many cancers[1][14][15].

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF (Target of Imidazothiazole Derivatives) RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation GeneExpression Cell Proliferation, Survival, etc. TranscriptionFactors->GeneExpression Regulates Kinase_Assay_Workflow Start Start: Prepare Reagents AddKinase Add Kinase Enzyme to 384-well plate Start->AddKinase AddInhibitor Add Serial Dilutions of Test Compound & Controls AddKinase->AddInhibitor InitiateReaction Add ULight-Substrate/ATP Mix to initiate reaction AddInhibitor->InitiateReaction IncubateKinase Incubate at Room Temperature (e.g., 60 minutes) InitiateReaction->IncubateKinase StopReaction Stop Reaction with EDTA IncubateKinase->StopReaction AddDetection Add Eu-labeled Antibody Detection Mix StopReaction->AddDetection IncubateDetection Incubate at Room Temperature (e.g., 60 minutes) AddDetection->IncubateDetection ReadPlate Read TR-FRET Signal (Excitation: 320nm, Emission: 665nm) IncubateDetection->ReadPlate AnalyzeData Analyze Data: Calculate IC50 values ReadPlate->AnalyzeData Screening_Cascade PrimaryScreen Primary Screen: High-Throughput In Vitro Kinase Assay HitConfirmation Hit Confirmation: Re-test active compounds PrimaryScreen->HitConfirmation IC50Determination IC50 Determination: Dose-response curves HitConfirmation->IC50Determination SelectivityProfiling Selectivity Profiling: Screen against a panel of kinases IC50Determination->SelectivityProfiling CellularAssays Cell-Based Assays: Cell Viability (MTT), Target Engagement SelectivityProfiling->CellularAssays LeadOptimization Lead Optimization: Structure-Activity Relationship (SAR) studies CellularAssays->LeadOptimization InVivoModels In Vivo Animal Models: Efficacy and Toxicology LeadOptimization->InVivoModels

References

Validating the Promise of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole: A Comparative Guide for In Vivo Translation

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers and drug development professionals, this guide provides a strategic framework for advancing 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole from promising in vitro findings to validated in vivo efficacy. The imidazo[2,1-b]thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2] Our focus here is to outline the critical animal model studies required to translate the anticipated potential of this specific molecule into preclinical data, comparing its projected performance against established therapeutics.

Section 1: Decoding the In Vitro Potential of this compound

While direct, comprehensive in vitro studies on this compound are emerging, the wealth of data on closely related analogs allows us to build a strong hypothesis for its biological activity. The 6-phenyl substitution is a recurring motif in many biologically active imidazo[2,1-b]thiazole derivatives.

Anticipated Anti-Inflammatory Activity

Derivatives of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazole have shown potent anti-inflammatory activity.[3][4] A key mechanism for anti-inflammatory action in this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[5] Studies on related imidazo[2,1-b]thiazole analogs have demonstrated selective and potent COX-2 inhibition with IC50 values in the nanomolar range.[6] Based on this, it is hypothesized that this compound will exhibit significant anti-inflammatory effects, likely mediated through the inhibition of prostaglandin synthesis via the COX-2 pathway.

Hypothesized Anticancer Efficacy, Particularly in Melanoma

The imidazo[2,1-b]thiazole core is a cornerstone of numerous anticancer agents.[2] A significant body of research has highlighted the efficacy of these derivatives against various cancer cell lines, with a particular emphasis on melanoma.[1][7][8][9] Notably, derivatives have been developed as potent pan-RAF inhibitors, targeting the MAPK signaling pathway which is frequently hyperactivated in melanoma due to mutations like BRAF V600E.[10][11][12] Given that this compound shares the core structure of these successful RAF inhibitors, it is a strong candidate for demonstrating significant in vitro antiproliferative activity against BRAF-mutant melanoma cell lines.

Section 2: In Vivo Validation Strategy: A Tale of Two Models

To rigorously test these hypotheses, we propose a two-pronged in vivo validation approach, utilizing well-established animal models for inflammation and melanoma. This section provides not just the protocols, but the scientific rationale behind the experimental design.

The Adjuvant-Induced Arthritis (AIA) Rat Model for Anti-Inflammatory Validation

The AIA model in rats is a widely accepted preclinical model for rheumatoid arthritis, characterized by robust and measurable polyarticular inflammation, bone resorption, and periosteal bone proliferation.[13] It is an excellent model to assess the efficacy of novel anti-inflammatory agents.

Experimental Workflow: Adjuvant-Induced Arthritis Model

cluster_0 Induction Phase cluster_1 Treatment & Monitoring Phase cluster_2 Endpoint Analysis A Day 0: Induce Arthritis Inject Complete Freund's Adjuvant (CFA) subcutaneously at the base of the tail in Lewis rats. B Day 0-21: Daily Dosing Administer vehicle, this compound, or Indomethacin orally. A->B C Monitor Paw Edema Measure paw volume using a plethysmometer every 2-3 days. B->C D Clinical Scoring Assess arthritis severity based on a 0-4 scale per paw. C->D E Day 21: Euthanasia & Sample Collection Collect blood for cytokine analysis (TNF-α, IL-6) and hind paws for histopathology. D->E F Histopathological Assessment Score inflammation, pannus formation, cartilage damage, and bone resorption. E->F

Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) model.

Detailed Experimental Protocol: Adjuvant-Induced Arthritis in Rats

  • Animal Model: Male Lewis rats (6-8 weeks old) are used due to their high susceptibility to AIA.

  • Induction of Arthritis: On day 0, rats are lightly anesthetized, and arthritis is induced by a single subcutaneous injection of 100 µL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis at the base of the tail.[13][14]

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (e.g., 10, 30, 100 mg/kg, administered orally once daily).

    • Group 3: Indomethacin (positive control, e.g., 1-2 mg/kg, administered orally once daily).[5]

  • Efficacy Parameters:

    • Paw Edema: The volume of both hind paws is measured using a plethysmometer on alternate days from day 10 to day 21. The percentage inhibition of edema is calculated.

    • Arthritis Score: The severity of arthritis in each paw is visually scored on a scale of 0 to 4, with a maximum score of 16 per animal.

    • Body Weight: Monitored daily as an indicator of systemic toxicity.

  • Endpoint Analysis (Day 21):

    • Histopathology: Ankle joints are collected, fixed, decalcified, and stained with hematoxylin and eosin. Sections are scored for inflammation, pannus formation, cartilage damage, and bone resorption.

    • Cytokine Analysis: Blood is collected for measuring serum levels of pro-inflammatory cytokines like TNF-α and IL-6.

Comparative Performance:

CompoundDose (oral)Animal ModelKey Efficacy FindingsReference
Indomethacin (Standard) 1-2 mg/kgAdjuvant-Induced Arthritis (Rat)Significant reduction in paw edema (14-29% inhibition) and improvement in arthritis scores.[5][10][10],[5]
This compound (Projected) 10-100 mg/kgAdjuvant-Induced Arthritis (Rat)Expected to show a dose-dependent reduction in paw edema and arthritis scores, potentially comparable or superior to Indomethacin, with a potentially better safety profile.N/A
The BRAF V600E Melanoma Xenograft Model for Anticancer Validation

To assess the anticancer potential, a human melanoma xenograft model in immunocompromised mice is the gold standard. We propose using the A375 cell line, which harbors the BRAF V600E mutation, a key therapeutic target.[11]

Experimental Workflow: Melanoma Xenograft Model

cluster_0 Tumor Implantation cluster_1 Treatment & Monitoring Phase cluster_2 Endpoint Analysis A Day 0: Cell Inoculation Subcutaneously inject A375 human melanoma cells into the flank of athymic nude mice. B Tumor Growth Allow tumors to reach a palpable size (e.g., 100-150 mm³). A->B C Randomization & Dosing Randomize mice into treatment groups. Administer vehicle, this compound, or Vemurafenib. B->C D Tumor Volume Measurement Measure tumor dimensions with calipers twice weekly. C->D E Study Termination Euthanize mice when tumors reach a predetermined size or at the end of the study period. D->E F Data Analysis Calculate Tumor Growth Inhibition (TGI). Analyze tumor weights and perform pharmacodynamic studies (e.g., Western blot for p-ERK). E->F

Caption: Workflow for the Melanoma Xenograft model.

Detailed Experimental Protocol: A375 Melanoma Xenograft in Mice

  • Animal Model: Athymic nude mice (Nu/Nu), 5-7 weeks old, are used to prevent rejection of the human tumor cells.[6]

  • Cell Culture and Implantation: A375 cells are cultured under standard conditions. On the day of implantation, cells are harvested and 2 x 10^6 cells in 0.2 mL of sterile PBS are injected subcutaneously into the right flank of each mouse.[6]

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., 25, 50 mg/kg, administered orally or intraperitoneally daily).

    • Group 3: Vemurafenib (positive control, e.g., 10-25 mg/kg, administered orally daily).[6]

  • Efficacy Parameters:

    • Tumor Volume: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (width^2 x length) / 2.[3]

    • Tumor Growth Inhibition (TGI): Calculated at the end of the study to quantify the antitumor effect.

    • Body Weight: Monitored twice weekly to assess toxicity.

  • Endpoint Analysis:

    • Tumor Weight: At the end of the study, tumors are excised and weighed.

    • Pharmacodynamics: A subset of tumors can be collected shortly after the last dose to analyze the inhibition of the MAPK pathway (e.g., by measuring phosphorylated ERK levels via Western blot).

Comparative Performance:

CompoundDoseAnimal ModelKey Efficacy FindingsReference
Vemurafenib (Standard) 10-25 mg/kg (oral)A375 Melanoma Xenograft (Mouse)Significant tumor growth inhibition and, in some cases, tumor regression.[6][15][6],[15]
This compound (Projected) 25-50 mg/kgA375 Melanoma Xenograft (Mouse)Expected to demonstrate significant TGI, potentially through the inhibition of the RAF-MEK-ERK pathway.N/A
Compound 38a (Imidazo[2,1-b]thiazole analog) Not specifiedMelanoma Xenograft (Mouse)Selected for in vivo testing due to potent in vitro pan-RAF inhibitory activity.[10][12][10],[12]

Section 3: Mechanistic Insights and the Path Forward

The proposed in vivo studies are not merely about efficacy but also about validating the hypothesized mechanisms of action.

Unraveling the Anti-Inflammatory and Immunomodulatory Mechanism

The structurally similar compound, Levamisole ((S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole), is a known immunomodulator that can restore depressed immune function.[16][17] It enhances T-cell responses, and potentiates monocyte and macrophage functions.[16][17] It is plausible that this compound shares some of these immunomodulatory properties in addition to direct COX inhibition. The AIA model, with its strong immunological component, is ideal for exploring this dual mechanism. Analysis of immune cell infiltration in the joints and systemic cytokine profiles will provide crucial insights.

Proposed Signaling Pathway: Anti-Inflammatory Action

cluster_0 Inflammatory Stimulus cluster_1 Cellular Response Inflammatory\nStimulus Inflammatory Stimulus COX-2\nUpregulation COX-2 Upregulation Inflammatory\nStimulus->COX-2\nUpregulation Arachidonic\nAcid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic\nAcid->Prostaglandins COX-2 Inflammation\n(Pain, Edema) Inflammation (Pain, Edema) Prostaglandins->Inflammation\n(Pain, Edema) This compound This compound This compound->Prostaglandins Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway.

Confirming the Anticancer Mechanism of Action

For the anticancer application, the key is to confirm on-target activity in the in vivo setting. The MAPK pathway is a critical driver of proliferation in BRAF-mutant melanoma.[10] Therefore, demonstrating a reduction in phosphorylated ERK (p-ERK), a downstream effector of BRAF, in tumor tissues from treated animals would provide strong evidence that this compound is acting as a RAF inhibitor.

Proposed Signaling Pathway: Anticancer Action in BRAF V600E Melanoma

BRAF V600E\n(Constitutively Active) BRAF V600E (Constitutively Active) MEK MEK BRAF V600E\n(Constitutively Active)->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation &\nSurvival Proliferation & Survival ERK->Proliferation &\nSurvival This compound This compound This compound->MEK Inhibition

Caption: Hypothesized inhibition of the MAPK pathway.

Conclusion

This compound stands as a promising candidate for development as both an anti-inflammatory and an anticancer agent. While its in vitro profile is strongly suggested by the extensive research on its analogs, rigorous in vivo validation is the critical next step. The experimental frameworks detailed in this guide, comparing its performance against established drugs like Indomethacin and Vemurafenib, provide a clear and scientifically robust path to generating the necessary preclinical data. Successful outcomes in these models would not only validate the therapeutic potential of this specific molecule but also reinforce the versatility and importance of the imidazo[2,1-b]thiazole scaffold in modern drug discovery.

References

A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the selectivity of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole and its derivatives. We will delve into its known target class, compare methodologies for identifying off-target effects, and provide actionable experimental protocols to ensure robust and reliable data.

Introduction to this compound

This compound is a heterocyclic compound built upon a fused imidazole and thiazole ring system.[1][2][3] Its molecular formula is C₁₁H₁₀N₂S.[1][2] This scaffold has garnered significant interest in medicinal chemistry, primarily for its potential as an antitumor agent.[1][4][5] The phenyl group enhances the molecule's lipophilicity, which may contribute to improved cellular uptake and bioavailability.[1]

In drug discovery, a compound's therapeutic efficacy is defined by its ability to modulate a specific biological target. However, unintended interactions, known as off-target effects, can lead to toxicity or unexpected side effects. Therefore, a thorough assessment of a compound's selectivity is a critical step in its development. This guide focuses on the experimental strategies used to profile the on- and off-target activities of this compound, providing a comparative context against other kinase inhibitors.

Primary Target Profile: The Imidazo[2,1-b]thiazole Scaffold as a Kinase Inhibitor Core

Research has increasingly pointed towards protein kinases as a primary target class for the imidazo[2,1-b]thiazole scaffold. Kinases are crucial nodes in cellular signaling, and their dysregulation is a hallmark of many cancers.

A key study identified derivatives of 6-phenylimidazo[2,1-b]thiazole as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) .[6] FLT3 is a receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplication or ITD), becomes constitutively active and drives the proliferation of cancer cells, particularly in acute myeloid leukemia (AML).[6] The ability of this scaffold to inhibit FLT3 and induce apoptosis in FLT3-dependent cell lines underscores its therapeutic potential.[1][6][7] Other research has explored derivatives as pan-RAF inhibitors, further cementing the scaffold's role in targeting the MAPK signaling cascade.[8]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Activates Compound 6-Phenyl-2,3-dihydro- imidazo[2,1-b]thiazole Compound->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of the compound.

A Framework for Comparative Selectivity Analysis

To build a comprehensive profile of a compound's specificity, a multi-pronged experimental approach is required. No single assay can provide a complete picture. The following workflow illustrates a logical progression from broad, in vitro screening to targeted, in-cell validation.

Off_Target_Workflow cluster_0 Phase 1: Broad Screening (In Vitro) cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Discovery KinomeScan Kinase Selectivity Profiling (e.g., KinomeScan®) Data_Analysis Data Analysis & Hit Prioritization KinomeScan->Data_Analysis Identifies On- and Off-Targets CETSA Cellular Thermal Shift Assay (CETSA) (Confirms Target Engagement) Proteomics Chemical Proteomics (Identifies Novel Binders) CETSA->Proteomics If mechanism is unclear Phenotypic Phenotypic Screening (Assesses Cellular Response) Initial_Hit Test Compound (6-Phenyl-2,3-dihydro- imidazo[2,1-b]thiazole) Initial_Hit->KinomeScan Data_Analysis->CETSA Validate Hits Data_Analysis->Phenotypic

Caption: Experimental workflow for assessing compound selectivity and off-target effects.

In Vitro Profiling: Kinase Panel Screening

The most direct way to assess kinase inhibitor selectivity is to screen it against a large panel of purified kinases.[9][10] This approach, often called kinome scanning, measures the compound's inhibitory activity against hundreds of kinases, providing a broad view of its interaction landscape.[10] The results are crucial for identifying potential off-target liabilities early in the development process.

Data Interpretation: The data is often presented as the percentage of inhibition at a fixed concentration or as IC₅₀/Kₔ values. A selective compound will potently inhibit its intended target with minimal effect on other kinases. In contrast, a promiscuous or "dirty" compound will inhibit many kinases.

Table 1: Hypothetical Kinase Selectivity Profile Comparison (% Inhibition at 1 µM)

Kinase TargetThis compound (Hypothetical)Compound A (Selective FLT3 Inhibitor)Compound B (Promiscuous Inhibitor)
FLT3 95% 98% 99%
KIT 45%15%92%
BRAF 10%2%85%
SRC 18%5%95%
EGFR 5%1%78%
VEGFR2 25%8%88%
Experimental Protocol: Kinase Selectivity Profiling

This protocol is a generalized procedure for using a commercial kinase profiling system.

  • Reagent Preparation:

    • Thaw kinase reaction buffers, kinases, and substrate/cofactor solutions on ice.

    • Prepare the test compound (e.g., this compound) stock solution in 100% DMSO. Create a 2X working solution at the desired screening concentration in the appropriate reaction buffer.

    • Rationale: Preparing a 2X solution allows for the addition of an equal volume of enzyme/substrate mix, achieving the final 1X concentration.

  • Reaction Setup (384-well plate format):

    • Add 2.5 µL of the 2X test compound solution to the appropriate wells.

    • For control wells, add 2.5 µL of buffer with the same percentage of DMSO (vehicle control).

    • Add 2.5 µL of the 2X Kinase/Substrate mixture to all wells to initiate the reaction.

    • Rationale: The vehicle control is essential to determine the baseline kinase activity without inhibition.

  • Incubation:

    • Mix the plate gently for 60 seconds.

    • Incubate the plate at room temperature for the time specified by the assay manufacturer (typically 60 minutes).

  • Detection:

    • Add 5 µL of the detection reagent (e.g., ADP-Glo™) to each well. This reagent simultaneously stops the kinase reaction and measures the amount of ADP produced.

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining relative to the vehicle control.

    • Percentage Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle)).

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful, they do not confirm that a compound can reach and bind its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures target engagement in intact cells or cell lysates.[11][12][13] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[12][14]

By heating cells treated with the compound to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this curve compared to untreated cells provides direct evidence of target engagement.[11]

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection & Analysis Cells_DMSO Cells + DMSO (Vehicle) Heat_DMSO Heat aliquots to a range of temps (e.g., 40-70°C) Cells_DMSO->Heat_DMSO Cells_Drug Cells + Drug Heat_Drug Heat aliquots to a range of temps (e.g., 40-70°C) Cells_Drug->Heat_Drug Lysis_DMSO Lyse cells, centrifuge to pellet aggregated proteins Heat_DMSO->Lysis_DMSO Lysis_Drug Lyse cells, centrifuge to pellet aggregated proteins Heat_Drug->Lysis_Drug Detect_DMSO Analyze soluble fraction (e.g., Western Blot) Lysis_DMSO->Detect_DMSO Detect_Drug Analyze soluble fraction (e.g., Western Blot) Lysis_Drug->Detect_Drug Plot Plot Melting Curves & Compare Detect_DMSO->Plot Detect_Drug->Plot

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) principle.

Experimental Protocol: Western Blot-Based CETSA

This protocol outlines a general framework for a CETSA experiment to confirm target engagement in intact cells.[11][14]

  • Cell Culture and Treatment:

    • Plate cells (e.g., MV4-11 for FLT3 studies) at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of the test compound or a vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).

    • Rationale: This step allows the compound to enter the cells and engage with its target.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.

    • Rationale: The temperature gradient is essential for generating a melting curve. Protease inhibitors prevent protein degradation after lysis.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Pellet the aggregated, denatured proteins and cell debris by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Rationale: This is the key separation step. Only soluble, non-denatured proteins will remain in the supernatant.

  • Detection via Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

    • Denature equal amounts of protein from each sample in loading buffer, and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-FLT3 antibody).

    • Use a secondary antibody conjugated to HRP and an ECL substrate for detection.

  • Data Analysis:

    • Quantify the band intensity for each temperature point using densitometry software.

    • Normalize the intensity of each band to the non-heated control (100% soluble).

    • Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples to visualize the thermal shift.

Unbiased Off-Target Discovery: Chemical Proteomics

While kinase panels are excellent for assessing on-target and known off-target interactions, they are inherently biased towards the kinases on the panel. To discover completely novel or unexpected off-targets, unbiased chemical proteomics approaches are invaluable.[15][16] These methods use mass spectrometry to identify proteins from a complex cellular lysate that interact with a small molecule.[15][17][18]

Two common strategies include:

  • Activity-Based Protein Profiling (ABPP): Uses reactive chemical probes to covalently label the active sites of specific enzyme families.[15]

  • Compound-Centric Chemical Proteomics (CCCP): An unbiased approach where the compound of interest is modified to create a probe (e.g., by adding a biotin tag). This probe is used to "fish" for binding partners in a cell lysate, which are then identified by mass spectrometry.[15]

These advanced techniques provide the most comprehensive view of a compound's interactome, offering crucial insights into potential mechanisms of action and toxicity.

Conclusion and Future Directions

The evaluation of cross-reactivity and off-target effects for compounds like this compound is not a single experiment but a systematic, multi-faceted investigation. By combining broad in vitro screening, such as kinase selectivity profiling, with physiologically relevant cellular assays like CETSA, researchers can build a strong evidence base for a compound's selectivity. For a truly comprehensive understanding, unbiased approaches like chemical proteomics are essential to uncover unforeseen interactions. This rigorous, stepwise validation ensures that only the most promising and specific candidates advance in the drug discovery pipeline, ultimately leading to safer and more effective therapeutics.

References

A Researcher's Guide to the Reproducibility of Biological Activity for Synthesized 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quest for novel heterocyclic scaffolds with potent and reproducible biological activity is perpetual. The 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole core has emerged as a privileged structure, demonstrating a versatile pharmacological profile that includes anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth analysis of the synthesis and biological evaluation of this compound class, with a critical focus on the reproducibility of its reported activities. We will explore the nuances of experimental design, potential pitfalls that can lead to variability, and a comparative analysis with established alternatives, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

I. Synthesis of the this compound Scaffold

The synthesis of this compound derivatives is typically achieved through a multi-step process. A common and effective method involves the condensation reaction between a 2-aminothiazole and an α-haloketone. The general workflow for this synthesis is outlined below.

cluster_synthesis Synthesis Workflow start Starting Materials: - Ethyl 2-(2-aminothiazol-4-yl) acetate - Substituted 2-bromoacetophenones reflux Reflux in Acetone start->reflux Hours basify Basification reflux->basify extract Extraction with Dichloromethane basify->extract purify Purification by Recrystallization extract->purify end This compound Product purify->end

Caption: Generalized workflow for the synthesis of this compound.

The reproducibility of the biological activity of a synthesized compound begins with the purity and structural integrity of the molecule itself. Inconsistent yields, impurities, or incorrect structural assignments can lead to significant variations in biological data. Therefore, meticulous purification and characterization of the final compounds are paramount.

II. Biological Activities and the Challenge of Reproducibility

The this compound scaffold has been reported to exhibit a range of biological activities. However, the reproducibility of these findings can be influenced by numerous factors inherent to the biological assays themselves.

A. Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents, with some compounds demonstrating cytotoxic effects against various cancer cell lines.[1] The mechanism of action is often attributed to the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[1]

Factors Affecting Reproducibility:

  • Cell Line Authenticity and Passage Number: The genetic drift of cancer cell lines over time and passages can significantly alter their response to cytotoxic agents.

  • Assay-Specific Parameters: Variations in cell seeding density, incubation time, and the choice of endpoint measurement (e.g., MTT, SRB, or direct cell counting) can lead to disparate IC50 values.[5]

  • Compound Stability and Solubility: The stability of the compound in the assay medium and its solubility can affect its effective concentration, influencing the observed cytotoxicity.

Comparative Analysis of Anticancer Activity:

Compound/AlternativeCancer Cell LineReported IC50 (µM)Reference
This compound Derivative (Compound 38a) MelanomaNanomolar range[1]
Imidazo[2,1-b]thiazole Derivative (Compound 26) Melanoma (A375P)Sub-micromolar
Imidazo[2,1-b]thiazole Derivative (Compound 27) Melanoma (A375P)Sub-micromolar
Sorafenib (Standard of Care) Melanoma (A375P)-
Cisplatin (Standard of Care) VariousVaries[2]
B. Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound derivatives against a range of bacteria and fungi.[3][6][7] The proposed mechanism for some derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase.[6][7]

Factors Affecting Reproducibility:

  • Inoculum Preparation: The density and growth phase of the microbial inoculum can significantly impact the minimum inhibitory concentration (MIC) values.

  • Assay Medium and Conditions: The composition of the growth medium, pH, and incubation conditions can influence both microbial growth and compound activity.

  • Inter-laboratory Variation: Antimicrobial susceptibility testing is known to have inherent inter-laboratory variability, which can be as high as 50% of the total variability.[8]

Comparative Analysis of Antimicrobial Activity:

Compound/AlternativeMicrobial StrainReported MIC (µg/mL)Reference
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides Staphylococcus aureus ATCC 65380.24 - 25[3]
5,6-dihydroimidazo[2,1-b]thiazole derivative MRSA3.7 (MIC90)[6][7]
Tetracycline (Standard Antibiotic) VariousVaries[9]
Miconazole (Standard Antifungal) Candida albicansVaries[10]
C. Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has also been investigated, with some compounds showing significant activity in preclinical models.[4][11] A number of derivatives have been identified as selective COX-2 inhibitors.[12][13]

Factors Affecting Reproducibility:

  • In Vitro vs. In Vivo Models: In vitro assays, while useful for initial screening, may not always translate to in vivo efficacy due to the complexity of the inflammatory response in a whole organism.

  • Model-Specific Variability: The choice of inflammatory stimulus (e.g., carrageenan, LPS) and the animal model can influence the observed anti-inflammatory effects.

  • Assay Endpoints: The specific inflammatory markers being measured (e.g., paw edema, cytokine levels) can vary in their sensitivity and reproducibility.

Comparative Analysis of Anti-inflammatory Activity:

Compound/AlternativeAssay ModelReported ActivityReference
5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles Adjuvant arthritic rat assayHigh potency[4]
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) In vitro COX-2 inhibitionIC50 = 0.08 µM[12]
Indomethacin (Standard NSAID) VariousVaries[14]
Celecoxib (COX-2 Inhibitor) VariousVaries[15]

III. Standardized Protocols for Biological Evaluation

To enhance the reproducibility of biological activity data, the adoption of standardized and well-validated protocols is essential. Below are detailed, step-by-step methodologies for key assays.

A. Protocol: In Vitro Anticancer Activity using MTT Assay

This protocol details the procedure for evaluating the cytotoxicity of imidazo[2,1-b]thiazole derivatives against a cancer cell line.

cluster_mtt MTT Assay Workflow seed 1. Seed cancer cells in a 96-well plate treat 2. Treat cells with varying concentrations of the test compound seed->treat incubate 3. Incubate for 48-72 hours treat->incubate mtt_add 4. Add MTT solution to each well incubate->mtt_add formazan 5. Incubate to allow formazan crystal formation mtt_add->formazan solubilize 6. Solubilize formazan crystals with DMSO formazan->solubilize read 7. Measure absorbance at 570 nm solubilize->read analyze 8. Calculate cell viability and IC50 value read->analyze

Caption: A step-by-step workflow for assessing anticancer activity using the MTT assay.

B. Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of imidazo[2,1-b]thiazole derivatives against a bacterial strain.

cluster_mic Broth Microdilution Workflow prepare_inoculum 1. Prepare a standardized bacterial inoculum inoculate 3. Inoculate each well with the bacterial suspension prepare_inoculum->inoculate serial_dilute 2. Perform serial dilutions of the test compound in a 96-well plate serial_dilute->inoculate incubate_mic 4. Incubate at 37°C for 18-24 hours inoculate->incubate_mic determine_mic 5. Determine the MIC as the lowest concentration with no visible growth incubate_mic->determine_mic

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

IV. Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. However, to fully realize its potential, a rigorous and standardized approach to the evaluation of its biological activity is imperative. By understanding and controlling for the variables that can impact reproducibility, researchers can generate more reliable and comparable data. This guide serves as a foundational resource to aid in this endeavor, promoting scientific integrity and accelerating the path from discovery to clinical application. Future work should focus on establishing standardized reporting guidelines for biological data on this and other novel compound series to further enhance the transparency and reproducibility of research in medicinal chemistry.

V. References

  • This compound - Smolecule. (URL: 16)

  • 6-Phenyl-2,3-dihydroimidazo[2,1-b][1][3]thiazole-5-carbaldehyde - Smolecule. (URL: 17)

  • Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives - PubMed. (URL: --INVALID-LINK--)

  • Antiinflammatory activity of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles. Isomeric 4-pyridyl and 4-substituted phenyl derivatives - PubMed. (URL: --INVALID-LINK--)

  • Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. (URL: --INVALID-LINK--)

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed. (URL: --INVALID-LINK--)

  • Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. (URL: --INVALID-LINK--)

  • A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties - YMER. (URL: --INVALID-LINK--)

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed Central. (URL: --INVALID-LINK--)

  • (PDF) 305 HETEROCYCLIC COMPOUNDS WITH ANTI-INFLAMMATORY PROPERTY: A MINI REVIEW - ResearchGate. (URL: --INVALID-LINK--)

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed. (URL: --INVALID-LINK--)

  • 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles: a new class of immunoregulatory antiinflammatory agents - PubMed. (URL: --INVALID-LINK--)

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central. (URL: --INVALID-LINK--)

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (URL: --INVALID-LINK--)

  • Variability in Antimicrobial Testing - Microchem Laboratory. (URL: --INVALID-LINK--)

  • Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity - Chemical Methodologies. (URL: --INVALID-LINK--)

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (URL: --INVALID-LINK--)

  • The effect of interlaboratory variability on antimicrobial susceptibility determination - PubMed. (URL: --INVALID-LINK--)

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (URL: --INVALID-LINK--)

  • (PDF) Heterocycle Compounds with Antimicrobial Activity - ResearchGate. (URL: --INVALID-LINK--)

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - MDPI. (URL: --INVALID-LINK--)

  • Synthetic Approach to Diversified Imidazo[2,1-b][1][3]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents - MDPI. (URL: --INVALID-LINK--)

  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (URL: --INVALID-LINK--)

  • SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][1][3][4]THIADIAZOLE DERIVATIVES - PubMed. (URL: --INVALID-LINK--)

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (URL: --INVALID-LINK--)

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. (URL: --INVALID-LINK--)

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][3][4]Thiadiazole Derivatives as Anti-Inflammatory Agents - NIH. (URL: --INVALID-LINK--)

  • Factors affecting test reproducibility among laboratories - WOAH. (URL: --INVALID-LINK--)

  • Utilization of Heterocyclic Moieties for the Development of Anti- Microbial Agent to Combat Resistance. (URL: --INVALID-LINK--)

  • Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents. (URL: --INVALID-LINK--)

  • In Vitro Research Reproducibility: Keeping Up High Standards - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • Synthesis, characterization and antimicrobial activities of imidazo-[2,1,b][1][3][4]-thiadiazoles - Der Pharma Chemica. (URL: --INVALID-LINK--)

  • Antimicrobial Activities of Some New Heterocyclic Compounds Bearing Imidazo[2,1-b]benzothiazole Moiety - AIP Publishing. (URL: --INVALID-LINK--)

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv. (URL: --INVALID-LINK--)

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (URL: --INVALID-LINK--)

  • Variability of antibiograms – How often do changes in the antimicrobial susceptibility pattern occur in isolates from one patient? | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: --INVALID-LINK--)

  • Variability of antibiograms: how often do changes in the antimicrobial susceptibility pattern occur in isolates from one patient? - PubMed. (URL: --INVALID-LINK--)

  • Assessing reproducibility of the core findings in cancer research - PMC - NIH. (URL: --INVALID-LINK--)

  • Issues and Challenges to Reproducibility of Cancer Research: A Commentary. (URL: --INVALID-LINK--)

References

Confirming the Mechanism of Action of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole through Secondary Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the prologue. The critical narrative unfolds in the meticulous process of elucidating its mechanism of action (MoA). This guide is dedicated to researchers, scientists, and drug development professionals vested in confirming the MoA of promising heterocyclic compounds, specifically focusing on 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole . Preliminary studies suggest this scaffold possesses significant antitumor properties, with evidence pointing towards the disruption of microtubule dynamics as a primary MoA.[1][2][3]

This document provides a strategic framework and detailed experimental protocols for a suite of secondary assays designed to rigorously test the hypothesis that this compound functions as a microtubule-destabilizing agent. We will objectively compare its performance against well-characterized compounds, providing the supporting experimental data necessary for robust validation. Secondary assays are crucial for confirming the functional response of a compound in more complex biological systems, moving beyond initial hit identification to build a compelling case for a lead candidate.[4][5]

The Central Hypothesis: Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton essential for cell division, intracellular transport, and the maintenance of cell shape.[6] Their dynamic instability is a tightly regulated process, making them a prime target for anticancer therapeutics. Agents that interfere with microtubule dynamics can be broadly classified into two categories:

  • Microtubule-Stabilizing Agents: Such as Paclitaxel, which bind to polymerized microtubules and prevent their disassembly, leading to the formation of non-functional microtubule bundles and subsequent cell cycle arrest in the G2/M phase and apoptosis.[7][8][9]

  • Microtubule-Destabilizing Agents: Such as Vinca alkaloids and Combretastatins, which inhibit tubulin polymerization, leading to the disassembly of microtubules. This also results in mitotic arrest at the G2/M phase and apoptosis.[4][10]

Our central hypothesis is that this compound belongs to the latter class of microtubule-destabilizing agents. The following experimental plan is designed to test this hypothesis through a series of orthogonal secondary assays.

Experimental Design: A Multi-Faceted Approach

To build a robust and self-validating experimental narrative, we will employ a combination of in vitro biochemical assays and cell-based assays. This multi-pronged approach allows us to first confirm direct interaction with the molecular target (tubulin) and then observe the downstream cellular consequences.

A critical aspect of this guide is the use of appropriate controls to ensure the validity of our findings.

Compound Class Primary Mechanism of Action Expected Outcome in Assays
This compound Test CompoundHypothesized Microtubule DestabilizerInhibition of tubulin polymerization, G2/M cell cycle arrest, disruption of endothelial tube formation.
Combretastatin A-4 Positive ControlMicrotubule Destabilizer, Vascular Disrupting AgentPotent inhibition of tubulin polymerization, G2/M cell cycle arrest, potent disruption of endothelial tube formation.[4][10][11]
Paclitaxel Positive ControlMicrotubule StabilizerEnhancement of tubulin polymerization, G2/M cell cycle arrest.[7][8][9]
Doxorubicin Negative Control (for direct tubulin effects)Topoisomerase II Inhibitor, DNA IntercalatorNo direct effect on tubulin polymerization, but will induce G2/M arrest through a DNA damage response pathway.[5][12][13][14]
Vehicle (e.g., 0.1% DMSO) Negative ControlInert SolventNo effect in any assay.

This selection of controls allows us to differentiate between direct effects on tubulin polymerization and other mechanisms that may lead to similar downstream phenotypes like G2/M arrest.

G cluster_0 Hypothesis Generation cluster_1 Secondary Assay Confirmation cluster_2 Mechanism Confirmation Initial Screening Initial Screening (e.g., Cytotoxicity Assays) Hypothesized MoA Hypothesized MoA: This compound is a Microtubule Destabilizer Initial Screening->Hypothesized MoA Biochemical Assay Assay 1: In Vitro Tubulin Polymerization Assay Hypothesized MoA->Biochemical Assay Direct Target Engagement? Cell-Based Assay 1 Assay 2: Cell Cycle Analysis (Flow Cytometry) Biochemical Assay->Cell-Based Assay 1 Cellular Consequence? Cell-Based Assay 2 Assay 3: Endothelial Tube Formation Assay Cell-Based Assay 1->Cell-Based Assay 2 Functional Outcome? Confirmed MoA Confirmed MoA: Microtubule Destabilization & Vascular Disruption Cell-Based Assay 2->Confirmed MoA

Caption: Logical workflow for MoA confirmation of this compound.

Assay 1: In Vitro Tubulin Polymerization Assay

Rationale: This is the most direct test of our hypothesis. By using purified tubulin, we can determine if this compound directly interacts with tubulin to inhibit its polymerization into microtubules, independent of other cellular components.[6] We will use a fluorescence-based assay, which is highly sensitive and suitable for a 96-well plate format.[6][15]

Expected Outcomes:

  • This compound & Combretastatin A-4: Will inhibit the rate and extent of fluorescence increase, indicating inhibition of tubulin polymerization.

  • Paclitaxel: Will enhance the rate of fluorescence increase, indicating promotion of tubulin polymerization.

  • Doxorubicin & Vehicle: Will show no significant difference from the vehicle control curve.

Data Presentation: Tubulin Polymerization Inhibition

Compound Concentration (µM) Vmax (RFU/min) Plateau (RFU) % Inhibition of Polymerization
Vehicle (0.1% DMSO)-15010,0000%
This compound 1906,00040%
5453,00070%
10151,00090%
Combretastatin A-41302,00080%
Paclitaxel125012,000-20% (Enhancement)
Doxorubicin101459,8002%

(Note: Data presented are representative examples for illustrative purposes.)

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Reagents Thaw Tubulin, GTP, Buffer, and Reporter on Ice Reaction_Mix Prepare Tubulin Reaction Mix (Tubulin, Buffer, GTP, Reporter) on Ice Reagents->Reaction_Mix Controls Prepare 10x Stocks of Test & Control Compounds Add_Compounds Add 5 µL of 10x Compounds to appropriate wells Controls->Add_Compounds Plate Pre-warm 96-well black plate to 37°C Plate->Add_Compounds Initiate Add 45 µL of ice-cold Reaction Mix to wells Reaction_Mix->Initiate Add_Compounds->Initiate Read_Plate Immediately place plate in 37°C reader and measure fluorescence kinetically Initiate->Read_Plate Plot_Data Plot Fluorescence vs. Time Read_Plate->Plot_Data Analyze Calculate Vmax, Plateau, and % Inhibition Plot_Data->Analyze

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

Materials:

  • Lyophilized >99% pure tubulin (e.g., from Cytoskeleton, Inc.)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM stock)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI, as it fluoresces more brightly when incorporated into microtubules)

  • Black, flat-bottom 96-well plates

  • Temperature-controlled fluorescence plate reader capable of kinetic reads at 37°C (Excitation/Emission ~360/450 nm for DAPI)

Procedure:

  • Preparation: Pre-warm the fluorescence plate reader to 37°C. Thaw all reagents on ice.

  • Compound Preparation: Prepare 10x working stocks of the test compound and controls (Combretastatin A-4, Paclitaxel, Doxorubicin) in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mix Preparation: On ice, prepare the Tubulin Reaction Mix. For a final volume of 50 µL per well, the mix should contain tubulin at a final concentration of 2 mg/mL, 1 mM GTP, 15% glycerol, and the fluorescent reporter at the manufacturer's recommended concentration in General Tubulin Buffer.[6]

  • Assay Plate Setup: Add 5 µL of the 10x compound or vehicle control to the appropriate wells of the pre-warmed 96-well plate.

  • Initiation: To start the reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well. Mix gently by pipetting, avoiding bubbles.

  • Data Acquisition: Immediately place the plate in the reader and begin kinetic measurements of fluorescence intensity every 60 seconds for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. Determine the Vmax (initial rate of polymerization) and the plateau fluorescence. Calculate the percentage inhibition relative to the vehicle control.

Assay 2: Cell Cycle Analysis by Flow Cytometry

Rationale: If this compound disrupts microtubule formation, it should interfere with the mitotic spindle, triggering the spindle assembly checkpoint and causing cells to arrest in the G2/M phase of the cell cycle.[9] Flow cytometry using propidium iodide (PI) staining allows for the quantification of DNA content, thereby revealing the distribution of a cell population across the different phases of the cell cycle.[16][17] This cell-based assay validates that the biochemical activity observed in Assay 1 translates to a functional cellular outcome.

Expected Outcomes:

  • This compound, Combretastatin A-4, & Paclitaxel: A significant increase in the percentage of cells in the G2/M phase compared to the vehicle control.

  • Doxorubicin: An increase in the G2/M population, but through a DNA damage checkpoint, not direct microtubule disruption. This serves as a control for G2/M arrest itself.

  • Vehicle: A normal cell cycle distribution profile.

Data Presentation: Cell Cycle Distribution in A549 Lung Carcinoma Cells

Compound Concentration (µM) % Cells in G0/G1 % Cells in S Phase % Cells in G2/M
Vehicle (0.1% DMSO)-65%20%15%
This compound 515%10%75%
Combretastatin A-4112%8%80%
Paclitaxel0.110%5%85%
Doxorubicin120%15%65%

(Note: Data presented are representative examples for illustrative purposes.)

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • A549 human lung carcinoma cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., F-12K Medium + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer (e.g., from BD Biosciences) or a solution of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound and controls at various concentrations for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. To do this, collect the media (containing floating/apoptotic cells), wash the plate with PBS, and then detach the adherent cells with Trypsin-EDTA. Combine the detached cells with the collected media.

  • Fixation: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[18]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Centrifuge again and resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Assay 3: Endothelial Cell Tube Formation Assay

Rationale: Many microtubule-destabilizing agents, like Combretastatin A-4, also function as Vascular Disrupting Agents (VDAs).[4][10][19] They selectively target the immature and dynamic cytoskeleton of endothelial cells in the tumor neovasculature, causing cell shape changes, increased permeability, and ultimately, a shutdown of tumor blood flow.[20] An in vitro tube formation assay, where endothelial cells are cultured on a basement membrane extract (like Matrigel®), is a well-established method to model angiogenesis and assess the anti-angiogenic or vascular-disrupting potential of a compound.[21][22][23]

Expected Outcomes:

  • This compound & Combretastatin A-4: A dose-dependent inhibition of the formation of capillary-like tube structures.

  • Paclitaxel: May have some inhibitory effect at higher concentrations but is generally less potent as a VDA compared to destabilizers.

  • Doxorubicin: May show some inhibition due to general cytotoxicity, but not through specific disruption of endothelial cell cytoskeletal dynamics.

  • Vehicle: Endothelial cells will form an interconnected network of tubes.

Data Presentation: Inhibition of HUVEC Tube Formation

Compound Concentration (µM) Total Tube Length (µm) Number of Branch Points % Inhibition of Tube Formation
Vehicle (0.1% DMSO)-15,0001200%
This compound 18,2506545%
53,0002080%
Combretastatin A-40.14,5003070%
Paclitaxel112,0009520%
Doxorubicin59,0008040%

(Note: Data presented are representative examples for illustrative purposes.)

G Start Thaw Matrigel® on ice Coat_Plate Coat pre-chilled 96-well plate with Matrigel® Start->Coat_Plate Solidify Incubate at 37°C for 30-60 min to allow gel to solidify Coat_Plate->Solidify Seed_Cells Seed HUVEC suspension onto the Matrigel® layer Solidify->Seed_Cells Prepare_Cells Harvest HUVEC cells and resuspend in media containing test compounds Prepare_Cells->Seed_Cells Incubate Incubate for 4-18 hours to allow tube formation Seed_Cells->Incubate Image Image wells using a phase-contrast microscope Incubate->Image Quantify Quantify tube length and branch points using image analysis software Image->Quantify

Caption: Workflow for the endothelial cell tube formation assay.

Detailed Protocol: Endothelial Tube Formation Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), such as Corning® Matrigel® Matrix

  • Sterile, pre-chilled 96-well tissue culture plates

  • Inverted microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Procedure:

  • Plate Preparation: Thaw the Matrigel® on ice overnight at 4°C. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel®. Ensure the entire surface is covered.

  • Gel Solidification: Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel® to solidify.[22]

  • Cell Preparation: Harvest HUVECs that are 70-90% confluent. Resuspend the cells in basal medium containing the desired concentrations of the test compound and controls.

  • Cell Seeding: Add 100 µL of the cell suspension (containing 1-1.5 x 10^4 cells) to each well on top of the solidified Matrigel®.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal time should be determined empirically, but robust tube networks are typically visible by 6 hours.

  • Imaging and Analysis: Observe and photograph the formation of capillary-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.

Synthesis and Conclusion

The convergence of results from these three orthogonal assays provides a powerful, self-validating confirmation of the mechanism of action for this compound.

  • Assay 1 confirms direct binding and inhibition of the molecular target, tubulin.

  • Assay 2 demonstrates the expected downstream cellular consequence of microtubule disruption—G2/M phase cell cycle arrest.

  • Assay 3 reveals a key functional anti-cancer property often associated with microtubule destabilizers—vascular disruption.

If this compound demonstrates potent activity in all three assays, comparable to or exceeding that of the positive control Combretastatin A-4, and its activity profile is distinct from the negative controls, then the hypothesis that it acts as a microtubule-destabilizing agent is strongly supported. This comprehensive characterization is an indispensable step in advancing a promising hit compound towards a validated lead candidate for preclinical development.

References

Navigating the Therapeutic Window: A Comparative Guide to the Therapeutic Index of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents is a journey of balancing efficacy with safety. For researchers, scientists, and drug development professionals, the therapeutic index (TI) serves as a critical compass, guiding the selection of drug candidates with the most promising clinical potential. This guide provides an in-depth evaluation of the therapeutic index of a promising class of heterocyclic compounds: 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole derivatives. These scaffolds have garnered significant attention for their potent biological activities, particularly as anticancer and anti-inflammatory agents.[1] Here, we will dissect the experimental methodologies used to determine the therapeutic index, present comparative data for various derivatives, and explore the underlying mechanisms of action that contribute to their therapeutic potential.

The Therapeutic Index: A Cornerstone of Drug Development

The therapeutic index is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that elicits a desired therapeutic effect. A wider therapeutic window, indicated by a higher TI, is a desirable characteristic for any drug candidate, as it suggests a lower risk of adverse effects at clinically effective doses. The TI is typically calculated using data from preclinical studies:

Therapeutic Index (TI) = LD₅₀ / ED₅₀ or TD₅₀ / ED₅₀

Where:

  • LD₅₀ (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.

  • TD₅₀ (Median Toxic Dose): The dose at which 50% of a population experiences a specific toxic effect.

  • ED₅₀ (Median Effective Dose): The dose that produces a desired therapeutic effect in 50% of the population.

In the context of in vitro studies, the half-maximal inhibitory concentration (IC₅₀) is often used as a measure of a compound's efficacy, particularly in cancer research. While not a direct measure of ED₅₀, it provides a valuable surrogate for comparing the potency of different compounds.

Evaluating the Building Blocks: Efficacy and Toxicity Assessment

A thorough evaluation of the therapeutic index necessitates rigorous experimental assessment of both the desired biological activity and the potential for toxicity. The following sections detail the standard experimental workflows employed for this purpose.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

In Vivo Acute Oral Toxicity: OECD Guidelines

To determine the LD₅₀ and assess the overall safety profile of a compound, in vivo acute oral toxicity studies are conducted, typically following the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

  • Animal Selection: Use healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females).

  • Dosing: Administer the test compound orally in a stepwise procedure using a small group of animals (e.g., 3 animals per step) at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure: The outcome of the first step determines the subsequent dosing regimen. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, a higher dose is used in the next step.

  • LD₅₀ Estimation: The LD₅₀ is estimated based on the mortality data from the different dose levels.

Comparative Analysis of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of a selection of this compound derivatives against various cancer cell lines. This data provides a basis for comparing the relative potency of these compounds. It is important to note that direct comparison of therapeutic indices is challenging due to the limited availability of corresponding in vivo toxicity data in the public domain.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Derivative A Unsubstituted PhenylA549 (Lung)15.2Fictional Example
Derivative B 4-ChlorophenylA549 (Lung)5.8Fictional Example
Derivative C 4-MethoxyphenylA549 (Lung)22.1Fictional Example
Derivative D Unsubstituted PhenylMCF-7 (Breast)12.5Fictional Example
Derivative E 4-ChlorophenylMCF-7 (Breast)4.2Fictional Example
Derivative F 4-MethoxyphenylMCF-7 (Breast)18.9Fictional Example

Note: The data in this table is illustrative and based on typical findings in the literature. For specific and validated data, please refer to the cited publications.

Mechanistic Insights: Unraveling the Pathways to Efficacy

The therapeutic efficacy of this compound derivatives often stems from their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Kinase Signaling Cascades

Several studies have demonstrated that these derivatives can act as potent inhibitors of various protein kinases, which are crucial regulators of cell growth and differentiation.[2][3] Two notable targets are the RAF and FLT3 kinases.

  • Pan-RAF Inhibition: The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that is often hyperactivated in cancer. Certain imidazo[2,1-b]thiazole derivatives have been shown to inhibit multiple members of the RAF kinase family, thereby blocking downstream signaling and inhibiting cell proliferation.[2]

RAF_Pathway Ras Ras RAF RAF Kinase Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->RAF Apoptosis_Pathway Compound Imidazo[2,1-b]thiazole Derivative Mitochondria Mitochondria Compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Researcher's Guide to the Selectivity of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole: An Inferred Profile Across Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. A highly selective compound promises precision in targeting disease-related pathways while minimizing off-target effects that can lead to adverse events. The 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] This guide provides an in-depth assessment of the inferred selectivity of the parent compound, this compound, against several key biological targets.

Given the limited availability of comprehensive screening data for the core molecule, this guide synthesizes findings from studies on its closely related derivatives to construct a putative selectivity profile. This approach allows us to explore the therapeutic potential and possible liabilities of this chemical scaffold, offering valuable insights for researchers and drug development professionals. We will delve into the experimental data supporting its activity against various targets, compare it with alternative inhibitors, and provide detailed methodologies for key selectivity assays.

The Imidazo[2,1-b]thiazole Scaffold: A Hub of Biological Activity

The imidazo[2,1-b]thiazole core is a bicyclic heterocyclic system that has been extensively explored in medicinal chemistry. Its rigid structure and potential for diverse substitutions make it an attractive starting point for the design of targeted therapies.[1] Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, targeting key players in various disease pathways.

Inferred Selectivity Profile of this compound

Based on the available literature for its derivatives, we can infer a selectivity profile for this compound against several important biological targets. This section will explore the evidence for its activity against key protein families.

Kinase Inhibition: Targeting RAF and FLT3

Kinases are a major class of drug targets, particularly in oncology. Derivatives of this compound have shown potent inhibitory activity against RAF and FLT3 kinases.

RAF Kinases: The RAF kinases (A-RAF, B-RAF, and C-RAF) are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. Some imidazo[2,1-b]thiazole derivatives have been identified as pan-RAF inhibitors. The biological activity of these derivatives is attributed to the electron delocalization within the fused rings, which enhances binding to protein targets like RAF kinases, and the hydrophobic interactions of the phenyl group, which facilitate membrane permeability and receptor binding.[1]

FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. A series of 6-phenylimidazo[2,1-b]thiazole derivatives have been synthesized and shown to be potent inhibitors of FLT3. For instance, one derivative exhibited an IC50 of 0.022 μM in an enzymatic assay against FLT3 and an IC50 of 0.002 μM in a cellular assay using the FLT3-dependent MV4-11 cell line.[2]

Table 1: Comparative Activity of Imidazo[2,1-b]thiazole Derivatives and Known Kinase Inhibitors

Compound/DrugTargetIC50 (nM) - EnzymaticIC50 (nM) - CellularKey Off-TargetsReference
Imidazo[2,1-b]thiazole Derivative (Example)FLT3222 (MV4-11)Not reported[2]
Vemurafenib B-RAF (V600E)3111SRC, LCK, YES1[3]
Sorafenib C-RAF, B-RAF6, 22-VEGFR-2, VEGFR-3, PDGFR-β, c-KIT[4]
Quizartinib FLT3<1<1c-KIT, CSF1R, PDGFRα/β[5]

Causality in Experimental Design: The use of both enzymatic and cellular assays is crucial. Enzymatic assays provide a direct measure of the inhibitor's potency against the purified kinase. However, cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage the target in its native environment, and exert a biological effect. The difference in potency between enzymatic and cellular assays can provide initial insights into factors like cell permeability and off-target effects.

Visualization of the MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK 6-Phenyl-2,3-dihydro- imidazo[2,1-b]thiazole (inferred target) ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (e.g., 6-Phenyl-2,3-dihydro- imidazo[2,1-b]thiazole) Incubation Incubate at 30°C Compound->Incubation Kinase Purified Kinase (e.g., RAF, FLT3) Kinase->Incubation Substrate Substrate (Peptide or Protein) Substrate->Incubation ATP ATP (radiolabeled or with detection moiety) ATP->Incubation Separation Separate Substrate from ATP Incubation->Separation Measurement Measure Phosphorylated Substrate Separation->Measurement CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound Test Compound Cells->Compound Heating Heat Cells to Various Temperatures Compound->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Pellet Aggregates Lysis->Centrifugation Detection Detect Soluble Protein (e.g., Western Blot) Centrifugation->Detection

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the proper disposal of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole (CAS No. 4335-28-8). As a distinct heterocyclic compound utilized in research and development, its safe handling from acquisition to disposal is paramount for ensuring laboratory safety and environmental stewardship.

Disclaimer: Specific, comprehensive hazard and disposal data for this compound is not extensively detailed in publicly available Safety Data Sheets (SDS).[1][2] Therefore, the following procedures are synthesized from general best practices for managing hazardous laboratory chemicals, guidelines for structurally similar thiazole-containing compounds, and regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[3][4] This guide is not a substitute for institutional protocols. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and circumstances. [5]

Core Principle: Proactive Waste Characterization

Due to the limited specific toxicity and ecotoxicity data, this compound must be managed as a hazardous waste. This conservative approach is a cornerstone of laboratory safety. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless a specific chemical waste has been confirmed to be non-hazardous by an appropriate authority like an institutional EHS office.[6]

The molecular structure, C₁₁H₁₀N₂S, indicates the presence of nitrogen and sulfur.[7][8] Combustion of this compound may produce toxic oxides of nitrogen (NOx) and sulfur (SOx), necessitating disposal methods that prevent its release into the environment.[9]

Comprehensive Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to these steps is critical for regulatory compliance and safety.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, ensure appropriate PPE is worn. This includes, at a minimum:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses or goggles.

  • A properly fitting laboratory coat.

Step 2: Waste Segregation

Proper segregation prevents dangerous chemical reactions.[10]

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container with a secure lid.[5]

  • Liquid Waste: Collect solutions containing this compound in a separate, dedicated hazardous waste container for liquids.[5]

  • Incompatibility: Do not mix this waste stream with other incompatible waste types. Store separately from strong oxidizing agents, acids, and bases to prevent uncontrolled reactions.[10][11]

Step 3: Container Selection and Management

The integrity of the waste container is crucial for safe storage and transport.

  • Compatibility: Hazardous chemical waste must be stored in containers (including lids) made of materials that are compatible with the waste.[6] The original chemical container is often the best choice.[6][11] Otherwise, use a high-density polyethylene (HDPE) or glass container.

  • Condition: Containers must be in good condition, free from leaks, cracks, or any residue on the outside.[6][10]

  • Closure: All waste containers must be securely capped during storage, except when actively adding or removing waste.[10][12] Leaving a funnel in the opening is not acceptable.[11]

  • Fill Level: Do not fill containers beyond 90% capacity to allow for expansion of the contents.[12]

Step 4: Hazardous Waste Labeling

Accurate labeling is a legal requirement and essential for safe handling.

  • Content Identification: The label must clearly state the full chemical name, "this compound". Do not use abbreviations or chemical formulas.[3] If it is a mixture, list all components and their approximate percentages.

  • Hazard Warning: The words "Hazardous Waste" must be prominently displayed.

  • Contact Information: Include the name and contact information of the generating researcher or laboratory.

Step 5: Storage Pending Disposal

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]

  • Inspections: The SAA should be inspected weekly for container leakage or deterioration.[10]

  • Storage Limits: Laboratories must not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at one time.[6] While this compound is not currently listed as acutely hazardous, it is good practice to ensure timely disposal.

Step 6: Final Disposal

Final disposal must be conducted through approved channels.

  • Institutional EHS: Contact your institution's EHS department to schedule a waste pickup.[5][6] All hazardous wastes must be disposed of through an authorized program.[6]

  • Prohibited Actions: Never discharge chemical waste to the sewer via sink drains or dispose of it in regular trash.[4][6] Evaporation in a fume hood is not a permissible disposal method.[6]

  • Waste Broker: Your institution will work with a licensed hazardous waste disposal contractor or waste broker to ensure the material is transported to a certified Treatment, Storage, and Disposal Facility (TSDF).[13]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]

  • Contain: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a labeled container for disposal.[5] For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[5]

  • Collect and Dispose: Collect the contained material and place it into a sealed, labeled hazardous waste container.[5]

  • Clean the Area: Thoroughly clean the spill area with soap and water.[5]

  • Report the Incident: Report the spill to your institution's EHS department.[5]

Summary of Disposal Parameters

ParameterGuideline / SpecificationRationale & Supporting Citation
Chemical Name This compoundEnsures unambiguous identification for safe handling and disposal.
CAS Number 4335-28-8Provides a universal identifier for the substance.[7][8]
Waste Classification Hazardous Waste Assumed hazardous due to lack of specific data, a standard safety principle.[4][6]
Recommended Container Original container, or chemically compatible glass or HDPE bottle.Prevents degradation of the container and potential leaks.[6][10]
Labeling Requirements "Hazardous Waste", full chemical name, lab contact, accumulation date.Complies with regulations and informs handlers of the contents and risks.
Disposal Route Via Institutional EHS office or a licensed hazardous waste contractor.Ensures legal and environmentally sound disposal at a certified facility.[5][13]
Prohibited Disposal Do not dispose of in sanitary sewer (sink) or regular trash.Prevents environmental contamination and protects public health.[4]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposition A Waste Generation (Solid or Liquid) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Spill Spill Occurs A->Spill C Characterize as Hazardous Waste B->C D Select Compatible Waste Container C->D E Segregate from Incompatible Chemicals D->E F Securely Label Container (Contents, Date, Hazard) E->F G Store in Designated Satellite Accumulation Area F->G H Container Nearing Full or Max Storage Time G->H I Contact Institutional EHS for Pickup H->I J Transfer to EHS for Licensed Disposal I->J SpillResponse Follow Spill Protocol: Evacuate, Contain, Clean, Report Spill->SpillResponse Immediate Action SpillResponse->F Collect waste & label container

Caption: Decision workflow for the safe disposal of chemical waste.

References

Personal protective equipment for handling 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 4335-28-8). As a heterocyclic compound with limited publicly available toxicological data, all handling procedures must be approached with a conservative methodology, prioritizing the mitigation of unknown risks.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system of safety to ensure both personal protection and experimental integrity.

The core principle of this guide is to treat this compound as a potentially hazardous substance. While some safety data sheets lack specific hazard classifications[1][2], related chemical structures are known to cause skin, eye, and respiratory irritation.[3] Therefore, the following procedures incorporate a higher level of caution.

The Hierarchy of Control: A Proactive Safety Posture

Before any personal protective equipment (PPE) is selected, the primary focus must be on engineering and administrative controls. These measures are designed to minimize exposure at the source and represent the most effective line of defense.

  • Engineering Control - The Certified Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment, protecting the user from inhaling potentially harmful dust or vapors.

  • Administrative Control - Designated Area: All work with this compound should be restricted to a clearly marked "Designated Area" within the laboratory. This prevents cross-contamination and ensures that all personnel entering the area are aware of the potential hazards.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering controls cannot eliminate all risks. The selection of PPE must be deliberate, based on a thorough risk assessment. For a compound with unknown long-term health effects, robust protection is mandatory.

Core PPE Requirements
Protection Type Specification Rationale & Causality
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) & Full-Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine dust.[4] A face shield must be worn over the goggles to protect the entire face from splashes when handling solutions or performing reactions.[5][6]
Hand Protection Double Gloving: Inner Nitrile Glove, Outer Nitrile or Neoprene GloveGiven the unknown dermal toxicity and permeability, double gloving is required. This practice provides redundant protection. If the outer glove is compromised, the inner glove still offers a barrier. Always inspect gloves for tears or punctures before use. For chemicals of unknown toxicity, this layered approach is a field-proven best practice.[4]
Body Protection Flame-Resistant (FR) Laboratory CoatA fully buttoned, flame-resistant lab coat with long sleeves is required to protect the skin from accidental contact.[4] The FR property is crucial when working with flammable solvents that may be used to dissolve the compound.
Foot Protection Closed-toe, non-permeable shoesShoes must fully cover the feet to protect against spills. Permeable materials like mesh or canvas are not permitted in the laboratory environment.[4]
Respiratory Protection: A Conditional Requirement

In most laboratory-scale scenarios involving milligram to gram quantities handled exclusively within a fume hood, a dedicated respirator may not be necessary. However, respiratory protection should be considered under the following conditions:

  • Handling large quantities of the solid compound.

  • An accidental release or spill outside of a fume hood.

  • Generation of aerosols or fine dust that cannot be contained.

In such cases, a NIOSH-approved respirator is required. Consult with your institution's Environmental Health and Safety (EHS) department for proper respirator selection and fit-testing.

Operational Plan: A Step-by-Step Handling Workflow

This workflow is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.

Step 1: Preparation & Pre-Donning

  • Verify the chemical fume hood has a current certification sticker.

  • Clear the fume hood of all unnecessary equipment and materials.

  • Assemble all necessary labware, solvents, and the container of this compound.

  • Post a "Designated Area" sign at the workspace.

Step 2: Donning PPE

  • Don PPE in the following order: inner gloves, lab coat, chemical splash goggles, face shield, outer gloves. This sequence ensures that gloves are the last item on and can be removed first without contaminating the user.

Step 3: Chemical Handling (Inside Fume Hood)

  • Carefully open the container. Avoid creating airborne dust.

  • Use a spatula to weigh the desired amount of solid onto weighing paper or directly into a tared vessel.

  • Once weighing is complete, carefully add the solid to the solvent or reaction vessel.

  • Close the primary container of this compound immediately.

Step 4: Post-Handling & Decontamination

  • Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and wipe with a disposable towel.

  • Treat all wipes and disposable items as hazardous waste.

Emergency & Spill Procedures

Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[1][2] Seek immediate medical attention.

Minor Spill (Inside Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, absorb the spill with a chemical absorbent pad or material.

  • Wipe the area clean with a solvent-soaked towel.

  • Place all contaminated materials in a sealed, labeled hazardous waste bag.

Major Spill (Outside Fume Hood):

  • Evacuate the laboratory immediately.

  • Alert others and activate the emergency alarm.

  • Contact your institution's EHS emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with this compound are to be considered hazardous waste.

  • Solid Waste: Contaminated gloves, weighing paper, absorbent pads, and empty containers must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal Vendor: Follow your institution's established procedures for hazardous waste pickup and disposal by a certified vendor.

Visual Workflow and Logic

The following diagram illustrates the critical decision-making and operational flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_disposal Disposal & Doffing Phase Prep 1. Prepare Workspace (Certified Fume Hood) Don_PPE 2. Don Full PPE (Double Gloves, Goggles, Shield, Coat) Prep->Don_PPE Handle 3. Weigh & Transfer Compound Don_PPE->Handle Clean 4. Decontaminate Tools & Surfaces Handle->Clean Spill Spill or Exposure? Handle->Spill Segregate 5. Segregate Hazardous Waste (Solid & Liquid) Clean->Segregate Doff_PPE 6. Doff PPE Correctly (Outer Gloves First) Segregate->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash Spill->Clean No Emergency Execute Emergency Protocol (First Aid & Evacuation) Spill->Emergency Yes

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.